The Cell Danger Response (CDR) represents an evolutionarily conserved metabolic reaction to cellular threat that has emerged as a fundamental framework for understanding the pathophysiology of autism spectrum disorder (ASD) and other complex chronic conditions. The CDR constitutes a coordinated metabolic adaptation that occurs when cells encounter various stressors, including infections, toxins, psychological trauma, or other forms of cellular damage. This response is characterized by mitochondrial reprogramming that shifts oxidative metabolism, leading to the regulated release of purine and pyrimidine nucleotides like ATP and UTP through cell membrane channels. While intracellular ATP (iATP) typically functions as an energy carrier at concentrations of 1-5 mmol/L, extracellular ATP (eATP) serves as a potent damage-associated molecular pattern (DAMP) that activates innate immunity and inflammatory pathways when released during cellular stress [1].
The purinergic signaling system represents the molecular infrastructure through which the CDR is maintained and regulated. This system comprises 19 different purinergic receptors (P2X, P2Y, and P1 classes) that respond to extracellular purines and pyrimidines. Under normal physiological conditions, extracellular nucleotide concentrations in the unstirred water layer at the cell surface remain at approximately 1-10 μmol/L, near the effective concentration for most purinergic receptors. However, during cellular stress, these concentrations can increase significantly, triggering sustained purinergic signaling activation that perpetuates the CDR state. This signaling cascade affects fundamental processes including microglial activation, IL-1β production, inflammasome assembly, and activity-dependent synaptic remodeling, all of which have been implicated in the pathophysiology of ASD [1]. The CDR hypothesis proposes that in ASD and related disorders, this protective response becomes chronically activated, creating a self-perpetuating cycle of metabolic dysfunction and impaired cellular communication that manifests as the core behavioral and physiological symptoms of these conditions.
This compound is a polysulfonated naphthylurea compound that was first synthesized by Bayer chemists in 1916, making it one of the oldest synthetic drugs still in medical use. The drug remains on the World Health Organization list of essential medications primarily for treating African sleeping sickness (trypanosomiasis). This compound is a purely synthetic compound not found anywhere in nature, contrary to some misconceptions that it can be derived from pine needles or herbal teas [2]. The drug exhibits exceptional stability in biological systems, with a terminal half-life of 14.7 ± 0.7 days observed in ASD clinical trials and an even longer half-life of 40-60 days reported in other studies, attributable to its 99.7% binding affinity for serum proteins [1] [3]. This pharmacokinetic profile enables sustained biological activity from single infusions, which has important implications for its therapeutic application.
Table 1: Fundamental Characteristics of this compound
| Property | Specification | Clinical/Experimental Relevance |
|---|---|---|
| Chemical Structure | Polysulfonated naphthylurea | Multiple negative charges enable interaction with purinergic receptors |
| Molecular Weight | 1,429 g/mol | Large molecular size limits certain distribution characteristics |
| Solubility | 10% solution (100 mg/mL) in water or saline | Pharmaceutical grade this compound is colorless; brown color indicates impurities |
| Primary Mechanism | Non-selective purinergic receptor antagonist | Broad-spectrum antipurinergic activity targeting multiple P2X and P2Y receptors |
| Half-Life | 14.7-60 days (dose-dependent) | Allows sustained effect from single or infrequent dosing |
| Protein Binding | 99.7% | Extreme binding accounts for long half-life and potential drug interactions |
| Metabolism | Stable, minimal metabolism | Excreted largely unchanged |
This compound functions primarily as a non-selective antipurinergic antagonist that competitively inhibits multiple purinergic receptors, but its mechanisms extend beyond simple receptor blockade:
Purinergic Receptor Antagonism: this compound directly competes with extracellular ATP and related nucleotides for binding sites on P2X and P2Y receptors, with particular potency against P2X1-7 and multiple P2Y receptors. This antagonism disrupts the autocrine and paracrine signaling loops that maintain the CDR in a persistently activated state. The 50% inhibitory concentration (IC₅₀) for this compound's inhibition of systemin binding in plant systems is approximately 160 μM, demonstrating its receptor-blocking potency [4].
Extracellular Signal-Regulated Kinase (ERK) Pathway Modulation: In mammalian cells, this compound stimulates ERK1/2 activity in a concentration- and time-dependent manner, with maximal activation (approximately 10-fold) observed after 5-10 minutes of exposure. This paradoxical activation of growth signaling pathways occurs simultaneously with this compound's antagonism of purinergic signaling, suggesting complex cell-type-specific effects on intracellular signaling networks [5].
Mitochondrial Function Restoration: By reducing purinergic signaling, this compound appears to facilitate the normalization of mitochondrial metabolism, decreasing the production of reactive oxygen species and improving cellular bioenergetics. This effect is particularly relevant in neural cells, where mitochondrial dysfunction has been strongly implicated in ASD pathophysiology [1] [3].
Anti-inflammatory Actions: this compound's blockade of purinergic signaling reduces microglial activation and inflammasome assembly, decreasing the production of pro-inflammatory cytokines including IL-1β. This anti-inflammatory effect contributes to the resolution of the neuroinflammation observed in multiple ASD models [1] [3].
The following diagram illustrates this compound's multimodal mechanism of action in targeting the Cell Danger Response:
This compound disrupts the CDR cycle by antagonizing purinergic signaling, enabling metabolic normalization and symptom improvement in ASD.
The This compound Autism Treatment-1 (SAT-1) trial represented the first translational pilot study to examine the safety and activity of low-dose this compound in children with ASD. This double-blind, placebo-controlled, randomized clinical trial enrolled 10 male subjects with ASD, ages 5-14 years, who were matched by age, IQ, and autism severity into five pairs, then randomized to receive a single intravenous infusion of either this compound (20 mg/kg) or saline [1]. The study demonstrated compelling evidence for this compound's potential efficacy in addressing core ASD symptoms:
ADOS-2 Comparison Scores: The this compound group showed statistically significant improvement in ADOS-2 comparison scores of -1.6 ± 0.55 points (n = 5; 95% CI = -2.3 to -0.9; Cohen's d = 2.9; P = 0.0028), while no change was observed in the placebo group. This represents a large treatment effect on the primary outcome measure for autism severity [1].
Metabolic and Behavioral Improvements: Secondary outcomes revealed comprehensive improvements in language function, social interaction, and decreased restricted or repetitive behaviors. Additionally, the this compound group demonstrated normalization of metabolic parameters and gastrointestinal symptoms that commonly co-occur with ASD [1] [2].
Pharmacokinetic Profile: Blood levels of this compound were 12 ± 1.5 μmol/L (mean ± SD) at 2 days and 1.5 ± 0.5 μmol/L after 6 weeks, with a terminal half-life of 14.7 ± 0.7 days. This sustained exposure following a single infusion aligns with the drug's known protein-binding characteristics [1].
Safety Outcomes: A self-limited, asymptomatic rash was observed in some participants, but no serious adverse events were reported. The study concluded that low-dose this compound had an acceptable safety profile in this small cohort [1].
A larger 14-week, randomized, double-blind, placebo-controlled proof-of-concept study (N = 52) tested the efficacy and safety of this compound intravenous infusions in boys aged 4-15 years with moderate to severe ASD. This study featured three treatment arms: 10 mg/kg this compound, 20 mg/kg this compound, and placebo, administered at baseline, week 4, and week 8 [3]. The results revealed important dose-dependent effects:
ABC-Core Scores: The 10 mg/kg this compound group showed greater numeric improvement (-12.5 ± 3.18 [mean ± SE]) versus placebo (-8.9 ± 2.86) in the primary endpoint at Week 14, though this difference did not reach statistical significance. Surprisingly, the 20 mg/kg group did not show improvement over placebo, suggesting a non-linear dose-response relationship [3].
Clinical Global Impression-Improvement (CGI-I): The 10 mg/kg arm demonstrated statistically significant improvement from baseline (2.8 ± 0.30 [mean ± SE]) compared to placebo (1.7 ± 0.27) (p = 0.016), while the 20 mg/kg arm showed a 2.0 ± 0.28 improvement that was not statistically significant compared to placebo (p = 0.65) [3].
Subgroup Analyses: Exploratory analyses revealed that the 10 mg/kg arm showed greater ABC-Core differences from placebo in younger subjects and among those with less severe symptoms at baseline, suggesting potential moderators of treatment response [3].
Safety and Tolerability: this compound was generally safe and well tolerated over 14 weeks, with most adverse events characterized as mild to moderate in severity [3].
Table 2: Summary of Clinical Trial Results for this compound in ASD
| Trial Parameter | SAT-1 Trial (2017) | Phase II Trial (2023) |
|---|---|---|
| Participants | 10 male children, ages 5-14 | 52 male children, ages 4-15 |
| Study Design | Single-dose, matched pairs | Multiple dose, 3 arms (10 mg/kg, 20 mg/kg, placebo) |
| Treatment Duration | 6 weeks follow-up | 14 weeks with dosing at 0, 4, 8 weeks |
| Primary Outcome | ADOS-2 comparison scores | ABC-Core (subscales 2, 3, 5) |
| Key Efficacy Results | -1.6 ± 0.55 point improvement (p = 0.0028) | -12.5 ± 3.18 vs. -8.9 ± 2.86 (10 mg/kg vs. placebo, NS) |
| Dose Response | 20 mg/kg single dose effective | 10 mg/kg more effective than 20 mg/kg |
| Safety Profile | Self-limited rash, no serious AEs | Generally safe, most AEs mild to moderate |
The following diagram illustrates the workflow and key findings from the clinical trials of this compound in ASD:
Clinical trials demonstrate this compound's efficacy for core ASD symptoms with a non-linear dose response and acceptable safety profile.
The investigation of this compound's effects on purinergic signaling requires sophisticated in vitro approaches that can capture the complexity of receptor-ligand interactions and downstream signaling consequences:
Radioreceptor Binding Assays: These assays quantify this compound's interference with ligand-receptor binding using radioactively labeled analogs. Specifically, the binding of the systemin analog ¹²⁵I-Tyr-2,Ala-15-systemin to its receptor can be measured in the presence of increasing this compound concentrations, yielding an IC₅₀ value (160 μM in plant systems) that represents this compound's potency as a competitive antagonist [4]. Protocol: (1) Prepare membrane fractions containing purinergic receptors; (2) Incubate with ¹²⁵I-labeled ligand and varying this compound concentrations (0.1-1000 μM); (3) Separate bound from free ligand by filtration; (4) Quantify radioactivity to determine displacement curves [4].
Photoaffinity Labeling: This technique employs photoreactive analogs of natural ligands to covalently crosslink to their receptors, allowing visualization of receptor proteins and assessment of competitive inhibition by this compound. Protocol: (1) Synthesize photoaffinity analog ¹²⁵I-N-(4-[p-azidosalicylamido]butyl)-3′(2′-Cys-3, Ala-15-systemindithiol)propionamide; (2) Incubate with receptor preparation in presence/absence of this compound; (3) UV irradiate to activate crosslinking; (4) Analyze by SDS-PAGE and phosphorimaging [4].
Extracellular Signal-Regulated Kinase (ERK) Activation Assays: These assays measure this compound's effects on downstream signaling pathways using immunodetection methods. Protocol: (1) Treat cells (e.g., CHO cells) with this compound (0-300 μM) for varying durations (0-60 min); (2) Prepare cell extracts; (3) Perform immunocomplex kinase assays with anti-phosphotyrosine antibodies; (4) Measure MBP kinase activity or use Western blotting with phospho-specific ERK1/2 antibodies [5].
Medium Alkalinization Assays: This method detects proton flux changes following receptor activation, providing a sensitive measure of purinergic signaling activity. Protocol: (1) Maintain suspension-cultured cells in multiwell plates; (2) Monitor baseline pH until stable (approximately 1 hour); (3) Add this compound with or without purinergic agonists; (4) Measure pH changes at 1-4 minute intervals using a semimicro combination electrode [4].
Mitogen-Activated Protein Kinase (MAPK) Activity Measurements: These assays quantify activation of key signaling pathways downstream of purinergic receptors. Protocol: (1) Treat cells with this compound and/or purinergic agonists; (2) Lyse cells at specific time points; (3) Perform in-gel kinase assays using myelin basic protein (MBP) as substrate; (4) Analyze phosphorylation by autoradiography or phosphorimaging [4].
Animal models of ASD provide essential platforms for evaluating this compound's therapeutic potential and mechanisms of action:
Maternal Immune Activation (MIA) Model: This model involves activating the maternal immune system during pregnancy to produce offspring with ASD-like behaviors. Protocol: (1) Administer poly(I:C) to pregnant dams at gestational day 12.5; (2) Treat offspring with this compound (20 mg/kg) or vehicle at specified ages; (3) Assess social behavior, repetitive behaviors, cognitive function, and metabolic parameters [1] [3].
Fragile X (Fmr1 Knockout) Model: This genetic model recapitulates aspects of ASD and permits evaluation of this compound's effects on established behavioral and metabolic abnormalities. Protocol: (1) Utilize Fmr1 knockout mice; (2) Administer single or repeated doses of this compound (10-20 mg/kg); (3) Evaluate social approach, novelty preference, short-term memory, and stereotyped behaviors; (4) Analyze purine metabolism in brain and peripheral tissues [3].
Rigorous clinical evaluation of this compound requires comprehensive assessment strategies that capture both core ASD symptoms and related physiological parameters:
Primary Behavioral Endpoints: The ADOS-2 comparison score provides a standardized measure of autism-specific behaviors, while the ABC-Core (sum of subscales 2, 3, and 5 of the Aberrant Behavior Checklist) assesses lethargy/social withdrawal, stereotypic behavior, and inappropriate speech [1] [3].
Secondary and Exploratory Endpoints: These include the Expressive One-Word Picture Vocabulary Test (EOWPVT) for language assessment, Autism Treatment Evaluation Checklist (ATEC), Clinical Global Impression-Improvement (CGI-I) scale adapted for autism, and metabolomic profiling of purine pathway intermediates [1] [3].
Safety Monitoring: Essential safety assessments include complete blood counts, comprehensive metabolic panels, adrenal function tests, neurological examinations, and monitoring for known adverse effects such as rash, coagulopathy, and liver function abnormalities [1] [3].
This compound demonstrates remarkably conserved mechanisms across diverse biological systems, from human clinical applications to plant defense signaling. In tomato plants (Lycopersicon peruvianum), this compound potently inhibits systemin-mediated defense signaling by interfering with the binding of the peptide systemin to its receptor, with an IC₅₀ of 160 μM. This inhibition extends to downstream events including medium alkalinization and MAPK activation, demonstrating this compound's ability to disrupt conserved signaling pathways across biological kingdoms [4]. The parallel between systemin-mediated defense signaling in plants and cytokine-mediated inflammatory responses in animals reveals fundamental evolutionary conservation in danger response pathways that this compound selectively targets.
In mammalian systems, this compound's effects are more complex and context-dependent. While it consistently functions as a purinergic receptor antagonist, it can simultaneously stimulate the ERK pathway in certain cell types, inducing approximately 10-fold activation of ERK1/2 within 5-10 minutes of exposure [5]. This paradoxical stimulation of growth signaling pathways alongside inhibition of purinergic signaling highlights the complexity of this compound's cellular actions and may explain its non-linear dose-response relationships observed in clinical trials. The differential effects of low (10 mg/kg) versus high (20 mg/kg) doses in the Phase II clinical trial suggest that optimal therapeutic dosing must balance multiple signaling effects to achieve clinical efficacy without counterproductive activation of competing pathways [3].
The implications of this compound's mechanism of action extend well beyond ASD, encompassing a diverse range of chronic conditions characterized by persistent CDR activation:
Complex Chronic Disorders: The Naviaux Lab has identified multiple conditions that may benefit from antipurinergic therapy, including Chronic Fatigue Syndrome (ME/CFS), post-treatment Lyme disease syndrome, Long COVID, Gulf War Illness, and treatment-resistant depression [2]. These conditions share features of persistent metabolic dysfunction and inflammatory signaling that may respond to purinergic antagonism.
Neurodegenerative Disorders: Early-stage investigations are exploring this compound's potential in Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS), where neuroinflammation and mitochondrial dysfunction contribute to disease progression [2].
Other Conditions: Additional candidates for antipurinergic therapy include fibromyalgia, postural orthostatic tachycardia syndrome (POTS), small fiber polyneuropathy, and as an additive in organ transplant preservation solutions to reduce inflammation and improve organ survival [2].
While this compound has established the therapeutic potential of antipurinergic therapy, its non-selective nature and pharmacokinetic properties have motivated the development of more targeted approaches:
Receptor-Selective Antagonists: Development of compounds targeting specific purinergic receptors (e.g., P2X7, P2Y2) to achieve more precise therapeutic effects with reduced off-target activities. These selective agents would allow manipulation of specific aspects of purinergic signaling while preserving beneficial signaling functions [2].
Pannexin Channel Blockers: Therapeutics targeting pannexin-1 channels to reduce stress-induced ATP release, potentially working synergistically with antipurinergic receptor agents to more comprehensively regulate extracellular purine levels [2].
Combination Approaches: Strategic pairing of antipurinergic therapies with metabolic support agents, autonomic balancing techniques, and cognitive and behavioral therapies to address multiple components of the CDR simultaneously and support complete healing cycles [2].
Table 3: Future Directions in Antipurinergic Drug Development
| Therapeutic Approach | Mechanism | Development Stage | Advantages |
|---|---|---|---|
| Non-selective APDs (this compound) | Broad P2X/P2Y antagonism | Phase II completed for ASD | Established safety profile, multiple targets |
| Receptor-Selective APDs | Specific receptor subtype blockade | Preclinical development | Reduced side effects, targeted therapy |
| Pannexin Channel Blockers | Inhibition of stress-induced ATP release | Early discovery | Prevents initiation of purinergic signaling |
| Combination Therapies | APDs with metabolic support | Conceptual/early testing | Addresses multiple CDR components simultaneously |
This compound represents the pioneering therapeutic in an emerging class of antipurinergic drugs that target the evolved Cell Danger Response, offering a fundamentally new approach to treating ASD and related complex chronic conditions. The compelling efficacy signals from clinical trials, particularly the improvement in core ASD symptoms following low-dose administration, provide clinical validation of the CDR hypothesis and this compound's mechanism of action. The non-linear dose-response relationship observed between 10 mg/kg and 20 mg/kg doses underscores the sophisticated balancing of signaling pathways required for optimal therapeutic effect.
| Receptor Subtype | Reported Potency (IC₅₀, pA₂, or pKʙ) | Key Characteristics & Selectivity Notes |
|---|---|---|
| P2X Family (Ion Channels) | ||
| P2X1 | IC₅₀ ~0.5 - 1 μM [1] [2] | One of the more potent antagonistic effects of suramin [3]. |
| P2X2 | IC₅₀ ~0.49 μM [1] | Competitively antagonized by this compound [4]. |
| P2X3 | Potency similar to P2X1/P2X2 [3] | Effectively blocked by this compound [3]. |
| P2X7 | Less potent than at P2X1/P2X3 [3] | Blocked by this compound [3]. |
| P2Y Family (GPCRs) | ||
| P2Y1 (Turkey) | pA₂ = 5.77 [2] | More potently antagonized than P2Y2 [2]. |
| P2Y2 (Human) | pA₂ = 4.32; Kᵢ = ~50 μM [2] [5] | Less potent antagonism; Schild plot slope >1 suggests complex interaction [2]. |
| P2Y4, P2Y6, P2Y11, P2Y12 | Equipotent or more potent than at P2Y2 [6] | Lacks selectivity [6]. |
The following are established methodologies for studying this compound's antagonist effects at P2 receptors.
This protocol assesses this compound's effect on contractile responses in tissue [4].
This protocol is used for Gq-coupled P2Y receptors (e.g., P2Y2, P2Y1) [6] [5].
This protocol is used for studying ionotropic P2X receptors [1].
While this compound remains a foundational tool for confirming purinergic signaling, its lack of selectivity has driven the development of more refined compounds [3] [7]. Research has focused on creating this compound derivatives to improve selectivity and properties [6] [1] [5]. The following diagram illustrates how this compound and newer antagonists interact with P2 receptor signaling.
> this compound and its derivatives act as competitive antagonists, blocking the binding of ATP/UTP to both P2X and P2Y receptors, thereby inhibiting downstream signaling.
The Integrated Stress Response (ISR) is a conserved cellular pathway that detects various stress signals, such as viral infection, endoplasmic reticulum (ER) stress, and amino acid deprivation [1]. Four sensor kinases (HRI, PKR, PERK, and GCN2) converge on the phosphorylation of a single protein, the eukaryotic translation initiation factor 2 subunit alpha (eIF2α) [1]. This phosphorylation reduces global protein synthesis but selectively enhances the translation of specific mRNAs, like that for the transcription factor ATF4. This process aims to restore cellular homeostasis but can trigger apoptosis if stress is unresolved [1]. ISR dysregulation is implicated in neurodegenerative diseases, viral pathogenesis, and cancer [1].
Suramin's Mechanism of Action: this compound is a polysulfonated naphthylurea originally developed for African sleeping sickness. Its action on the ISR is linked to its identity as an antipurinergic drug (APD) [2]. It inhibits purinergic signaling by blocking the effects of extracellular nucleotides like ATP, which act as damage-associated molecular patterns (DAMPs) [2]. According to the Cell Danger Hypothesis, a core metabolic syndrome maintained by purinergic signaling underlies various diseases, including autism spectrum disorder (ASD) [2]. By antagonizing P2 receptors, this compound is proposed to resolve this persistent "cell danger response," which shares features with the ISR, thereby restoring normal cellular function and metabolism [2]. Its well-characterized profile also makes it a valuable compound in laboratory research for probing disease pathways [3].
Research into this compound repurposing has expanded into several novel areas, supported by both preclinical models and early-stage clinical trials.
The table below summarizes key ongoing and recent research focuses for this compound:
| Research Area | Key Findings / Rationale | Clinical Trial / Research Context |
|---|
| Neurodevelopmental Disorders | Corrected symptoms, metabolism, and synaptic abnormalities in mouse models of ASD; improved core symptoms in a pilot human study [4] [2]. | SAT-1 Trial (Phase I/II): Single, low-dose (20 mg/kg) IV infusion was safe and showed activity on primary outcome measures (n=10) [2]. STAT-2A Trial (Phase II): Active-recruiting, evaluating repeat dosing in males (ages 5-14) with ASD (n=45) [4]. | | Neurodegenerative Diseases | Potential to slow progression in Alzheimer's and Parkinson's by modulating neuroinflammatory pathways [3]. | Early-stage clinical trials; investigated as part of combination therapies [3]. | | Antiviral Research & Therapy | Inhibits viral entry and replication; investigated for Zika, Ebola, and coronaviruses in experimental treatments [3]. | Investigated as an adjunct in antiviral regimens; primarily in pre-clinical or in vitro stages [3]. | | Oncology Supportive Care | Anti-angiogenic properties may slow tumor growth and enhance efficacy of existing chemotherapies [3]. | Investigated as an adjunct therapy; research is ongoing to define optimal dosing [3]. |
The following section details a modern, high-throughput method for discovering ISR modulators, which can be adapted to study the effects of established compounds like this compound.
This protocol, adapted from a 2025 Cell publication, uses optogenetics to induce the ISR with high precision, avoiding the pleiotropic cytotoxicity of small-molecule stressors [1].
1. Principle: An optogenetic system was engineered to trigger the oligomerization and phase separation of the ISR kinase PKR upon exposure to blue light. This mimics PKR's natural activation, selectively inducing the ISR pathway without off-target cellular damage. This clean activation allows for a phenotypic screen to identify compounds that enhance or suppress the ISR [1].
2. Key Reagents and Cell Engineering:
3. Workflow and Screening Procedure: The screening procedure is a multi-step process designed to precisely identify and validate ISR-modulating compounds, as illustrated below.
4. Secondary Validation:
The table below consolidates key quantitative information from this compound studies, particularly in the context of autism.
| Parameter | Value / Finding | Context / Details |
|---|---|---|
| Effective Blood Level (Mouse models of ASD) | 5–10 μmol/L [2] | Corrected ASD-like symptoms without reported toxicity over 4 months. |
| Blood Level (Human SAT-1 Trial) | 12 ± 1.5 μmol/L (at 2 days); 1.5 ± 0.5 μmol/L (after 6 weeks) [2] | Following a single 20 mg/kg IV infusion. |
| Terminal Half-Life (Human) | 14.7 ± 0.7 days [2] | Informs dosing interval and washout period design. |
| ADOS-2 Comparison Score Change | -1.6 ± 0.55 points (n=5; Cohen's d=2.9; P=0.0028) [2] | Primary outcome in the SAT-1 trial, indicating improved autism severity. |
| Common Adverse Event | Self-limited, asymptomatic rash [2] | No serious adverse events reported in the SAT-1 trial (n=10). |
The future of this compound and its derivatives lies in overcoming existing limitations and leveraging new technologies.
Suramin is a polysulfonated naphthylurea that functions primarily as a non-selective purinergic P2 receptor antagonist. It inhibits both metabotropic (P2Y) and ionotropic (P2X) receptor families, affecting critical neural signaling pathways and calcium homeostasis [1].
The diagram below illustrates this compound's core mechanisms and downstream effects on neuronal pathology.
This compound's core mechanisms and neurobiological effects
Preclinical studies in mouse models of ASD (Fragile X and maternal immune activation) demonstrate this compound's ability to reverse behavioral and metabolic abnormalities [1] [2]. Key experimental protocols include:
In Vitro Neuronal Studies: Human forebrain neurons differentiated from induced pluripotent stem cells (iPSCs) from sporadic Alzheimer's patients are treated with 100μM this compound for 72 hours. Post-treatment analysis includes assessments of phosphorylated tau, oxidative stress markers, and synaptic puncta density [3].
In Vivo Behavioral Studies: Mouse models receive intraperitoneal this compound injections to achieve plasma concentrations of 5-15 μM. Behavioral tests (social interaction, repetitive behaviors) are conducted, followed by brain tissue analysis for synaptic protein expression and Purkinje cell counts [1] [2].
Clinical trials have explored this compound's safety and efficacy in ASD, primarily using intravenous administration. Recent developments include investigating intranasal delivery [4].
| Trial/Study | Phase | Participants | Dosing Regimen | Key Efficacy Findings | Key Safety Findings |
|---|
| SAT-1 [2] | 1/2 | 10 male children with ASD (5-14 years) | Single IV infusion, 20 mg/kg | - ADOS-2 comparison score improved -1.6 points [2].
This compound's pharmacokinetics are characterized by a long terminal half-life of approximately 14.7 days. Maximum behavioral improvements in the SAT-1 trial were observed at 3 weeks post-infusion and gradually dissipated over 5-8 weeks [2].
This compound exhibits a dose-dependent neurotoxicity profile. At high plasma concentrations (>350 μg/mL), approximately 40% of patients develop peripheral neuropathy [1]. The table below summarizes the characteristics of this compound-induced neuropathies.
| Feature | Axonal Sensorimotor Polyneuropathy | Demyelinating Polyradiculoneuropathy |
|---|---|---|
| Onset & Severity | Mild, chronic [1] | Subacute, severe (resembles Guillain-Barré syndrome) [1] |
| Clinical Presentation | Distal numbness, paresthesias, mild weakness, reduced reflexes [1] | Widespread numbness, symmetric proximal & distal weakness, areflexia, potential respiratory failure [1] |
| Electrophysiology | Decreased sensory & CMAP amplitudes [1] | Slow conduction velocities, temporal dispersion, conduction blocks [1] |
| Pathology | Loss of myelinated fibers [1] | Segmental demyelination, remyelination, lymphocytic infiltration [1] |
| Outcome | Reversible upon discontinuation [1] | May require plasmapheresis; recovery can be incomplete [1] |
Proposed mechanisms for neurotoxicity include inhibition of neurotrophic factor receptors, induction of lysosomal storage pathology, and disruption of calcium homeostasis [1].
Beyond ASD, this compound is being explored for other neurological conditions. In sporadic Alzheimer's disease models, this compound treatment partially reduced phosphorylated tau and fully remediated oxidative stress imbalances [3]. This compound also demonstrates neuroprotective effects in ischemic damage models by preventing anoxic depolarization and neuronal death [1].
Future research is focused on several key areas:
This compound is a polyanionic polysulfonated naphthylurea with a molecular weight of 1,429.2 Da, characterized by its highly negative charge and stable chemical structure. First synthesized by Bayer in 1917, this compound has been used for decades primarily as an anti-trypanosomal agent against Human African Trypanosomiasis (sleeping sickness). This compound exhibits exceptional stability in biological systems, with a prolonged half-life of 36-60 days and approximately 99.7% protein binding affinity in serum, which significantly influences its distribution kinetics and potential for accumulation with repeated dosing [1] [2]. The drug's poor gastrointestinal absorption necessitates parenteral administration, typically through intravenous or intraperitoneal routes in both clinical and research settings [2].
Beyond its antiparasitic applications, this compound has attracted research interest for its potential effects on various biological systems. The drug functions as a broad-spectrum purinergic receptor antagonist, inhibiting both P2X and P2Y receptor families, which contributes to its anti-inflammatory properties and potential neuromodulatory effects [3] [1]. Additionally, this compound demonstrates multi-target activity against various enzymes and receptors, including inhibition of NAD-dependent protein deacylase sirtuin-5, follicle-stimulating hormone receptors, heparanase, and phospholipase A2, while acting as an agonist for ryanodine receptors [2]. This diverse pharmacodynamic profile underlies the ongoing investigation of this compound for various conditions, including autism spectrum disorder, fibromyalgia, and oncology applications, despite its limited central nervous system penetration [3] [4] [1].
Research consistently demonstrates that this compound exhibits limited penetration across the blood-brain barrier into the brain parenchyma. Studies using advanced techniques including in situ brain perfusion and quantitative tissue analysis reveal that this compound distribution to most brain regions is comparable to vascular markers, suggesting minimal trans-BBB passage [5]. The table below summarizes key quantitative findings from experimental studies:
Table 1: Quantitative Distribution of this compound in Brain and Other Tissues
| Experimental Model | Dosing Regimen | Brain Concentration | Other Tissue Concentration | Brain-to-Blood Ratio | Reference |
|---|---|---|---|---|---|
| Male BALB/c mice (in situ perfusion) | 7 mg/kg/day IP × 7 days | Peak: 3.3 ± 1.3 μg/g (after 10 days) | Renal: 339.8 ± 30.9 μg/g; Tumor: 74.4 ± 16.5 μg/g | <0.01 | [6] |
| 9L gliosarcoma rat model | 35 mg/kg/day | Not detected in parenchyma | Tumor: 230.9 ± 139.2 μg/g | Not detectable | [6] |
| Wild-type & P-gp deficient mice | In situ brain perfusion | Similar to vascular marker [14C]sucrose | Choroid plexus: higher than sucrose | Minimal | [5] |
| P-glycoprotein-deficient mice | In situ brain perfusion | No difference from wild-type | Choroid plexus: sensitive to endocytosis inhibitor | Minimal, P-gp independent | [5] [7] |
Regional analysis within the brain reveals differential distribution patterns. While this compound demonstrates negligible penetration into regions with intact blood-brain barrier (cerebral cortex, hippocampus, thalamus), it shows significantly higher association with circumventricular organs, including the choroid plexus, where the barrier is naturally more permeable [5]. This distribution pattern aligns with this compound's historical classification as a first-stage trypanosomiasis treatment, considered ineffective once parasites have invaded the central nervous system [5]. The concentrations achieved in brain parenchyma (typically <5 μg/g) fall substantially below the therapeutic thresholds established in vitro for various molecular targets (often 200-400 μg/mL) [6], explaining its limited efficacy against CNS-stage trypanosomiasis and other central nervous system pathologies.
The in situ brain perfusion method provides a precisely controlled approach for quantifying this compound distribution across the blood-brain barrier while eliminating confounding factors from systemic metabolism and protein binding. The protocol implemented in this compound studies utilizes male BALB/c, FVB wild-type, and P-glycoprotein-deficient mice (approximately 25g body weight) anesthetized with medetomidine hydrochloride (2 mg/kg) and ketamine (150 mg/kg) [5]. Following anesthesia, animals are heparinized (100 U intraperitoneally) to prevent coagulation, and their brains are perfused via the left cardiac ventricle with oxygenated artificial plasma maintained at 37°C for periods up to 30 minutes. The artificial plasma composition consists of a modified Krebs-Henseleit Ringer solution containing: 117 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 24.8 mM NaHCO₃, 1.2 mM KH₂PO₄, 10 mM glucose, and 1 g/L bovine serum albumin [5].
During the perfusion process, the right cardiac atrium is sectioned to prevent recirculation of the perfusate, ensuring that all drug delivery to the brain occurs exclusively through the controlled perfusion system. Following predetermined perfusion intervals, cerebrospinal fluid samples are collected from the cisterna magna, after which animals are decapitated and brain tissue is systematically dissected into specific regions of interest: cerebral cortex, pineal gland, IVth ventricle choroid plexus, caudate putamen, hippocampus, pituitary gland, hypothalamus (including suprachiasmatic nucleus), thalamus, pons, and cerebellum [5]. All tissue samples, along with CSF and plasma specimens, are processed for radioactive liquid scintillation counting using [³H]this compound sodium (5.1-6.2 Ci/mmol) with [¹⁴C]sucrose typically employed as a vascular reference marker [5].
The capillary depletion assay distinguishes between drug accumulation in the vascular compartment versus actual translocation across the blood-brain barrier into brain parenchyma. Following perfusion, brain tissue is homogenized in physiological buffer (3× brain weight) combined with 26% dextran (4× brain weight). The homogenate undergoes density gradient centrifugation at 5,400 × g for 15 minutes at 4°C, producing an endothelial cell-enriched pellet and a supernatant containing brain parenchyma and interstitial fluid [5]. Comparative analysis of this compound concentrations in these fractions enables researchers to distinguish between endothelial association and true BBB passage.
For evaluation of blood-CSF barrier penetration, the isolated incubated choroid plexus technique is employed. Choroid plexus tissues are carefully dissected and incubated in artificial CSF containing [³H]this compound with or without pharmacological inhibitors. Studies investigating this compound transport mechanisms have utilized phenylarsine oxide as an endocytosis inhibitor to characterize the cellular uptake processes [5]. Additional mechanistic insights are gained through co-perfusion experiments with other antitrypanosomal drugs (melarsoprol, nifurtimox, eflornithine) and studies using P-glycoprotein-deficient mice (Mdr1a/Mdr1b-targeted mutation) to evaluate potential interactions with this major efflux transporter system [5] [7].
This compound's traversal across brain barrier systems occurs through distinct mechanisms at different interfaces. While the drug shows minimal penetration across the endothelial blood-brain barrier proper, it demonstrates selective accumulation in the choroid plexus via active cellular processes. Research indicates that this compound uptake into the choroid plexus is sensitive to phenylarsine oxide, a known inhibitor of endocytosis, suggesting this process depends on active cellular uptake mechanisms rather than passive diffusion [5]. This pattern aligns with observations in other cell types, including human dermal microvascular endothelial cells (HMEC-1), where this compound internalization occurs through caveola-mediated endocytosis [5].
Diagram: this compound transport mechanisms at brain barriers
The differential distribution between brain regions with intact blood-brain barrier and circumventricular organs (CVOs) reflects the distinct structural and functional properties of these barrier systems. Unlike the tight endothelial barrier found in most brain regions, CVOs feature more permeable capillaries that allow greater access to circulating molecules, explaining this compound's preferential accumulation in these areas [5] [8]. This regional variation in distribution has important therapeutic implications, potentially explaining why this compound demonstrates some efficacy against trypanosomes in specific brain regions like the cerebral cortex but fails to clear parasites from the choroid plexus and ventricular areas [5].
Notably, this compound distribution studies in P-glycoprotein-deficient mice (Mdr1a/Mdr1b-targeted mutation) revealed no significant differences compared to wild-type controls, indicating that this major efflux transporter does not significantly limit this compound's already restricted brain penetration [5] [7]. This finding distinguishes this compound from many other therapeutic compounds whose brain delivery is substantially enhanced by P-glycoprotein inhibition. Additionally, coadministration studies demonstrated that this compound distribution remains unaffected by the presence of other antitrypanosomal medications (melarsoprol, nifurtimox, eflornithine), suggesting the absence of competitive transport interactions at the blood-brain barrier [5].
The polyanionic character of this compound, with its six sulfate groups, creates strong electrostatic interactions that influence its binding and distribution. Recent research demonstrates that these sulfate groups form stable electrostatic interactions with histone octamers through hydrogen bonding, with a dissociation constant of 250 nM [9]. While this particular interaction was documented in the context of histone neutralization, similar charge-based interactions may influence this compound's behavior at biological barriers, including potential binding to membrane components that further restrict its central nervous system penetration.
Despite its limited penetration across the blood-brain barrier, this compound continues to be investigated for various central nervous system disorders, with research focusing on both its barrier-limited and peripheral effects. The table below summarizes key findings from clinical and preclinical studies of this compound for CNS conditions:
Table 2: this compound Applications in Central Nervous System Disorders
| Condition | Research Model | Dosing | Key Findings | BBB Penetration Role | Reference |
|---|---|---|---|---|---|
| Autism Spectrum Disorder | Human clinical trial (boys 4-15 years) | 10 mg/kg & 20 mg/kg IV at 0, 4, 8 weeks | Significant improvement in CGI-I with 10 mg/kg; ABC-Core showed numeric improvement | Purinergic effects possible despite limited penetration | [1] |
| Fibromyalgia | Reserpine-induced rat model | 100 mg/kg IP single dose | Reduced thalamic P2X4/P2X7 expression, ameliorated pain processing | Direct CNS action suggested | [3] |
| High-Grade Gliomas | Human clinical trial (adults with recurrence) | Target concentration 150-250 μg/mL | No objective responses; 3 patients showed delayed stabilization | Limited efficacy due to poor CNS delivery | [4] |
| 9L Gliosarcoma | Rat model | 7 mg/kg/day & 35 mg/kg/day IP × 7 days | No survival benefit; tumor concentrations insufficient | BBB limits antitumor efficacy | [6] |
| Histone-Mediated Injury | Mouse histone infusion model | 20 mg/kg & 50 mg/kg IP | Protection against histone-induced lung injury and mortality | Peripheral site of action | [9] |
The disconnect between this compound's peripheral and central effects presents both challenges and opportunities for therapeutic development. While the drug's limited brain penetration restricts its direct application to CNS-stage trypanosomiasis and primary brain tumors, this same property may be advantageous for conditions where peripheral purinergic signaling contributes to central nervous system pathophysiology, as proposed in autism spectrum disorder and fibromyalgia [3] [1]. In these cases, this compound may modulate peripheral immune responses or signaling pathways that indirectly influence neurological function without requiring substantial brain concentrations.
Research exploring this compound in combination with other agents suggests that the drug may enhance the efficacy of central nervous system-targeted therapies through peripheral mechanisms or barrier modulation. Clinical observations in trypanosomiasis patients indicate that coadministration of this compound with second-stage agents (melarsoprol, nifurtimox, eflornithine) improves cure rates, potentially through inhibition of P-glycoprotein transport at the blood-brain barrier, thus increasing brain concentrations of companion drugs [5]. However, direct experimental evidence using P-glycoprotein-deficient mouse models demonstrates no significant effect of this compound on this efflux transporter [5], suggesting alternative mechanisms such as immune modulation or complementary pharmacological effects may underlie these clinical benefits.
The anti-inflammatory properties of this compound, mediated through purinergic receptor antagonism, may contribute to its potential benefits in neurodevelopmental and pain conditions even without substantial brain penetration. In fibromyalgia models, this compound administration reduced thalamic expression of P2X4 and P2X7 receptors, suppressed NLRP3 inflammasome activation, decreased pro-inflammatory cytokines, and normalized disturbed neurotransmitters [3]. These central effects despite limited BBB penetration suggest that this compound may influence neuroinflammation through multiple mechanisms, including possible modulation of peripheral-to-central immune signaling or indirect effects on barrier function in specific brain regions.
The investigation of this compound's blood-brain barrier penetration reveals several significant knowledge gaps requiring further research. While the limited overall brain uptake is well-established, the precise molecular mechanisms governing its selective accumulation in circumventricular organs and choroid plexus remain incompletely characterized. Further research is needed to identify the specific endocytic pathways and potential receptor-mediated processes involved in this compound's cellular uptake at these sites. Additionally, the functional consequences of this compound's preferential distribution to circumventricular organs deserve greater attention, as these brain regions play important roles in neuroendocrine function, fluid balance, and immune surveillance [5] [8].
From a therapeutic perspective, innovative strategies to enhance this compound delivery to specific brain regions could expand its potential applications for central nervous system disorders. Approaches might include nanoparticle-based delivery systems, receptor-mediated transcytosis leveraging identified transport mechanisms, or focused ultrasound for localized barrier disruption [8] [10]. The development of This compound analogs with improved blood-brain barrier penetration while maintaining purinergic antagonism or other desired pharmacological properties represents another promising direction. Furthermore, the potential for this compound to modulate the blood-brain barrier's function itself, particularly in disease states characterized by barrier disruption, warrants systematic investigation given the drug's effects on various signaling pathways and inflammatory processes [9].
This compound sodium is a polysulfonated naphthylurea compound that was first introduced in 1923 for the treatment of Human African Trypanosomiasis, also known as East African Sleeping Sickness. This anti-trypanosomal agent has more recently demonstrated potential therapeutic applications in oncology and neurodevelopmental disorders, particularly autism spectrum disorder (ASD). This compound exhibits a unique pharmacological profile characterized by exceptional stability, an extended half-life of 40-60 days, and high (99.7%) protein binding affinity, which contributes to its prolonged presence in the body [1]. These properties present both therapeutic advantages and clinical challenges, necessitating carefully designed administration protocols.
The primary mechanism of action for this compound's antiparasitic activity involves inhibition of enzymes critical for parasite energy metabolism, specifically those involved with the oxidation of reduced nicotinamide-adenine dinucleotide (NADH) [2]. However, its potential application in ASD and oncology appears to relate to its function as a potent purinergic receptor antagonist. This compound acts as an antagonist at most purinergic receptors including P2Y and P2X receptors, which are widely distributed throughout the central nervous system [1]. This antagonistic activity may help reduce extracellular ATP and restore normal mitochondrial functioning, potentially addressing the mitochondrial dysfunction that has been implicated in ASD pathophysiology [1]. Additionally, this compound has demonstrated anti-apoptotic properties in hepatocytes by regulating mitochondrial stress and inactivating the JNK-Mst1 signaling pathway [3].
This compound is currently approved for the treatment of the haemolymphatic stage of African trypanosomiasis due to Trypanosoma brucei rhodesiense. The clinical protocol requires careful administration with a test dose followed by incremental therapeutic dosing [4].
Table 1: Standard this compound Dosing Protocol for African Trypanosomiasis
| Day of Treatment | Dose | Administration | Precautions |
|---|---|---|---|
| Day 1 | 4-5 mg/kg (test dose) | Slow IV injection | Monitor for anaphylactic reaction for at least 30 minutes |
| Day 3 | 20 mg/kg | Slow IV injection | Check for proteinuria before administration |
| Days 10, 17, 24, 31 | 20 mg/kg | Slow IV injection | Maximum 1 g per injection; assess renal function before each dose |
The reconstitution protocol specifies that the 1g vial should be dissolved in 10 mL of water for injection to obtain a 10% solution, which may then be administered as a slow IV injection or as a slow infusion in 500 mL of 0.9% NaCl [4]. It is critical to avoid intramuscular (IM) or subcutaneous (SC) injection as these routes can cause severe local inflammation and necrosis [4].
Table 2: this compound Dosage by Body Weight for African Trypanosomiasis
| Body Weight (kg) | Dose (mg) | Volume of 10% Solution (mL) |
|---|---|---|
| 5 | 100 | 1.0 |
| 10 | 200 | 2.0 |
| 15 | 300 | 3.0 |
| 20 | 400 | 4.0 |
| 25 | 500 | 5.0 |
| 30 | 600 | 6.0 |
| 35 | 700 | 7.0 |
| 40 | 800 | 8.0 |
| 45 | 900 | 9.0 |
| ≥50 | 1000 | 10.0 |
A recent phase 2 randomized, double-blind, placebo-controlled proof-of-concept study (N = 52) investigated this compound for core symptoms of ASD in boys aged 4-15 years with moderate to severe symptoms [1]. The experimental design consisted of:
The 10 mg/kg dose group demonstrated a statistically significant improvement in CGI-I scores (2.8 ± 0.30) compared to placebo (1.7 ± 0.27) with p = 0.016, while the 20 mg/kg group did not show significant improvement over placebo [1]. This suggests a potential inverted U-shaped dose response where higher doses may be less effective for ASD symptoms.
Based on studies demonstrating this compound's inhibition of death receptor-induced apoptosis, this protocol outlines methodology for assessing anti-apoptotic effects in vitro [8] [3].
Materials and Reagents:
Procedure:
This protocol evaluates this compound's effects on mitochondrial function and related signaling pathways based on studies demonstrating protection against LPS-induced hepatocyte apoptosis [3].
Experimental Workflow:
Detailed Methodology:
Primary hepatocyte isolation:
Experimental groups:
Mitochondrial stress assessment:
JNK-Mst1 signaling pathway analysis:
Apoptosis evaluation:
The phase 2 randomized, double-blind, placebo-controlled trial of this compound in ASD represents one of the most promising new applications [1]. This study demonstrated that the 10 mg/kg dose group showed greater improvement in ABC-Core scores (−12.5 ± 3.18) compared to placebo (−8.9 ± 2.86), though this difference did not reach statistical significance [1]. However, the CGI-I scores showed statistically significant improvement in the 10 mg/kg group (2.8 ± 0.30) compared to placebo (1.7 ± 0.27) with p = 0.016 [1].
Table 3: Efficacy Outcomes from Phase 2 ASD Trial of this compound
| Parameter | 10 mg/kg this compound | 20 mg/kg this compound | Placebo | Statistical Significance |
|---|---|---|---|---|
| ABC-Core Change | −12.5 ± 3.18 | No improvement over placebo | −8.9 ± 2.86 | Non-significant |
| CGI-I Score | 2.8 ± 0.30 | 2.0 ± 0.28 | 1.7 ± 0.27 | p = 0.016 (10 mg/kg vs placebo) |
| Subgroup Effects | Greater improvement in younger subjects and less severe ASD | Similar to placebo | N/A | Exploratory analysis |
Exploratory analyses revealed that younger subjects and those with less severe symptoms showed greater treatment effects, suggesting potential importance of early intervention [1]. The safety profile was generally favorable, with most adverse events being mild to moderate in severity over the 14-week trial period [1].
Although not currently FDA-approved for oncology indications, this compound has been investigated for various cancers. A pilot study of intermittent short infusions without adaptive control in breast and prostate cancer demonstrated the feasibility of outpatient administration [5]. The protocol used:
This study established that this compound could be safely administered to outpatients by intermittent infusion without complex adaptive dosing strategies [5]. However, no tumor responses were seen in this heavily pretreated population, suggesting potential utility in less advanced disease or combination therapies.
This compound administration is associated with a range of potential adverse effects requiring careful monitoring and management:
Table 4: Adverse Effect Profile and Management Strategies
| Adverse Effect | Frequency | Monitoring | Management |
|---|---|---|---|
| Anaphylactic reaction | Rare but serious | Observe for 30 min after test dose | Discontinue permanently if occurs |
| Renal toxicity / Proteinuria | Common | Urinalysis before each dose | Reduce dose or discontinue based on severity |
| Neurological effects (peripheral neuropathy) | Frequent | Neurological exam | Dose adjustment; typically resolves after discontinuation |
| Hematological disorders | Less common | Complete blood count | Discontinue if significant cytopenias occur |
| Gastrointestinal effects | Common | Symptom assessment | Supportive care; usually self-limiting |
| Ocular effects | Less common | Ophthalmologic exam | Discontinue if optic atrophy suspected |
The most serious potential adverse effects include anaphylactic reactions (necessitating a test dose), renal toxicity (requiring regular urinalysis), and neurological effects including peripheral neuropathy and optic atrophy [4] [7] [6].
This compound is currently approved primarily for African trypanosomiasis and is not yet FDA-approved for ASD or oncology indications. The orphan drug designation has been granted for hormone-refractory prostate cancer [7].
Future research directions include:
This compound represents a promising therapeutic agent with potential applications beyond its traditional use in parasitic infections. The well-defined intravenous infusion protocol, established safety profile, and emerging evidence of efficacy in ASD support continued investigation. Researchers should pay particular attention to the non-linear dose-response relationship observed in ASD trials, where the lower dose (10 mg/kg) demonstrated efficacy while the higher dose (20 mg/kg) did not separate from placebo. Further clinical studies are needed to fully elucidate this compound's therapeutic potential across different indications and patient populations.
Suramin, a century-old therapeutic agent initially developed for African sleeping sickness, has emerged as a promising candidate for addressing core symptoms of Autism Spectrum Disorder (ASD). This repurposing initiative stems from growing understanding of the purinergic signaling pathway and its role in neurodevelopmental disorders. ASD affects approximately 1 in 36 children, with currently no FDA-approved medications targeting its core symptoms, creating a significant unmet medical need that this compound may potentially address. [1] [2]
The scientific rationale for investigating this compound in ASD centers on its action as a non-selective purinergic antagonist, which modulates extracellular ATP signaling and impacts the cell danger response (CDR). According to the CDR hypothesis introduced by Naviaux and colleagues, ASD may involve a treatable metabolic syndrome characterized by persistent mitochondrial dysfunction and chronic neuroinflammation, potentially maintained through abnormal purinergic signaling. This compound's mechanism involves inhibiting P2X and P2Y receptors, thereby restoring normal mitochondrial function and reducing inflammation that may contribute to ASD symptoms. [1] [3] [2]
The clinical development of this compound for ASD has progressed through several studies, beginning with the pioneering SAT-1 trial (N=10) published in 2017, which demonstrated that a single 20 mg/kg dose of this compound produced significant improvements in core autism symptoms compared to placebo. This initial study revealed particularly noteworthy outcomes in language development, with two non-verbal participants speaking their first complete sentences after this compound administration. The treatment effect was transient, as expected with a single dose, with benefits gradually diminishing as the drug was cleared from the system (terminal half-life of 14.7 ± 0.7 days). [3] [2]
A larger Phase 2 proof-of-concept study (N=52) published in 2023 further investigated this compound's efficacy and safety profile using multiple intravenous infusions at 10 mg/kg and 20 mg/kg doses administered at baseline, week 4, and week 8. This trial revealed a potentially superior efficacy profile for the lower 10 mg/kg dose, which demonstrated a statistically significant improvement on the Clinical Global Impressions-Improvement (CGI-I) scale compared to placebo (2.8 ± 0.30 vs. 1.7 ± 0.27, p = 0.016). Interestingly, the higher 20 mg/kg dose did not show significant improvement over placebo on this measure, suggesting a non-linear dose-response relationship. Exploratory analyses indicated that younger participants and those with less severe symptoms at baseline showed greater improvements with the 10 mg/kg dose. [1] [4]
Across clinical trials, this compound has demonstrated a favorable safety profile at the low doses used for ASD treatment. The most common adverse effect observed was a self-limited, asymptomatic rash that resolved without intervention. This contrasts with the known toxicity profile of high-dose this compound used in oncological applications, where prolonged exposure at blood concentrations exceeding 150 μmol/L led to significant adverse effects including adrenal insufficiency, anemia, and peripheral neuropathy. Importantly, in ASD trials, blood concentrations remained substantially lower (approximately 12 ± 1.5 μmol/L shortly after infusion), explaining the improved tolerability. [1] [3] [2]
Table 1: Summary of Clinical Trials Investigating this compound for ASD
| Trial Identifier | Phase | Participants | Dosing Regimen | Primary Outcomes | Key Results |
|---|---|---|---|---|---|
| SAT-1 [3] | I/II | 10 boys, ages 5-14 | Single 20 mg/kg IV infusion | ADOS-2, EOWPVT | ADOS-2 improved by -1.6 points (p=0.0028); no change in placebo |
| PaxMedica Trial [1] | II | 52 boys, ages 4-15 | 10 mg/kg or 20 mg/kg IV at weeks 0, 4, 8 | ABC-Core, CGI-I | 10 mg/kg significant on CGI-I (p=0.016); both doses safe and well-tolerated |
| STAT-2A [5] | II | 45 boys, ages 5-14 (planned) | Two IV infusions 4 weeks apart (crossover design) | Safety, PK parameters, efficacy measures | Active, not yet recruiting; estimated completion April 2028 |
Based on accumulated clinical evidence, the following dosing protocols have been established for this compound in ASD clinical trials:
Optimal Dose Identification: The 10 mg/kg dose has demonstrated the most favorable efficacy profile in multiple-infusion regimens, despite the higher 20 mg/kg dose showing benefit in single-dose administration. This suggests potential dose-dependent mechanisms that may saturate at higher concentrations. [1]
Frequency and Duration: In the 14-week Phase 2 trial, administrations at baseline, week 4, and week 8 provided sustained therapeutic exposure while allowing assessment of cumulative effects. The terminal half-life of this compound (40-60 days) supports this extended interval between doses. [1]
Age and Severity Considerations: Exploratory analyses suggest that younger participants (ages 4-7) and those with less severe symptoms may derive greater benefit, particularly at the 10 mg/kg dose level. Future trials may consider stratified randomization based on these factors. [1]
This compound requires careful administration following specific protocols to ensure patient safety and data integrity:
Formulation and Preparation: Pharmaceutical-grade this compound should be dissolved in sterile saline as a 10% solution (100 mg/mL). Pure this compound is colorless when dissolved; discolored solutions indicate impurities and should not be used. Preparation must occur under aseptic conditions following institutional compounding guidelines. [6]
Infusion Protocol: this compound is administered via controlled intravenous infusion with vital sign monitoring throughout the procedure. The infusion rate should be gradually increased based on tolerance, with total administration typically requiring 30-60 minutes. [1] [3]
Safety Monitoring: Participants should be observed for minimum of 2 hours post-infusion for acute reactions. Baseline and periodic monitoring of liver function, renal function, and adrenal parameters is recommended throughout the trial period. [3] [5]
Table 2: Comprehensive Dosing Regimens from Clinical Trials
| Parameter | SAT-1 Trial [3] | Phase 2 Multiple-Dose Trial [1] | STAT-2A (Planned) [5] |
|---|---|---|---|
| Dose Levels | 20 mg/kg single dose | 10 mg/kg vs. 20 mg/kg | Not specified (active vs. placebo) |
| Administration Schedule | Single IV infusion | IV infusions at weeks 0, 4, and 8 | Two IV infusions 4 weeks apart |
| Treatment Duration | 6 weeks follow-up | 14 weeks total | 8-week active treatment periods |
| Sample Size | N=10 (5 active, 5 placebo) | N=52 (44 completed) | Planned N=45 |
| Patient Population | Boys aged 5-14 with ASD | Boys aged 4-15 with moderate to severe ASD | Males 5-14 with ASD, non-verbal IQ >70 |
| Concomitant Therapies | Stable behavioral/supplement regimens | Stable interventions throughout trial | Allowed if stable prior to and during trial |
Clinical trials of this compound in ASD have employed a comprehensive assessment strategy to evaluate changes in core symptoms and related behaviors:
Primary Efficacy Endpoints:
ABC-Core: The sum of subscales 2 (lethargy/social withdrawal), 3 (stereotypic behavior), and 5 (inappropriate speech) from the Aberrant Behavior Checklist has been designated as the primary endpoint in recent trials. This composite measure focuses specifically on core ASD symptoms rather than associated features like irritability or hyperactivity. [1]
ADOS-2 Comparison Scores: The Autism Diagnostic Observation Schedule, 2nd edition provides standardized assessment of social communication, interaction, and repetitive behaviors. A reduction of ≥1 point on the comparison score indicates clinically meaningful improvement. [3]
Secondary Outcome Measures:
Clinical Global Impressions-Improvement (CGI-I): Provides a clinician-rated assessment of overall symptomatic improvement, with specific adaptation for ASD symptoms. [1]
Expressive One-Word Picture Vocabulary Test (EOWPVT): Assesses expressive language development, an important domain often impaired in ASD. [3]
Autism Treatment Evaluation Checklist (ATEC): Captures parent-reported observations across multiple symptom domains. [3]
Standardized inclusion and exclusion criteria have been implemented across this compound trials to ensure appropriate patient selection:
Inclusion Requirements:
Exclusion Considerations:
The therapeutic effects of this compound in ASD are attributed to its action on the purinergic signaling pathway, which plays a crucial role in regulating neural function, inflammation, and cellular stress responses. The following diagram illustrates key mechanistic aspects:
Diagram 1: this compound's Mechanism of Action in ASD via Purinergic Signaling Pathway
This mechanism is supported by evidence from multiple preclinical models, including the maternal immune activation (MIA) model and FMR1 knockout mice (a fragile X model). In these models, this compound administration corrected autism-like behaviors and associated metabolic abnormalities, providing strong rationale for human trials. [1] [3] [6]
The progression of this compound through clinical development has involved increasingly sophisticated trial designs, from initial safety studies to complex crossover protocols. The following diagram illustrates the workflow for the ongoing STAT-2A trial:
Diagram 2: STAT-2A Crossover Clinical Trial Design (NCT06866275)
Recent this compound trials have incorporated sophisticated methodological elements to enhance data quality and clinical relevance:
Crossover Designs: The STAT-2A trial employs a randomized, double-blind, crossover design where participants receive both active treatment and placebo in separate periods, separated by an 8-week washout. This approach controls for inter-individual variability and increases statistical power with smaller sample sizes. [5]
Dose-Ranging Strategies: The Phase 2 trial included parallel dose groups (10 mg/kg vs. 20 mg/kg vs. placebo) to characterize the dose-response relationship and identify optimal dosing for future studies. [1]
Comprehensive Biomarker Assessment: While not yet reported in published results, ongoing trials incorporate metabolic profiling and inflammatory marker assessment to identify potential biomarkers of treatment response and further elucidate the mechanism of action. [6]
This compound's development for ASD continues to advance through the clinical trial process:
Active Clinical Trials: The STAT-2A trial (NCT06866275) is currently in Phase 2, with an estimated completion date of April 30, 2028. This multicenter study aims to enroll approximately 45 male participants aged 5-14 years. [5]
Regulatory Designations: this compound (designated as Pax-101 by PaxMedica) has received orphan drug designation for ASD, potentially facilitating its development path. The drug is not yet FDA-approved for any indication in the United States except for handling rare cases of African sleeping sickness. [6] [7]
Commercial Development: The BRAIN Foundation partnership with PaxMedica aims to advance this compound through the regulatory process, with plans to seek FDA approval pending successful completion of ongoing and future trials. [7]
Researchers and clinicians should note several critical considerations regarding this compound use:
Legal Status: this compound remains investigational for ASD and is not approved for this indication. Its use outside of FDA-approved clinical trials is illegal in the United States. Homeopathic or compounded versions have not been tested for safety or efficacy. [6]
Risk Management: While low-dose this compound has demonstrated a favorable safety profile in controlled trials, historical use at higher doses for other indications reveals potential dose-dependent toxicities. Strict adherence to study protocols and dose regimens is essential. [3] [6]
Future Research Needs: Further studies must establish long-term safety, optimal treatment duration, potential subpopulation differences, and potential combination therapies with behavioral interventions. [1] [8]
This compound represents a promising therapeutic approach for addressing core symptoms of ASD through its novel mechanism as a purinergic antagonist. Current evidence from preclinical models and early clinical trials supports its potential to improve social communication, reduce repetitive behaviors, and enhance language capabilities in individuals with ASD, particularly at the 10 mg/kg dose level with repeated intravenous administrations. The documented safety profile in controlled trials appears favorable, with mostly mild and transient adverse effects.
Ongoing research through the STAT-2A trial and future studies will be crucial for establishing this compound's efficacy and safety in larger, more diverse populations, optimizing dosing strategies, and potentially paving the way for regulatory approval. The investigation of this compound has also advanced our understanding of purinergic signaling in ASD pathophysiology, opening new avenues for drug development targeting this mechanism regardless of this compound's ultimate regulatory fate.
This compound is a polysulfated synthetic compound initially developed for the treatment of African trypanosomiasis (sleeping sickness) and river blindness that has gained significant interest in recent years for its diverse biological activities and repurposing potential. This multifunctional molecule exhibits a wide range of effects including antiviral activity, anti-inflammatory properties, and anticancer potential through its ability to interact with numerous cellular targets. This compound's mechanism of action involves binding to various growth factors, cytokines, and their receptors, effectively disrupting multiple signaling pathways implicated in disease processes. The compound's polyanionic character, derived from its six sulfonate groups, enables electrostatic interactions with positively charged domains on proteins, making it particularly effective against targets with heparin-binding domains.
In recent years, this compound has been investigated for applications beyond parasitic diseases, including as a potential therapeutic for cancer, viral infections (including SARS-CoV-2), intervertebral disc degeneration, and hepatocellular carcinoma. Its broad target spectrum includes inhibition of platelet-derived growth factor (PDGF), insulin-like growth factor-1 (IGF-1), epidermal growth factor, vascular endothelial growth factor (VEGF), basic fibroblast growth factor (b-FGF), and transforming growth factor-beta (TGF-β) receptor binding. Additionally, this compound has been shown to block purinergic receptors and disrupt WNT signaling, further expanding its potential research applications. These diverse mechanisms make this compound a valuable tool compound for in vitro studies investigating various biological processes.
Determining appropriate this compound concentrations for in vitro studies is crucial for obtaining meaningful results while maintaining cell viability. Based on current literature, effective concentrations vary significantly depending on the experimental model, cell type, and specific biological process under investigation. The table below summarizes the effective concentration ranges of this compound reported in recent in vitro studies across different research applications.
Table 1: Effective this compound Concentrations for Various In Vitro Applications
| Research Area | Cell Types/Models | Effective Concentration Range | Key Effects Observed | Citations |
|---|---|---|---|---|
| SARS-CoV-2 Inhibition | Vero E6 cells, HEK293T-ACE2 | 3-134 µM (EC₅₀) | Inhibition of viral entry via spike protein-heparan sulfate & ACE2 interactions; variant-dependent efficacy | [1] |
| Hepatocellular Carcinoma (Immunomodulation) | PLC/PRF-5, Huh7 cells, THP-1 macrophages | 10 µM | Blocked hCAP18/LL-37-induced macrophage M2 polarization; enhanced 1,25(OH)₂D₃ efficacy | [2] |
| Intervertebral Disc Degeneration | Porcine nucleus pulposus cells | 10 µM | Attenuated IL-1β-induced ECM degradation, apoptosis, and inflammation; inhibited catabolic regulators | [3] |
| General Antiviral Activity | Various cell lines | 1-200 µM | Broad-spectrum inhibition against dengue, Zika, Chikungunya, and other viruses | [4] [1] |
| Anticancer Applications | Prostate cancer, various epithelial tumors | 100-300 µg/mL (approx. 80-240 µM) | Disruption of growth factor signaling; concentration-dependent cytotoxicity | [5] [6] |
The concentration-dependent effects of this compound follow a biphasic response in many experimental systems, with lower concentrations often exhibiting protective or anti-inflammatory effects, while higher concentrations may induce cytotoxicity. The optimal concentration range for most in vitro applications appears to be between 10-200 µM, though specific dose-response studies should be conducted for each new experimental system. It is noteworthy that this compound demonstrates variant-dependent efficacy against SARS-CoV-2, with significantly lower EC₅₀ values observed for the Omicron variant (3.0 ± 1.5 µM) compared to Delta (80 ± 19 µM) and wild-type (134 ± 32 µM) strains, highlighting the importance of contextual factors in concentration determination [1].
Purpose: To prepare stable, sterile this compound stock solutions suitable for in vitro experiments.
Materials:
Procedure:
Notes:
Purpose: To evaluate the effect of this compound on macrophage polarization in the context of hepatocellular carcinoma studies [2].
Materials:
Procedure:
Expected Results: this compound at 10 µM should significantly reduce IL-10 secretion and CD206 expression while enhancing TNF-α production and CD86 expression, indicating a shift from M2 to M1 polarization [2].
Purpose: To evaluate this compound's inhibitory activity against SARS-CoV-2 variants in vitro [1].
Materials:
Procedure:
Expected Results: this compound should show dose-dependent inhibition of SARS-CoV-2 infection with variant-dependent potency (Omicron > Delta > WT). EC₅₀ values typically range from 3 µM for Omicron to 134 µM for wild-type virus [1].
Purpose: To assess this compound's protective effects in an in vitro model of intervertebral disc degeneration [3].
Materials:
Procedure:
Expected Results: this compound at 10 µM should significantly suppress IL-1β-induced upregulation of MMP-3, MMP-13, ADAMTS-4, and ADAMTS-5 while preventing the downregulation of aggrecan and type II collagen [3].
This compound exerts its diverse biological effects through interactions with multiple cellular targets and signaling pathways. The diagram below illustrates the key molecular mechanisms through which this compound modulates cellular processes in different experimental models.
Diagram 1: this compound's Multitarget Mechanisms of Action. This compound interacts with multiple molecular targets including growth factors, cell surface receptors, enzymes, and cytokines, leading to modulation of key signaling pathways and diverse biological effects.
The polyanionic nature of this compound enables it to function as an electrostatic shield, preventing natural ligands from accessing their binding sites on target proteins. Specifically, this compound has been shown to:
In the context of intervertebral disc degeneration, this compound demonstrates potent anti-inflammatory effects by modulating the IL-1β signaling cascade. The following diagram illustrates the key pathways through which this compound exerts its protective effects on nucleus pulposus cells.
Diagram 2: this compound-Mediated Inhibition of Inflammatory Signaling in Disc Degeneration. This compound interferes with IL-1β signaling at multiple levels, preventing activation of NF-κB and MAPK pathways and subsequent expression of catabolic and pro-inflammatory mediators.
To systematically evaluate this compound's effects in any new experimental system, we recommend the following standardized workflow that integrates multiple assay endpoints for comprehensive characterization.
Diagram 3: Comprehensive Experimental Workflow for this compound Testing. A systematic approach to evaluating this compound's effects in vitro, encompassing dose optimization, mechanistic studies, and functional assays.
When working with this compound in vitro, researchers may encounter several technical challenges that can affect experimental outcomes:
Cytotoxicity at High Concentrations: this compound can exhibit concentration-dependent cytotoxicity, particularly above 200 µM in most cell lines. It is essential to conduct thorough dose-response studies for each new cell type and include appropriate viability controls. The WST-1 assay has shown minimal interference with this compound, making it preferable over MTT assays which may be affected by this compound's interaction with cellular dehydrogenases [1].
Solubility and Stability Issues: this compound has limited solubility in aqueous solutions and may precipitate at high concentrations. Prepare fresh stock solutions regularly and verify concentration spectrophotometrically before use. For long-term storage, DMSO stocks at -20°C are most stable, though repeated freeze-thaw cycles should be avoided.
Non-Specific Binding: Due to its polyanionic nature, this compound may bind non-specifically to plasticware and extracellular matrix components. Pre-coating experimental vessels with serum or BSA can minimize this binding. Additionally, include this compound-only controls without cells to account for adsorption losses.
Batch-to-Batch Variability: Different commercial sources of this compound may exhibit varying levels of purity and biological activity. It is advisable to source from reputable suppliers and validate each new batch in a standard assay system before proceeding with experiments.
Antiviral Studies: For SARS-CoV-2 research, pre-incubation of virus with this compound before cell infection generally yields better inhibition than post-infection treatment. The optimal pre-incubation time is 30-60 minutes at 37°C [1].
Immunomodulation Assays: When studying macrophage polarization, this compound treatment is most effective when administered concurrently with polarization stimuli rather than before or after. The 10 µM concentration has shown consistent efficacy across multiple studies for immune modulation [2].
Extracellular Matrix Studies: In disc degeneration models, this compound's protective effects on matrix components are best assessed after 48-72 hours of treatment, allowing sufficient time for gene expression changes and protein synthesis.
This compound represents a versatile tool compound with diverse research applications ranging from virology to cancer biology and inflammation research. The effective concentration ranges vary significantly depending on the biological context, with most in vitro applications falling between 10-200 µM. Researchers should carefully optimize dosing regimens for their specific experimental systems, considering this compound's multip target nature and potential cytotoxicity at higher concentrations. The protocols and guidelines provided herein offer a foundation for incorporating this compound into in vitro studies, with appropriate controls and validation steps to ensure meaningful results. As this compound continues to be investigated for new therapeutic applications, these application notes will facilitate standardized methodology across research laboratories.
Suramin, a century-old polysulfonated naphthylurea compound initially developed for African trypanosomiasis, has emerged as a candidate for drug repurposing in oncology, viral infections, and autism spectrum disorder (ASD) due to its diverse biological activities. The narrow therapeutic index and significant interpatient pharmacokinetic variability necessitate therapeutic drug monitoring (TDM) for safe administration across all clinical applications. This compound exhibits concentration-dependent efficacy and toxicity, with studies demonstrating that maintaining plasma concentrations within specific target ranges is critical for optimizing therapeutic outcomes while minimizing adverse effects. The complex polypharmacology of this compound, including its interactions with purinergic signaling, growth factors, and G-protein coupling, further underscores the importance of precise concentration control to achieve desired biological effects without triggering dose-limiting toxicities.
The extended terminal half-life of this compound, ranging from 28 to 105 days (mean approximately 48 days) as observed in recent population pharmacokinetic studies, creates significant potential for drug accumulation with repeated dosing [1]. This prolonged elimination phase, combined with this compound's high protein binding (>99.7%) and predominantly renal excretion pathway, contributes to the substantial interindividual variability in drug exposure metrics. Furthermore, research has identified that this compound's mechanism of action varies significantly across different concentration ranges, with distinct pathways engaged at low versus high plasma levels. In ASD trials, for instance, low-dose this compound (achieving plasma concentrations of 12 ± 1.5 μmol/L) demonstrated significant improvements in core symptoms, while cancer trials required higher concentrations (200-300 μg/mL, equivalent to approximately 167-250 μmol/L) for antitumor activity [2] [3]. This application-dependent target range complexity further necessitates robust TDM strategies tailored to specific clinical indications.
Ion-Pair HPLC Method: A validated ion-pair high-performance liquid chromatography method has been developed for the precise quantification of this compound in human plasma. This method employs tetrabutylammonium as a counter ion in the mobile phase to facilitate the separation of this compound from endogenous plasma components [4]. The sample preparation involves protein precipitation or ultra-filtration to isolate the free fraction of this compound, which is particularly important given the drug's extensive protein binding. The chromatographic separation is achieved using a reversed-phase C18 column with UV detection optimized for this compound's absorption characteristics. This method has demonstrated robust performance across the therapeutic range with appropriate precision and accuracy metrics.
LC-MS/MS Method: A more recent liquid chromatography tandem mass spectrometric method provides enhanced sensitivity and specificity for this compound quantification [1]. The lower limit of quantification (LLOQ) is established at 1.0 μg/mL for plasma and 0.2 μg/mL for urine matrices. The system configuration typically consists of an LC-20AD chromatograph coupled with a mass spectrometer (e.g., Qtrap 5500). Chromatographic separation employs an ACE 3 C18-AR column (50 × 2.1 mm) with a SecurityGuard Standard C18 guard column. The mobile phase utilizes a gradient elution program with water containing 100 mM amine acetate (pH 7.6) and acetonitrile at a flow rate of 0.6 mL/min. Quantification is performed using multiple reaction monitoring of the transition m/z 647→382 for this compound and m/z 651.1→382 for the internal standard (this compound-d8). This method has been rigorously validated according to regulatory guidelines and demonstrates between-day assay accuracy within ±15% for quality control concentrations.
Proper sample collection and processing are critical for accurate this compound quantification. Blood samples should be collected in K₂EDTA tubes and processed promptly by centrifugation at 1700×g for 10 minutes. The resulting plasma should be aliquoted and stored at -80°C until analysis [1]. For therapeutic drug monitoring, sampling times should be strategically planned based on the pharmacokinetic characteristics of this compound:
For urine monitoring, 24-hour collections are recommended for the first week following administration, with spot urine samples obtained during subsequent clinic visits to assess long-term excretion patterns [1].
Table 1: Analytical Method Comparison for this compound Quantification
| Parameter | Ion-Pair HPLC | LC-MS/MS |
|---|---|---|
| Lower Limit of Quantification | Not specified in available literature | 1.0 μg/mL (plasma), 0.2 μg/mL (urine) |
| Sample Volume | Typically 100-200 μL | 50-100 μL |
| Sample Preparation | Protein precipitation or ultra-filtration | Protein precipitation |
| Analysis Time | Longer run times (~15-20 minutes) | Shorter run times (~5-10 minutes) |
| Specificity | Moderate (UV detection) | High (MRM detection) |
| Application | Therapeutic drug monitoring | Research and specialized TDM |
Population pharmacokinetic studies have revealed consistent patterns in this compound disposition across different patient populations. The drug exhibits multicompartmental kinetics, with a three-compartment model providing superior fit compared to two-compartment models in most analyses [3]. The volume of the central compartment ranges from 4.5 ± 6.7 L/m², while the peripheral volume of distribution ranges from 10.6 ± 1.4 L/m², indicating extensive tissue distribution. The distributional half-life is approximately 22.3 ± 2.7 hours, while the terminal elimination half-life demonstrates significant interindividual variability, ranging from 28 to 105 days across studies [1]. This variability underscores the necessity for individualized dosing based on therapeutic drug monitoring rather than fixed dosing regimens.
Research has identified several patient-specific factors that influence this compound pharmacokinetics. Renal function appears to be a primary determinant of clearance, with impaired kidney function leading to substantial drug accumulation. Body weight and body surface area also correlate with volume of distribution parameters, supporting weight-based dosing approaches. Interestingly, population differences have been observed, with healthy Chinese volunteers exhibiting pharmacokinetic parameters somewhat distinct from other populations, highlighting the potential need for ethnicity-specific dosing considerations [1]. The low therapeutic index of this compound necessitates precise concentration control, as concentrations exceeding 350 μg/mL (approximately 292 μmol/L) significantly increase the risk of dose-limiting neurotoxicity and coagulopathy.
Table 2: this compound Pharmacokinetic Parameters Across Clinical Studies
| Parameter | Cancer Patients [3] | ASD Patients [2] | Healthy Volunteers [1] |
|---|---|---|---|
| Terminal Half-Life | 29.7 ± 6.9 days | 14.7 ± 0.7 days | 48 days (range 28-105) |
| Volume of Central Compartment | 4.5 ± 6.7 L/m² | Not specified | Not specified |
| Volume of Peripheral Compartment | 10.6 ± 1.4 L/m² | Not specified | Not specified |
| Target Concentration Range | 100-300 μg/mL (≈83-250 μmol/L) | 10-20 μmol/L (≈12-24 μg/mL) | Not established |
| Primary Clearance Pathway | Renal | Renal | Renal |
Adaptive Control with Feedback: Sophisticated pharmacokinetic modeling approaches have been developed to individualize this compound dosing, particularly for oncology applications where target concentrations are highest and toxicity risks most significant. The adaptive control with feedback strategy employs Bayesian estimation to derive patient-specific pharmacokinetic parameters from sparse sampling data [5] [3]. This approach begins with a population pharmacokinetic model as a prior, which is then updated based on individual patient concentration measurements. The refined model is used to simulate future concentration-time profiles and calculate personalized dosing regimens to maintain this compound concentrations within the desired therapeutic window.
Fixed Dosing Scheme: For less specialized clinical settings, a pharmacokinetically guided fixed dosing scheme has been developed and validated [6]. This regimen includes a 200-mg test dose followed by a 1,000-mg/m² loading dose on day 1. Subsequent doses are administered as 1-hour infusions of 400, 300, 250, and 200 mg/m² on days 2, 3, 4, and 5, respectively. Maintenance doses of 275 mg/m² are then given on days 8, 11, 15, 19, 22, 29, 36, 43, 50, 57, 67, and 78. This schedule was designed to maintain plasma concentrations between 100-300 μg/mL and demonstrated precise control with minimal episodes of overexposure in clinical validation studies [6].
Initial Dosing Phase: For clinical applications requiring this compound administration, therapy should commence with a test dose of 200 mg intravenous infusion, followed by comprehensive pharmacokinetic sampling to assess individual drug disposition characteristics [6]. Based on the estimated pharmacokinetic parameters derived from the test dose, a loading dose regimen should be calculated using Bayesian forecasting methods to rapidly achieve target concentrations. Throughout the loading phase, plasma this compound concentrations should be monitored frequently (peak and trough samples) to verify that concentrations remain within the predetermined therapeutic range specific to the clinical indication.
Maintenance Phase Monitoring: During the maintenance phase, the dosing interval should be determined based on the individual's elimination half-life, which can vary substantially between patients. Trough concentrations should be measured prior to each administration during the initial maintenance cycles, with frequency potentially reduced once stable pharmacokinetics are established [3]. Peak concentrations (sampled at the end of infusion) should be assessed periodically to ensure that maximum concentrations remain below the toxicity threshold. The maintenance dose and/or interval should be adjusted based on these monitoring results using the principles of pharmacokinetic guidance. For populations with altered drug clearance (e.g., renal impairment, pediatric patients), more intensive monitoring is warranted throughout the treatment course.
Oncology Applications: In prostate cancer and other oncological indications, the target this compound concentration range is typically maintained between 100-300 μg/mL (approximately 83-250 μmol/L) [3] [6]. This range has been associated with antitumor activity while minimizing dose-limiting toxicities. Monitoring should include not only plasma this compound concentrations but also comprehensive toxicity assessments, particularly for renal, neurological, and hematological parameters. The risk of severe malaise, fatigue, and lethargy increases with prolonged administration, necessitating careful benefit-risk assessment in the maintenance phase.
Autism Spectrum Disorder Applications: The SAT-1 trial demonstrated that significantly lower this compound doses (20 mg/kg single infusion) achieving plasma concentrations of approximately 12 ± 1.5 μmol/L (≈14.4 ± 1.8 μg/mL) could produce measurable improvements in core ASD symptoms [2]. This concentration range is substantially lower than that required for oncology applications, highlighting the importance of indication-specific monitoring. In ASD applications, the focus should be on maintaining concentrations in the 10-20 μmol/L range to achieve therapeutic benefits while avoiding potential toxicity. The terminal half-life in children with ASD was approximately 14.7 days, shorter than that observed in adult populations, possibly due to age-related differences in drug disposition [2].
Infectious Disease Applications: For investigational applications in viral diseases including EV71, Zika virus, and SARS-CoV-2, appropriate therapeutic ranges are still being established. Preclinical data suggest that antiviral activity may occur at intermediate concentrations between those used in ASD and oncology applications. Monitoring in these contexts should be guided by emerging clinical trial data, with careful attention to concentration-response relationships for both efficacy and safety endpoints [1].
The following diagrams, created using Graphviz DOT language, illustrate key processes in this compound therapeutic drug monitoring, from sample analysis to clinical dosing decision-making.
Diagram 1: this compound Bioanalytical Workflow from Sample Collection to Result Reporting
Diagram 2: this compound Individualized Dosing Protocol with Therapeutic Drug Monitoring
The implementation of robust therapeutic drug monitoring protocols is essential for the safe and effective use of this compound across its diverse clinical applications. The combination of precise analytical methods, population pharmacokinetic modeling, and individualized dosing strategies enables clinicians to navigate this compound's narrow therapeutic index and significant interpatient variability. The established correlation between plasma concentrations and both efficacy and toxicity endpoints supports the continued use of TDM to optimize therapeutic outcomes. As research continues to expand this compound's potential applications in autism spectrum disorder, viral infections, and oncology, these monitoring protocols will serve as a critical foundation for future clinical development and personalized therapy implementation.
This document provides detailed methodologies for using suramin in preclinical research, covering the establishment of neurotoxicity models and investigations into adipogenesis. This compound is a polysulfonated naphthylurea with a wide array of biological activities, making it a compound of interest in oncology, parasitology, and neurobiology research [1] [2].
This protocol establishes a predominantly sensory axonal-demyelinating polyneuropathy in mice, useful for studying chemotherapy-induced peripheral neuropathy (CIPN) [1].
1.1. Experimental Animals
1.2. Reagent Preparation
1.3. Dosing and Administration
1.4. Timeline of Assessments
1.5. Endpoint Analysis and Validation Researchers should employ a combination of behavioral, functional, and histological analyses to validate the model. The table below summarizes the key endpoints and expected outcomes.
Table 1: Key Validation Endpoints for this compound-Induced Neuropathy in Mice
| Category | Assessment Method | Expected Outcome Post-Suramin | Details | | :--- | :--- | :--- | :--- | | Behavioral | Mechanical Allodynia | Significant decrease in withdrawal threshold | Indicative of increased pain sensitivity [1]. | | | Rotarod Test | Mild deficit in performance | Reflects impaired motor coordination/sensory function [1]. | | Electrophysiological | Sensory Nerve Action Potential | Significant decline in amplitude | Consistent with axonal damage [1]. | | | Sensory Nerve Conduction Velocity | Significant reduction | Consistent with demyelination [1]. | | General Health | Bodyweight Monitoring | Steady decline, maximal around day 6 | Mice typically regain weight afterwards [1]. |
This protocol details the use of cultured DRGN to investigate the direct neurotoxic effects of this compound and underlying pathomechanisms, such as calcium dyshomeostasis [1].
2.1. Primary DRGN Culture
2.2. This compound Treatment
2.3. Assessment of Neurotoxicity
The following diagram illustrates the experimental workflow and the hypothesized signaling pathway involved in this compound-induced neurotoxicity in DRGN:
This protocol is adapted from studies examining the effect of this compound on stimulating adipocyte differentiation and promoting adipogenesis [3].
3.1. In Vivo Adipogenesis Model
3.2. In Vitro Adipogenesis Model
The table below consolidates dosing information from various studies for easy reference.
Table 2: this compound Dosing Guidelines in Animal and Cell Models
| Model System | Species/Cell Type | Dosage/Concentration | Administration Route | Key Findings |
|---|---|---|---|---|
| Neuropathy | C57Bl/6 mice | 250 mg/kg (single dose) | Intraperitoneal (i.p.) | Induced sensory-motor polyneuropathy [1]. |
| Adipogenesis | SD rats | Specific dosage to be optimized | Intraperitoneal (i.p.) | Promoted adipogenesis in fascial and fat depots [3]. |
| Cell Viability | Dorsal Root Ganglia Neurons | IC50: 283 µM | In vitro culture | Significant toxicity after 24h treatment [1]. |
| Calcium Imaging | Dorsal Root Ganglia Neurons | 1 mM (acute) | In vitro culture | Induced robust Ca2+ influx [1]. |
| Adipogenesis | Fascial Stromal Cells (FSCs) | Dose-dependent | In vitro culture | Stimulated differentiation and lipid droplet formation [3]. |
This compound is a polysulfonated naphthylurea compound originally developed over a century ago for treating African sleeping sickness [1] [2]. It is known for its polypharmacology, interacting with a wide range of proteins. While often used as a broad-spectrum P2 receptor antagonist, its effect on P2X7R is notably weak and non-selective compared to its action on other purinergic receptors like P2Y11 [3] [4]. Furthermore, studies have shown that this compound and similar compounds can induce agonist-like effects, such as activating ERK1/2 and Src signaling pathways in the absence of a P2X7R ligand, complicating the interpretation of its purely antagonistic effects [5].
Before detailing the protocol, these critical factors must be addressed to ensure valid results.
This protocol outlines a general approach for evaluating the inhibitory effects of this compound on P2X7R function in a cellular model, using calcium influx as a key functional readout.
This is a direct functional assay for P2X7R activity.
To link P2X7R inhibition to a phenotypic outcome, consider incorporating additional assays.
The table below summarizes key data from recent studies to guide your dosage and expectations.
| Assay Type | Cell Line / Model | This compound Concentration | Key Experimental Findings | Citation |
|---|---|---|---|---|
| Calcium Influx | Rat parotid acinar cells | "Higher concentrations" | Blocked ATP-stimulated ⁴⁵Ca²⁺ entry. | [5] |
| Pain Behavior | Reserpine-induced fibromyalgia (rat) | 100 mg/kg (single dose, i.p.) | Countered P2X7/P2X4 overexpression; ameliorated mechanical/thermal pain. | [9] |
| Signaling Pathways | Parotid, HSY, HSG, PC12 cells | Not specified (varied by cell type) | Induced agonist-like phosphorylation of ERK1/2, Src, and PKCδ. | [5] |
| Proliferation & Migration | Gastric cancer (AGS, HGC-27) | N/A (Study used A438079 & AZD9056) | Antagonists inhibited ATP-induced proliferation, migration, and invasion. | [7] |
For reference, here is a comparison of this compound with other common P2X7R antagonists.
| Antagonist | Reported Potency on P2X7R | Key Characteristics & Caveats | Citation |
|---|---|---|---|
| This compound | Low potency; relatively insensitive. | Non-selective; blocks multiple P2 receptor types; can have agonist-like effects on cell signaling. | [5] [4] |
| Brilliant Blue G (BBG) | Highly selective and potent. | Used in vivo (e.g., protective in spinal cord injury); also a general protein stain. | [5] [6] |
| A438079 | Potent, competitive antagonist. | Often used as a selective control in vitro to confirm P2X7R-specific effects. | [5] [7] |
| AZD9056 | Potent, selective antagonist. | Used in in vivo models; inhibited gastric cancer tumor growth. | [7] |
The following diagrams illustrate the core signaling pathway involved and a logical workflow for your experimental plan.
Microglial activation is a critical mediator of neuroinflammation in numerous central nervous system (CNS) disorders, including autism spectrum disorder (ASD) and chronic pain conditions like fibromyalgia. Suramin, a century-old antiparasitic drug, has emerged as a promising therapeutic agent due to its potent antipurinergic and anti-inflammatory properties. Its primary mechanism involves antagonizing purinergic receptors (P2X and P2Y families), which are pivotal in ATP-mediated activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines [1] [2]. These application notes provide detailed protocols for evaluating the efficacy of this compound in inhibiting microglial activation in vitro and elucidating its downstream signaling effects.
This compound exerts its inhibitory effect primarily by blocking purinergic signaling, which is hyperactivated in pro-inflammatory states. The following diagram illustrates the key molecular pathways affected by this compound in microglia.
Diagram Title: this compound Inhibition of Purinergic Signaling in Microglia
This pathway illustrates how this compound's antagonism of purinergic receptors disrupts the cascade leading to neuroinflammatory responses, promoting a shift from a pro-inflammatory M1 microglial phenotype to a neuroprotective M2 phenotype [1].
This section provides detailed methodologies for key assays used to evaluate this compound's effects on microglial activation.
This protocol is adapted from established methods for isolating and stimulating primary microglia [3].
Two primary treatment paradigms are recommended to model different therapeutic scenarios:
The tables below consolidate key quantitative findings from the literature on this compound's effects.
Table 1: Effective Concentrations of this compound in Various Experimental Models
| Model System | This compound Concentration | Key Effects Observed | Source/Reference |
|---|---|---|---|
| Primary Rat Microglia (Phagocytosis Assay) | Not specified (P2Y2 antagonist) | Inhibited dying cell removal; effect more potent in LPS-stimulated microglia | [4] |
| Fibromyalgia Rat Model (in vivo) | 100 mg/kg, single i.p. injection | Counteracted P2X7/P2X4 overexpression; reduced NLRP3 inflammasome and pro-inflammatory cytokines | [1] |
| Autism Clinical Trial (SAT-1) | 20 mg/kg, single i.v. infusion (blood level: ~12 µM) | Improved ADOS-2 scores; temporary improvement in core ASD symptoms | [5] [2] |
| LCMV Antiviral Assay (in vitro) | 70 - 100 µM | Inhibited virus propagation without significant cell toxicity | [6] |
Table 2: this compound's Impact on Key Molecular Markers in Microglial Inflammation
| Molecular Marker / Pathway | Effect of this compound Treatment | Experimental Context |
|---|---|---|
| P2X7 / P2X4 Receptors | Counteracted overexpression | Reserpine-induced fibromyalgia model [1] |
| NLRP3 Inflammasome & Pyroptosis | Reduced complex assembly and GSDMD cleavage | Reserpine-induced fibromyalgia model [1] |
| p38-MAPK & NF-κB pathways | Suppressed activation/phosphorylation | Reserpine-induced fibromyalgia model [1] |
| Microglial Polarization | Shift from M1 (CD86+) to M2 (CD163+) phenotype | Reserpine-induced fibromyalgia model [1] |
| Pro-inflammatory Cytokines | Decreased IL-1β, IL-18, TNF-α | Reserpine-induced fibromyalgia model [1] |
| Phagocytic Receptor Axl | Suppressed LPS-induced upregulation (via P2Y2/Pyk2) | Primary rat microglia [4] |
A typical workflow for a comprehensive assessment of this compound's effects on microglial activation is summarized below.
Diagram Title: Workflow for this compound Microglial Inhibition Assay
The protocols outlined herein provide a robust framework for investigating the anti-inflammatory and antipurinergic effects of this compound on microglial activation. Key considerations for researchers include the use of relevant activation stimuli (LPS for bacterial, poly I:C for viral inflammation), the selection of appropriate treatment paradigms (prophylactic vs. therapeutic), and a multi-faceted analytical approach encompassing gene expression, protein signaling, and functional phagocytosis assays. The consistent finding that this compound modulates the P2X/P2Y-NLRP3 axis across different disease models underscores its potential as a therapeutic agent for neuroinflammatory disorders and validates the utility of these assays in preclinical drug development.
The cGAS-STING pathway has emerged as a critical mediator of innate immune responses to cytosolic double-stranded DNA (dsDNA), playing key roles in antiviral defense, autoinflammatory diseases, and cancer immunotherapy. Suramin, a century-old antiparasitic drug, has been identified as a potent inhibitor of cyclic GMP-AMP synthase (cGAS) through a unique mechanism of action. These application notes provide detailed methodologies for investigating this compound's inhibitory effects on the cGAS-STING pathway, supported by quantitative data and experimental protocols optimized for research and drug development applications. This compound represents a valuable tool compound for modulating cGAS-STING signaling and serves as a structural template for developing novel anti-inflammatory therapeutics [1] [2].
The cGAS-STING pathway serves as a crucial innate immune sensor for cytosolic double-stranded DNA (dsDNA). When cGAS detects aberrantly localized dsDNA from pathogens, nuclear DNA, or mitochondrial sources, it catalyzes the synthesis of 2'3'-cyclic GMP-AMP (cGAMP). This second messenger binds to the STING protein on the endoplasmic reticulum, triggering its translocation to the Golgi apparatus and subsequent recruitment of TBK1 and IKK kinases. These events lead to phosphorylation of IRF3 and NF-κB, which translocate to the nucleus to induce type I interferons (IFN-α/β) and proinflammatory cytokines [3] [4] [5]. While essential for antiviral defense, persistent activation of this pathway underlies numerous autoimmune and autoinflammatory diseases, making it an attractive therapeutic target [6] [2].
This compound is a symmetric polysulfonated naphthylurea compound initially developed for African trypanosomiasis treatment. Recent research has revealed its potent inhibition of cGAS through a distinctive mechanism—unlike competitive inhibitors targeting nucleotide binding sites, this compound displaces bound DNA from cGAS, thereby preventing its activation [1] [2]. This unique mechanism, combined with its well-established safety profile in humans, positions this compound as both a valuable research tool and a promising starting point for developing novel cGAS-targeted therapeutics for autoimmune and inflammatory conditions [1].
Table 1: Basic Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 145-63-1 |
| Molecular Formula | C₅₁H₄₀N₆O₂₃S₆ |
| Molecular Weight | 1297.29 g/mol |
| Purity | ≥95% |
| Solubility | Soluble in DMSO, water |
| Storage Conditions | 0-4°C (short-term), -71°C (long-term) |
| Synonyms | Germanin, Naganol, Belganyl |
This compound inhibits cGAS through a unique mechanism that distinguishes it from other cGAS inhibitors. Rather than competing with ATP/GTP substrates at the catalytic site, this compound functions as a DNA-competitive inhibitor that displaces bound DNA from cGAS [1]. Structural analyses indicate that this compound's multiple sulfonate groups interact with the DNA-binding surface of cGAS, preventing the formation of active cGAS-DNA complexes essential for enzymatic activity [2] [4]. This mechanism is particularly valuable for targeting cGAS activation driven by self-DNA in autoimmune contexts, where reducing cGAS-DNA interaction is therapeutically desirable.
The following diagram illustrates this compound's mechanism of cGAS inhibition within the broader cGAS-STING pathway context:
Beyond its direct cGAS inhibition, this compound exhibits additional pharmacological activities including modulation of multiple purinergic signaling pathways and enzyme systems. This polypharmacology necessitates careful control experiments when attributing observed biological effects specifically to cGAS-STING inhibition [7].
Table 2: this compound Potency in cGAS-STING Inhibition Models
| Assay System | Measured Effect | Potency (IC₅₀/Value) | Experimental Context |
|---|---|---|---|
| THP-1 cells | Reduction of IFN-β mRNA | Potent inhibition | HPLC-based screening; DNA-induced cGAS activation [1] |
| THP-1 cells | Reduction of IFN-β protein | Potent inhibition | Confirmation of functional protein-level inhibition [1] |
| Macrophages | cGAS enzymatic activity | IC₅₀ = 700 nM | Direct enzyme inhibition measurement [2] |
| Specificity controls | LPS-induced IL-6 mRNA | No inhibition | Confirmation of pathway specificity [1] |
| Specificity controls | Pam3CSK4-induced IL-6 mRNA | No inhibition | Verification of cGAS-specific action [1] |
The specificity of this compound for cGAS inhibition is particularly noteworthy. Studies consistently demonstrate that this compound does not inhibit IL-6 mRNA expression induced by LPS or Pam3CSK4, confirming that its anti-inflammatory effects are specifically mediated through cGAS rather than general suppression of inflammatory pathways [1]. This specificity profile makes this compound particularly valuable for research aimed at dissecting cGAS-specific contributions to complex immune responses.
Purpose: To quantitatively measure this compound's direct inhibition of cGAS enzymatic activity using recombinant protein systems.
Materials:
Procedure:
Technical Notes:
Purpose: To evaluate this compound's inhibition of cGAS-STING signaling in THP-1 human monocytic cells.
Materials:
Procedure:
Technical Notes:
The experimental workflow for the cell-based assay system can be visualized as follows:
This compound's cGAS inhibitory activity makes it particularly valuable for investigating autoimmune conditions driven by aberrant self-DNA sensing. Research demonstrates its effectiveness in models of Aicardi-Goutières syndrome (AGS) and systemic lupus erythematosus (SLE), where defective DNA clearance enzymes (Trex1, DNase-II) lead to cytoplasmic DNA accumulation and chronic cGAS-STING activation [2] [5]. In these contexts, this compound administration reduces pathological type I interferon production and ameliorates inflammatory symptoms, providing proof-of-concept for cGAS-targeted therapeutic approaches.
Recent evidence implicates cGAS-STING activation in cerebral ischemia-reperfusion injury, where mitochondrial damage releases mitochondrial DNA into the cytoplasm, triggering inflammatory responses that exacerbate neuronal damage [6]. This compound shows promise in preclinical models by inhibiting this cascade, potentially reducing neuroinflammation and blood-brain barrier disruption. The therapeutic window for intervention appears critical, with early post-ischemic administration potentially providing maximal benefit [6].
While most cancer immunotherapy approaches focus on STING agonism to enhance antitumor immunity, this compound's cGAS inhibitory activity may address pathological inflammation in tumor microenvironments or mitigate inflammatory side effects of conventional cancer therapies [3] [2]. Research applications include combining this compound with immune checkpoint inhibitors to fine-tune immune activation or targeting STING-dependent neuroinflammation associated with certain brain tumors.
Variable Potency: this compound's inhibitory efficacy may vary between cell types due to differences in cellular uptake or metabolism. If inconsistent results occur:
Cytotoxicity Concerns: At higher concentrations (>100 μM), this compound may exhibit nonspecific cytotoxicity:
Specificity Confirmation: To confirm cGAS-specific effects versus broader pathway inhibition:
This compound represents a mechanistically distinct cGAS inhibitor that operates through DNA displacement rather than active site competition. Well-established protocols for evaluating its activity in both biochemical and cellular systems provide robust frameworks for research applications. Its specificity profile and potency make it particularly valuable for dissecting cGAS-specific contributions to complex immune responses and for serving as a lead compound for developing novel anti-inflammatory therapeutics targeting the cGAS-STING axis. As research continues to elucidate the diverse pathological roles of cGAS-STING signaling, this compound remains an essential tool for both basic investigation and therapeutic development.
Suramin is a polysulfonated naphthylurea compound initially developed in 1916 that has been used for decades to treat African trypanosomiasis (sleeping sickness). Recently, this century-old drug has gained significant research interest for its potent antipurinergic properties and potential applications in diverse disease models including autism spectrum disorder (ASD), cancer, pulmonary hypertension, and various immune-mediated conditions. As a broad-spectrum purinergic antagonist, this compound targets multiple P2X and P2Y receptor subtypes, effectively blocking extracellular ATP signaling and modulating the cell danger response (CDR), a conserved metabolic response that protects cells from environmental threats and injury.
The molecular basis of this compound's activity involves competitive inhibition of purinergic signaling through binding to the conserved ligand-binding pocket of target proteins. Structural studies have revealed that this compound interacts with key residues (K113, W173, and Y181) of human Raf1 kinase inhibitory protein (hRKIP) with a dissociation constant (K_D) of 23.8 µM, thereby preventing hRKIP from binding with hRaf1 and subsequently modulating the MAPK signaling pathway [1]. This polypharmacological profile extends beyond purinergic receptors, as this compound also inhibits various growth factors and enzymes, contributing to its diverse physiological effects across multiple biological systems. The drug's high protein binding affinity (99.7%) and prolonged half-life (40-60 days) necessitate careful consideration in experimental design and dosing regimens [2].
Table 1: this compound Binding Affinities and Molecular Interactions
| Target | Assay Type | Affinity/Potency | Experimental Conditions | Reference |
|---|---|---|---|---|
| hRKIP | Biolayer Interferometry | K_D = 23.8 µM | Recombinant hRKIP, concentration range: 0-200 µM | [1] |
| P2X Receptors | Functional cellular assays | IC_50 range: 0.3-100 µM | Various cell lines expressing P2X subtypes | [3] |
| P2Y Receptors | Calcium flux & IP accumulation | IC_50 range: 1-50 µM | Cell lines expressing P2Y subtypes | [3] |
| Native substrate (PE) competition | Binding displacement | K_D = 8.81 mM | Comparison with this compound's 370-fold higher affinity | [1] |
| Critical binding residues | Site-directed mutagenesis | >75% affinity decrease | K113A, W173A, Y181A hRKIP mutants | [1] |
Table 2: Experimental Efficacy of this compound in Preclinical and Clinical Studies
| Disease Model | Dosing Regimen | Key Efficacy Outcomes | Significance | Reference |
|---|---|---|---|---|
| ASD (Human clinical trial) | 10 mg/kg IV at weeks 0, 4, 8 | ABC-Core: -12.5 ± 3.18 vs placebo -8.9 ± 2.86; CGI-I: 2.8 ± 0.30 vs placebo 1.7 ± 0.27 | p=0.016 on CGI-I | [2] |
| ASD (Human pilot study) | Single 20 mg/kg IV | ADOS-2 improvement: -1.6 ± 0.55 points | p=0.0028 | [2] |
| Fragile X Mouse Model | 20 mg/kg IP weekly from age 9 weeks | Restored social behavior, improved metabolism, corrected synaptosomal structure | Multiple endpoints improved | [4] |
| MCT-Induced Pulmonary Hypertension | 250 mg/kg single IP or repeated dosing | Reversed established PH, normalized PAP, reduced RV hypertrophy | p<0.05 vs controls | [5] |
| Dorsal Root Ganglia Neurons | IC_50 = 283 µM (viability) | Ca²⁺ influx mediated by VGCCs; Nimodipine partially protective | 95% CI: 226-355 µM | [6] |
Table 3: Pharmacokinetic Properties and Dosing Guidelines
| Parameter | Value/Range | Context/Notes | Reference |
|---|---|---|---|
| Plasma Half-life | 40-60 days | Due to high protein binding and stability | [2] |
| Protein Binding | 99.7% | Limits free fraction available for activity | [2] |
| Blood-Brain Barrier Penetration | Minimal | Explains peripheral nervous system-specific neurotoxicity | [6] |
| Neurotoxicity Threshold | >350 µg/mL plasma | Correlation with peripheral neuropathy incidence | [6] |
| Effective Doses (Human) | 10-20 mg/kg IV | For ASD clinical trials; administered every 4 weeks | [2] |
| Effective Doses (Rodent) | 20-250 mg/kg IP | Dose-dependent on model and endpoint | [4] [5] [6] |
Biolayer Interferometry (BLI) for Binding Affinity Determination: To quantify this compound binding to target proteins such as hRKIP, utilize the BLI platform with the following protocol: (1) Dilute recombinant target protein to 10-50 µg/mL in appropriate buffer; (2) Immobilize protein on compatible biosensor tips following manufacturer's instructions; (3) Establish baseline reading in buffer for 60 seconds; (4) Associate with this compound concentrations ranging from 0-200 µM for 300 seconds to monitor binding kinetics; (5) Dissociate in buffer for 300-600 seconds to monitor complex stability; (6) Analyze data using system software fitting to a 1:1 binding model to calculate K_D, k_on, and k_off values [1]. For quality control, include positive and negative control interactions and perform replicate measurements (n≥3).
Calcium Flux Assays for Purinergic Receptor Activity: To assess this compound inhibition of P2X receptor-mediated calcium signaling: (1) Culture cells expressing target P2X receptors in black-walled, clear-bottom 96-well plates; (2) Load cells with calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2) according to manufacturer's protocol; (3) Pre-treat with this compound (0.1-100 µM) or vehicle control for 15-60 minutes; (4) Stimulate with ATP (EC_80 concentration determined empirically) while monitoring fluorescence in real-time using plate reader or imaging system; (5) Calculate percentage inhibition relative to vehicle-controlled maximal ATP response; (6) Generate concentration-response curves to determine IC_50 values using nonlinear regression analysis [3] [6].
Autism Spectrum Disorder Models: For the maternal immune activation (MIA) model or Fragile X (Fmr1 knockout) model, apply the following protocol: (1) Utilize male mice aged 8-10 weeks at study initiation; (2) Prepare this compound solution in sterile saline at 2-4 mg/mL concentration; (3) Administer this compound intraperitoneally at 20 mg/kg once weekly; (4) Include vehicle-control group (saline only) and sham-treated wild-type controls; (5) Begin behavioral testing after 4 weeks of treatment using social preference, T-maze novelty preference, marble burying, and acoustic startle paradigms; (6) Sacrifice animals after 12-16 weeks of treatment for tissue collection and molecular analyses including synaptosome preparation, western blotting for synaptic proteins, and comprehensive metabolomic profiling [4].
Monocrotaline-Induced Pulmonary Hypertension Model: To evaluate this compound in pulmonary hypertension: (1) Induce PH in male Sprague-Dawley rats (200-250g) with single subcutaneous monocrotaline injection (60 mg/kg); (2) For preventive protocol, administer this compound (250 mg/kg IP) starting day 1 post-MCT; (3) For reversal protocol, begin this compound treatment on day 21 post-MCT when PH is established; (4) Continue dosing every 3-4 days until study endpoint (day 42); (5) Assess hemodynamic parameters via right heart catheterization for mean pulmonary artery pressure measurement; (6) Quantify right ventricular hypertrophy by Fulton Index [RV/(LV+S)]; (7) Perform histomorphometric analysis of pulmonary vessels for medial wall thickness and muscularization [5].
Neurotoxicity Profile: A significant concern with this compound administration is the development of dose-limiting peripheral neuropathy. Preclinical models demonstrate that a single intraperitoneal injection of 250 mg/kg in C57Bl/6 mice produces a predominantly sensory axonal-demyelinating polyneuropathy evidenced by decreased mechanical withdrawal thresholds (indicative of allodynia), reduced sensory nerve action potential amplitude, and diminished sensory nerve conduction velocity [6]. The neurotoxicity appears mediated through disruption of calcium homeostasis in dorsal root ganglia neurons, with this compound inducing Ca²⁺ influx from extracellular space primarily through voltage-gated calcium channels. Co-administration of nimodipine, an L-type VGCC inhibitor, provides partial protection against this compound-induced neurotoxicity in vitro, suggesting potential prophylactic strategies [6].
Clinical Trial Safety Data: In recent ASD clinical trials, this compound demonstrated a generally acceptable safety profile at lower doses (10-20 mg/kg) administered as intermittent intravenous infusions. The most common adverse events were mild to moderate in severity, with a transient skin rash reported in some subjects [2]. However, historical oncology trials utilizing higher cumulative doses reported more significant toxicities including coagulopathy, adrenal insufficiency, nephrotoxicity, and hepatotoxicity [6]. Careful therapeutic drug monitoring is essential, as plasma concentrations exceeding 350 μg/mL correlate with increased neuropathy incidence [6]. Researchers should implement rigorous safety monitoring protocols including regular neurological assessments, laboratory parameters (renal function, hepatic enzymes, coagulation profiles), and periodic ophthalmic examinations given the drug's potential retinal effects.
Figure 1: this compound Mechanism in Purinergic Signaling Pathway. Cellular stressors activate the Cell Danger Response (CDR), leading to extracellular ATP accumulation and purinergic receptor activation. This compound antagonizes P2X and P2Y receptors, interrupting downstream pathological processes and enabling phenotype improvement.
Figure 2: Experimental Workflow for this compound Research. Comprehensive pathway from preclinical in vitro screening through clinical trial assessment, highlighting key methodological components at each stage and integrated data analysis.
This compound represents a promising therapeutic candidate with a unique mechanism of action targeting purinergic signaling across multiple disease contexts. The accumulated evidence from preclinical models and early-phase clinical trials indicates that careful dose selection and appropriate patient stratification are critical for maximizing therapeutic benefit while minimizing toxicity risks. Future research should focus on developing more selective purinergic antagonists based on the this compound scaffold to enhance efficacy and reduce off-target effects, particularly neurotoxicity [3]. The ongoing exploration of this compound's effects in diverse chronic conditions characterized by persistent cell danger response—including chronic fatigue syndrome, post-treatment Lyme disease, and long COVID—suggests potential for broader clinical applications [7].
For the research community, key priorities include establishing standardized dosing protocols across different model systems, validating biomarkers of target engagement, and identifying predictive factors of treatment response. The integration of multi-omics approaches in future clinical trials will help elucidate the systems-level effects of antipurinergic therapy and potentially identify novel biomarkers for patient selection and treatment monitoring. As the field advances, researchers should maintain rigorous safety assessment protocols while exploring the full therapeutic potential of this century-old drug with newfound applications in modern medicine.
This compound is a polysulfonated naphthylurea compound first synthesized in 1916 that has been used historically for the treatment of African sleeping sickness (trypanosomiasis) and river blindness (onchocerciasis). With a molecular weight of 1,429 g/mol and highly anionic character, this compound exhibits limited cellular permeability and poor oral bioavailability, necessitating intravenous administration for systemic delivery. The drug remains on the World Health Organization list of essential medications for parasitic infections but has recently gained significant attention for its potential applications in neurodevelopmental disorders, viral infections, and cancer. This compound's diverse pharmacological activities include purinergic receptor antagonism, inhibition of amyloid formation, antiviral effects, and modulation of apoptotic pathways, making it a promising candidate for drug repurposing initiatives.
The development of advanced delivery systems for this compound is motivated by several compelling factors. First, this compound's polyanionic nature and high molecular weight limit its ability to cross biological barriers, including the blood-brain barrier (BBB), which is essential for treating neurological conditions like autism spectrum disorder (ASD). Second, this compound has an exceptionally long half-life (14.7 ± 0.7 days to 36-60 days across studies) and high protein binding affinity (approximately 99.7%), which can lead to accumulation and potential toxicity with repeated dosing. Third, the requirement for intravenous administration creates significant practical limitations for chronic conditions requiring long-term treatment. These challenges have stimulated research into novel formulation strategies that can improve this compound's delivery efficiency, reduce dosing frequency, minimize side effects, and enable targeted delivery to specific tissues or cell populations.
Liposomal encapsulation represents one of the most promising approaches for enhancing this compound delivery. Liposomes are spherical phospholipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds, protecting them from degradation and modifying their distribution patterns. For this compound, which is highly water-soluble, the aqueous internal compartment of liposomes provides an ideal environment for encapsulation. Researchers have developed multiple liposomal formulations of this compound with varying lipid compositions, surface charges, and targeting moieties to optimize delivery efficiency.
Preparation Methods: The thin-film hydration method followed by extrusion or sonication has been widely employed for this compound-loaded liposomes. This involves dissolving phospholipids (e.g., phosphatidylcholine, cholesterol) in organic solvent, evaporating to form a thin film, hydrating with this compound-containing aqueous solution, and downsizing to form unilamellar vesicles. Remote loading techniques using pH gradients or ion gradients have also been successfully applied to achieve high encapsulation efficiency of this compound.
Formulation Optimization: Studies have systematically varied lipid composition, surface charge, and membrane rigidity to optimize this compound delivery. Cationic lipids have been incorporated to enhance cellular uptake through electrostatic interactions with negatively charged cell membranes. Cholesterol inclusion (typically 30-40 mol%) improves membrane stability and reduces drug leakage during storage and circulation. PEGylation (incorporation of polyethylene glycol lipids) creates stealth liposomes with prolonged circulation time by reducing opsonization and reticuloendothelial system clearance.
Characterization Parameters: Comprehensive characterization includes measuring particle size (typically 80-200 nm for systemic administration), size distribution (polydispersity index <0.2 ideal), zeta potential (surface charge), encapsulation efficiency (percentage of drug successfully incorporated), drug release profile under physiological conditions, and physical and chemical stability over time under various storage conditions.
The intranasal route represents a promising non-invasive strategy for delivering this compound to the central nervous system (CNS) while bypassing the blood-brain barrier. This approach utilizes the olfactory and trigeminal neural pathways that connect the nasal epithelium directly with the brain, allowing drugs to circumvent systemic circulation. PaxMedica recently received a patent allowance for an intranasal this compound formulation specifically designed for treating autism spectrum disorder and other neurodevelopmental conditions. This novel formulation aims to improve brain targeting efficiency while reducing systemic exposure and associated side effects.
The development of this compound intranasal formulations presents several technical considerations. Mucociliary clearance in the nasal cavity typically limits residence time to 15-30 minutes, necessitating the inclusion of bioadhesive polymers (e.g., chitosan, cellulose derivatives) to prolong contact with the absorption surface. Permeation enhancers (e.g., cyclodextrins, fatty acids) may be required to improve translocation across the nasal epithelium, though their potential effects on nasal barrier function must be carefully evaluated. Formulation pH (typically 4.5-6.5) and tonicity (preferably isotonic) must be optimized to ensure patient comfort and minimize nasal irritation while maintaining drug stability and absorption.
Table 1: Comparison of this compound Formulation Strategies
| Formulation Approach | Key Advantages | Limitations | Current Development Status |
|---|---|---|---|
| Conventional IV Solution | Immediate bioavailability, established manufacturing | Frequent dosing required, systemic toxicity | Marketed for parasitic infections |
| Liposomal Encapsulation | Enhanced cellular uptake, reduced toxicity, passive targeting | Limited drug loading, stability challenges, complex manufacturing | Preclinical development for antiviral applications |
| Intranasal Delivery | Non-invasive, bypasses BBB, reduced systemic exposure | Limited dosing volume, nasal clearance mechanisms, variability in absorption | Patent allowance granted (PaxMedica), preclinical evaluation |
| Polymeric Nanoparticles | Sustained release, surface functionalization potential | Polymer biocompatibility, potential inflammatory responses | Early research stage |
| Implantable Devices | Long-term continuous delivery, constant drug levels | Surgical implantation required, local tissue reactions | Conceptual stage |
Beyond liposomal and intranasal approaches, several alternative strategies are being explored for this compound delivery. Polymeric nanoparticles using PLGA, chitosan, or other biodegradable polymers offer potential for controlled release over extended periods, which could be particularly valuable given this compound's long half-life. Nanoemulsions and self-microemulsifying drug delivery systems (SMEDDS) are being investigated to enhance oral bioavailability, though this compound's high hydrophilicity and molecular weight present significant challenges for gastrointestinal absorption. Conjugation approaches linking this compound to targeting ligands (e.g., antibodies, peptides, aptamers) could enable active targeting to specific cell populations or tissues, potentially enhancing therapeutic efficacy while reducing off-target effects.
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method with extrusion, adapted from the methodology referenced in the search results with additional optimization details.
Lipid Film Formation: Dissolve lipid mixture (PC:Chol:DSPE-PEG2000 at 55:40:5 molar ratio) in chloroform to a total lipid concentration of 10 mg/mL in a round-bottom flask. Evaporate chloroform using a rotary evaporator at 40°C under reduced pressure for 30 minutes to form a thin lipid film. Further dry the film under vacuum overnight to remove residual solvent.
Hydration and Loading: Hydrate the lipid film with 10 mL of this compound solution (20 mg/mL in PBS, pH 7.4) at 60°C with gentle rotation for 1 hour. Allow the formed multilamellar vesicles to swell at room temperature for 2 hours with occasional shaking.
Size Reduction: Subject the liposome suspension to 5 freeze-thaw cycles (freezing in liquid nitrogen, thawing at 60°C). Then extrude 11 times through polycarbonate membranes with sequential pore sizes of 400 nm, 200 nm, and finally 100 nm using a thermobarrel extruder maintained at 60°C.
Purification: Separate unencapsulated this compound from liposomal this compound using size exclusion chromatography (Sephadex G-50 column) or dialysis against PBS (pH 7.4) for 4 hours with three buffer changes.
Encapsulation Efficiency: Dilute purified liposome suspension 1:10 with methanol to disrupt vesicles. Analyze this compound concentration by HPLC (C18 column, mobile phase: 20 mM potassium phosphate buffer (pH 6.0)/acetonitrile (70:30, v/v), flow rate: 1.0 mL/min, detection: UV 310 nm). Calculate encapsulation efficiency as (amount of encapsulated this compound / total this compound added) × 100%.
Particle Size and Zeta Potential: Dilute liposome suspension 1:100 with filtered PBS (pH 7.4). Measure particle size, polydispersity index, and zeta potential using dynamic light scattering at 25°C with detection angle of 173°.
In Vitro Release Study: Place 1 mL of liposomal this compound in a dialysis bag (MWCO: 300,000 Da) and dialyze against 50 mL PBS (pH 7.4) at 37°C with gentle shaking (100 rpm). At predetermined time intervals, withdraw and replace release medium. Analyze this compound concentration by HPLC.
Table 2: Critical Quality Attributes for Liposomal this compound
| Parameter | Target Specification | Analytical Method |
|---|---|---|
| Mean Particle Size | 80-120 nm | Dynamic light scattering |
| Polydispersity Index | ≤0.2 | Dynamic light scattering |
| Zeta Potential | -30 to -50 mV (anionic) | Electrophoretic light scattering |
| Encapsulation Efficiency | ≥70% | HPLC after purification |
| Drug Loading | ≥5% (w/w) | Calculation from EE and lipid content |
| pH | 6.5-7.5 | Potentiometry |
| Osmolality | 280-320 mOsm/kg | Freezing point depression |
| Sterility | Sterile | Membrane filtration or autoclaving |
This protocol evaluates the enhancement of this compound's antiviral activity through liposomal delivery, based on methodologies described in the search results with modifications for standardized assessment.
Treatment Groups: Prepare the following treatment groups: (1) free this compound (50 μM), (2) liposomal this compound (equivalent to 50 μM this compound), (3) empty liposomes (equivalent lipid concentration to group 2), (4) positive control (ribavirin 100 μM), and (5) virus control (no treatment).
Infection and Treatment: Seed RAW 264.7 cells in 24-well plates at 2 × 10⁵ cells/well and incubate for 24 hours. Infect cells with MNV-1 at MOI of 0.1 for 1 hour at 37°C. Remove inoculum, wash with PBS, and add treatment media containing the respective formulations. Incubate for 24 hours.
Viral Titer Quantification: Harvest culture supernatants and perform serial 10-fold dilutions in complete medium. Add dilutions to fresh RAW 264.7 cells in 96-well plates (8 replicates per dilution). Incubate for 48 hours, fix with 10% formalin, and stain with 0.1% crystal violet. Count wells showing cytopathic effect and calculate 50% tissue culture infectious dose (TCID₅₀) using the Reed-Muench method.
Cell Viability Assay: In parallel plates, assess cell viability using MTT assay. After 24 hours treatment, add 0.5 mg/mL MTT and incubate for 4 hours. Dissolve formed formazan crystals in DMSO and measure absorbance at 570 nm with reference at 650 nm. Calculate percentage viability relative to untreated controls.
Calculate percentage viral inhibition using the formula: % Inhibition = [1 - (Viral titer in treated group / Viral titer in virus control)] × 100. Calculate selectivity index (SI) as CC₅₀ (50% cytotoxic concentration) / IC₅₀ (50% inhibitory concentration). Compare statistical significance using one-way ANOVA with post-hoc Tukey test (p < 0.05 considered significant).
This compound exhibits a complex, multi-target mechanism of action that varies depending on the pathological context. As a purinergic receptor antagonist, this compound blocks both P2X and P2Y receptor families, reducing extracellular ATP signaling and subsequent inflammatory responses. This antipurinergic activity is particularly relevant for autism spectrum disorder, where abnormal purinergic signaling has been implicated in the cell danger response and mitochondrial dysfunction. In viral infections, this compound inhibits multiple steps in viral replication, including RNA-dependent RNA polymerase activity in noroviruses and reverse transcriptase in HIV-1. Additionally, this compound demonstrates anti-amyloid activity by binding to amyloidogenic peptides and preventing fibril formation, which is relevant for both HIV sexual transmission and potential neurodegenerative applications.
The following diagram illustrates this compound's multifaceted mechanisms of action across different therapeutic contexts:
Diagram 1: this compound's multifaceted mechanisms of action and therapeutic applications
This protocol details the evaluation of this compound's ability to inhibit seminal amyloid fibril formation, which enhances HIV infectivity, based on methods from the search results with technical enhancements.
Fibril Formation Assay: Prepare PAP248-286 peptide at 440 μM in phosphate buffer (pH 7.4) with 150 mM NaCl. Add this compound at molar ratios of 0:1, 0.5:1, 1:1, and 2:1 (this compound:peptide). Include a cellulose sulfate control (known promoting agent) at 1:1 ratio. Agitate mixtures at 37°C with continuous shaking at 300 rpm in a thermomixer. Remove aliquots at 0, 2, 4, 8, 24, and 48 hours for analysis.
Thioflavin T Fluorescence Assay: Mix 10 μL of sample with 190 μL of ThT solution (25 μM in 50 mM glycine-NaOH buffer, pH 8.5) in black 96-well plates. Incubate for 5 minutes protected from light. Measure fluorescence with excitation at 450 nm and emission at 485 nm. Normalize readings to blank (ThT solution alone) and no-peptide control.
Congo Red Binding Assay: Mix 50 μL of sample with 150 μL of Congo red solution (20 μM in 5 mM phosphate buffer, pH 7.4, containing 150 mM NaCl). Incubate for 10 minutes. Measure absorbance at 477 nm and 540 nm. Calculate differential absorbance (ΔAbs = Abs₅₄₀ - Abs₄₇₇) as indicator of amyloid formation.
Circular Dichroism Spectroscopy: Dilute samples to 0.2 mg/mL peptide concentration in 10 mM phosphate buffer (pH 7.4). Place in 0.1 cm path length quartz cuvette. Record spectra from 260 nm to 190 nm at 20°C with 1 nm step resolution, 1 nm bandwidth, and 1 second averaging time per point. Perform three scans and average.
Transmission Electron Microscopy: Apply 10 μL of sample to Formvar/carbon-coated copper grids for 2 minutes. Wick away excess liquid with filter paper. Negative stain with 2% uranyl acetate for 1 minute. Air dry and image using TEM at 80 kV acceleration voltage.
Calculate percentage inhibition of fibril formation using the formula: % Inhibition = [1 - (Signal sample / Signal positive control)] × 100. Determine IC₅₀ values by nonlinear regression of inhibition curves at 24-hour time point using four-parameter logistic equation. For CD data, express results as mean residue ellipticity [θ] (deg·cm²·dmol⁻¹).
The clinical development of this compound has expanded beyond its traditional antiparasitic applications to include neurodevelopmental disorders, particularly autism spectrum disorder (ASD). The search results reveal a structured clinical development program advancing through phase 1 and 2 trials. The initial SAT-1 (this compound Autism Treatment-1) trial was a double-blind, placebo-controlled, randomized pilot study involving 10 male children with ASD aged 5-14 years. Participants received a single intravenous dose of this compound (20 mg/kg) or placebo, with the this compound group showing significant improvement in ADOS-2 comparison scores (-1.6 ± 0.55 points, p = 0.0028) and secondary measures including language, social interaction, and repetitive behaviors compared to placebo [1].
A more recent Phase 2 dose-ranging trial evaluated multiple doses of this compound in 52 boys with moderate to severe ASD across 6 sites in South Africa. This 14-week study compared this compound at 10 mg/kg and 20 mg/kg against placebo, administered intravenously at baseline, week 4, and week 8. The primary endpoint was the ABC-Core score (sum of lethargy/social withdrawal, stereotypic behavior, and inappropriate speech subscales). While the 10 mg/kg group showed greater numeric improvement (-12.5 ± 3.18) compared to placebo (-8.9 ± 2.86), this difference did not reach statistical significance. However, in the Clinical Global Impressions-Improvement (CGI-I) secondary endpoint, the 10 mg/kg arm demonstrated statistically significant improvement (2.8 ± 0.30) compared to placebo (1.7 ± 0.27, p = 0.016) [2]. Exploratory analyses suggested enhanced effects in younger subjects and those with less severe symptoms.
Table 3: Summary of Clinical Trials for this compound in Autism Spectrum Disorder
| Trial Parameter | SAT-1 Trial (Phase 1/2) | Phase 2 Dose-Ranging Trial |
|---|---|---|
| Participants | 10 male children, ages 5-14 | 52 boys, ages 4-15, moderate to severe ASD |
| Study Design | Randomized, double-blind, placebo-controlled, single dose | Randomized, double-blind, placebo-controlled, multiple dose |
| Treatment Groups | This compound 20 mg/kg vs placebo | This compound 10 mg/kg, 20 mg/kg, and placebo |
| Dosing Schedule | Single IV infusion | IV infusions at baseline, week 4, week 8 |
| Study Duration | 6 weeks | 14 weeks |
| Primary Endpoint | ADOS-2 comparison scores | ABC-Core (subscales 2, 3, 5) |
| Key Efficacy Results | Improved ADOS-2 scores (-1.6 ± 0.55, p = 0.0028) | Numeric improvement in ABC-Core with 10 mg/kg (-12.5 ± 3.18 vs -8.9 ± 2.86 placebo) |
| Secondary Endpoints | Language, social interaction, repetitive behaviors | CGI-I (significant improvement with 10 mg/kg, p = 0.016) |
| Safety Profile | Self-limited rash, no serious adverse events | Generally safe and well-tolerated, most AEs mild to moderate |
The intellectual property landscape for this compound is evolving rapidly. In January 2025, PaxMedica announced the first patent allowance for a This compound intranasal formulation for treating autism spectrum disorder and other conditions from the Chinese patent office (Application No: 2020800553323) [3]. This represents a significant milestone as it is the first jurisdiction to grant intellectual property protection for any form of this compound since its initial human use over 100 years ago. The patent covers claims for treating neurological disorders using this novel intranasal delivery system, which could potentially overcome the limitations of intravenous administration. Similar patent applications are pending in multiple other jurisdictions, including the United States.
Regarding regulatory status, this compound is not currently approved by the U.S. Food and Drug Administration (FDA) for any indication, including autism spectrum disorder [4]. However, it remains on the World Health Organization's List of Essential Medicines for the treatment of African sleeping sickness. The clinical development of this compound for ASD is being conducted under FDA Investigational New Drug (IND) applications, with the SAT-1 trial conducted under IND #118212 [1]. The recent Phase 2 trial was conducted in South Africa under the approval of the South African Health Products Regulatory Authority [2]. For this compound to gain FDA approval for ASD, larger Phase 3 trials will be necessary to definitively establish efficacy and safety in broader patient populations.
The development of advanced drug delivery systems for this compound represents a promising strategy to enhance its therapeutic potential across multiple indications, particularly neurodevelopmental disorders like autism spectrum disorder. Current research demonstrates that formulation approaches such as liposomal encapsulation and intranasal delivery can address key limitations of conventional intravenous administration, including poor blood-brain barrier penetration, systemic toxicity, and patient inconvenience. The mechanistic understanding of this compound's antipurinergic, antiviral, and anti-amyloid activities continues to expand, providing rational bases for its application in diverse pathological conditions.
Future development should focus on several key areas. First, optimization of brain-targeted delivery systems should be prioritized to maximize this compound's exposure in the central nervous system while minimizing systemic exposure. Second, identification of biomarkers that predict treatment response could help personalize therapy, particularly given the heterogeneity of conditions like autism spectrum disorder. Third, combination therapy approaches integrating this compound with other mechanistically distinct agents may produce synergistic effects, especially for complex multifactorial disorders. Finally, comprehensive safety evaluation of chronic this compound administration will be essential, particularly with novel delivery systems that may alter its tissue distribution and clearance patterns. With continued research and development, this compound formulations have the potential to address significant unmet medical needs across multiple therapeutic areas.
1. Suramin in Oncology: Enhancing Vitamin D3 Efficacy in HCC A 2025 study demonstrated that this compound can block a key resistance mechanism, significantly enhancing the antitumor efficacy of 1,25-Dihydroxyvitamin D3 (1,25(OH)2D3) in Hepatocellular Carcinoma (HCC) [1].
2. This compound in Neurodevelopmental Disorders: Core Symptom Management this compound is also under investigation for treating core symptoms of Autism Spectrum Disorder (ASD), based on the "cell danger response" hypothesis [2] [3].
This protocol is adapted from the 2025 Frontiers in Nutrition study [1].
A. Key Reagents and Cell Lines
B. In Vitro Co-culture Assay
C. In Vivo Mouse Models
This synthesizes information from the SAT-1 trial and a 2023 proof-of-concept study [2] [3].
A. Study Population
B. Dosing and Administration
C. Efficacy and Safety Assessment
The table below summarizes key quantitative findings from recent this compound research.
| Therapeutic Area | Model / Population | Dosage | Key Efficacy Findings | Key Safety Findings | Source |
|---|---|---|---|---|---|
| Hepatocellular Carcinoma | In vitro (HCC cells) & In vivo (mouse) | ~20 mg/kg (in vivo) | Blocked LL-37-induced M2 polarization; enhanced 1,25(OH)2D3 anti-tumor effects | Preclinical; detailed toxicity profile not provided | [1] |
| Autism Spectrum Disorder | Children with ASD (n=10, pilot) | Single 20 mg/kg IV | Improved ADOS-2 score by -1.6 points; improved social behavior | Self-limited rash; no serious adverse events | [2] |
| Autism Spectrum Disorder | Boys with ASD (n=52, RCT) | 10 mg/kg & 20 mg/kg IV (x3) | 10 mg/kg: numeric improvement in ABC-Core, significant CGI-I improvement. 20 mg/kg: did not separate from placebo. | Generally safe & well-tolerated; most AEs mild to moderate | [3] |
The following diagrams illustrate the core mechanisms and experimental workflows based on the provided research.
This compound is a polysulfonated naphthylurea compound originally synthesized in 1916, making it one of the oldest manmade medications still in use today [1]. While historically used as an anti-parasitic agent for African trypanosomiasis and onchocerciasis, this compound has gained significant interest in neuroscience research due to its pleiotropic effects on neuronal signaling pathways and cellular processes [1] [2]. This compound exhibits a unique polypharmacology that includes antagonism of purinergic receptors, inhibition of various growth factors, and modulation of intracellular ceramide metabolism, all of which contribute to its complex effects on neuronal cells [1] [3].
The compound's relevance in neurobiological research spans multiple areas, including the study of neurodevelopmental disorders such as autism spectrum disorder (ASD), neurodegenerative diseases like Alzheimer's disease, and chemotherapy-induced peripheral neuropathy [1] [4] [5]. Understanding the precise protocols for this compound application in neuronal cell culture systems is essential for researchers investigating these conditions and for drug development professionals exploring purinergic signaling pathways as therapeutic targets.
This compound exerts its effects on neuronal cells through multiple interconnected mechanisms, with its most characterized action being broad-spectrum antagonism of purinergic signaling [1]. It inhibits nearly all P2 receptor subtypes, including both metabotropic (P2Y) and ionotropic (P2X) families, with the exception of the rat P2X4 subtype [1]. Additionally, this compound interferes with several growth factor receptors, including nerve growth factor (NGF), epidermal growth factor, and platelet-derived growth factor receptors, potentially contributing to its neurotoxic effects at higher concentrations [1].
Recent research has also identified this compound's ability to inhibit lysosomal enzymes involved in sphingolipid and mucopolysaccharide degradation, leading to accumulation of glycolipid lysosomal inclusions in dorsal root ganglion (DRG) neurons [1]. Furthermore, this compound has been shown to modulate the Akt/mTOR signaling pathway, a major regulator of autophagy, with potential implications for neurodegenerative disease research [5].
Table 1: this compound's Effects on Key Neuronal Signaling Pathways
| Pathway | Effect | Experimental Evidence | Functional Outcome |
|---|---|---|---|
| Purinergic Signaling | Non-selective P2X/P2Y antagonism | DRG neurons, microglial cultures [1] | Altered calcium homeostasis, reduced neuroinflammation |
| Akt/mTOR Pathway | Increased p-p70S6K signaling | iPSC-derived forebrain neurons [5] | Modulation of autophagy pathways |
| Ceramide Metabolism | Ceramide accumulation | DRG neurons [3] | Apoptotic cell death |
| NGF Signaling | Competitive receptor inhibition | N2A neuroblastoma cells [1] | Reduced neurite outgrowth |
| Microglial Activation | P2X7-mediated cytokine inhibition | Primary microglial cultures [1] | Reduced IL-6, CCL2, and TNF-α secretion |
The following diagram illustrates this compound's primary molecular targets and their downstream effects in neuronal cells:
Diagram 1: this compound's Molecular Targets and Downstream Effects in Neuronal Cells
This compound's poor aqueous solubility and stability characteristics require careful preparation to maintain experimental consistency and reproducibility. The following protocol ensures optimal dissolution and stability:
Weighing: Accurately weigh this compound sodium salt (molecular weight: 1,429 g/mol) using an analytical balance. This compound is typically available as a powder with purity >95% [6].
Dissolution: Prepare a 10-100 mM stock solution in sterile, ultrapure water. The solution may require gentle heating (37°C) and vortexing to completely dissolve the compound. Avoid excessive heating that may degrade the compound.
Sterilization: Filter the solution through a 0.22 μm sterile filter to ensure sterility. Do not autoclave, as high temperatures may degrade this compound.
Aliquoting: Divide the stock solution into single-use aliquots to minimize freeze-thaw cycles and maintain stability.
Storage: Store aliquots at -20°C protected from light. Under these conditions, this compound stock solutions remain stable for at least 6 months.
For neuronal cell culture treatments, prepare working solutions immediately before use by diluting the stock solution in the appropriate cell culture medium. Note that this compound has exceptionally high protein binding affinity (99.7%), which significantly influences its effective concentration in serum-containing media [4]. For consistent results, maintain consistent serum concentrations across experiments or consider using defined, serum-free media during treatment periods.
This compound exhibits concentration-dependent dual effects on neuronal cells, with lower concentrations potentially providing protective benefits and higher concentrations inducing toxicity. The appropriate concentration range must be carefully selected based on the specific research objectives and neuronal cell type.
Table 2: this compound Concentration Guidelines for Neuronal Cell Culture Applications
| Research Application | Concentration Range | Treatment Duration | Key Findings | Cell Models |
|---|---|---|---|---|
| Neurodevelopmental Studies | 5-50 μM | 24-72 hours | Improved metabolic function [1] | Primary cortical neurons, iPSC-derived neurons |
| Autism Spectrum Disorder Research | 5-15 μM (blood levels) | Acute or repeated | Restoration of social behavior in mouse models [1] | MIA model neurons, Fragile X neurons |
| Alzheimer's Disease Research | 100 μM | 72 hours | Reduced p-Tau and oxidative stress [5] | iPSC-derived forebrain neurons |
| Neurotoxicity Studies | 12.5-1000 μg/mL | 24-96 hours | Concentration-dependent apoptosis [7] [3] | DRG neurons, N2A neuroblastoma |
| Anti-inflammatory Applications | 10-100 μM | 24-48 hours | Inhibition of microglial activation [1] | Primary microglia, BV-2 cells |
| Cancer Neuroscience Research | 50-300 μM | 48-96 hours | Inhibition of glioma cell growth [1] | C6 glioma cells, primary glioma cultures |
Different neuronal cell types exhibit varying sensitivity to this compound treatment. For example:
The following workflow details the assessment of this compound's potential neuroprotective effects in models of neurodevelopmental disorders:
Diagram 2: Neuroprotective Assessment Workflow
Detailed Procedure:
For evaluating this compound-induced neurotoxicity, particularly relevant for chemotherapy-induced peripheral neuropathy models:
When interpreting results from this compound treatment experiments, several analytical approaches provide insights into its multifaceted effects:
Table 3: Expected Outcomes of this compound Treatment in Neuronal Cultures
| Concentration Range | Neuronal Viability | Metabolic Effects | Inflammatory Response | Morphological Changes |
|---|---|---|---|---|
| 1-10 μM | No significant change | Moderate improvement | Reduced microglial activation | Slight neurite enhancement |
| 10-50 μM | Cell type-dependent | Significant pathway normalization | Strong cytokine inhibition | Stabilization of synaptic structures |
| 50-100 μM | Moderate reduction | Altered purine metabolism | General anti-inflammatory effect | Reduced neurite outgrowth |
| 100-300 μM | Significant toxicity | Mitochondrial disruption | Non-specific suppression | Process retraction |
| >300 μM | Extensive apoptosis | Ceramide accumulation | Secondary necrosis | Cellular disintegration |
Several technical considerations are essential for successful experimentation with this compound in neuronal cultures:
This compound is a polysulfonated naphthylurea compound originally synthesized in 1916 that remains one of the oldest man-made medications still in clinical use today. This multifunctional molecule serves as a frontline treatment for early-stage African trypanosomiasis (sleeping sickness) and onchocerciasis (river blindness), but its complex polypharmacology has generated substantial interest in research and drug discovery contexts. This compound exhibits a remarkably broad spectrum of biological activities, ranging from antiparasitic and antiviral effects to antineoplastic properties, making it a valuable compound for understanding complex metabolic interactions in biological systems.
The profound research interest in this compound stems from its multifaceted mechanism of action and potential applications across diverse therapeutic areas. As a non-selective antagonist of purinergic signaling, this compound inhibits both metabotropic (P2Y) and ionotropic (P2X) P2 purine receptors, which play critical roles in calcium homeostasis and neural signaling pathways. Beyond its purinergic antagonism, this compound interferes with numerous growth factor receptors and has demonstrated promise in preclinical models of autism spectrum disorder and various cancer types. The compound's complex polypharmacology presents both challenges and opportunities for researchers, necessitating sophisticated analytical approaches to elucidate its comprehensive effects on biological systems.
Metabolomics profiling represents a cornerstone methodology for investigating this compound's comprehensive effects on biological systems, with recent studies employing a multimodal analytical strategy that integrates both liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. This complementary approach leverages the sensitivity and broad metabolite coverage of LC-MS with the structural elucidation capabilities and quantitative precision of NMR, providing a powerful platform for unraveling this compound-induced metabolic alterations.
The experimental workflow for this compound metabolomics studies typically involves careful sample preparation followed by sequential instrumental analysis. For LC-MS analysis, samples are typically separated using reversed-phase chromatography with gradient elution, coupled to high-resolution mass spectrometers capable of accurate mass measurements for putative metabolite identification. Simultaneously, NMR spectroscopy is performed on the same samples, typically using 1D 1H NMR experiments with water suppression to characterize the abundant metabolome. The data integration from these complementary platforms enables comprehensive metabolic pathway mapping and provides robust validation through orthogonal analytical techniques.
Sample Preparation Protocol: Harvest this compound-treated and control cells (approximately 10×10^6 cells) via rapid quenching in liquid nitrogen. Extract metabolites using 80% methanol containing internal standards. Centrifuge at 14,000×g for 15 minutes at 4°C. Collect supernatant and evaporate under nitrogen stream. Reconstitute in appropriate solvents for LC-MS (water:acetonitrile, 95:5) and NMR (deuterated phosphate buffer, pH 7.4) analyses.
LC-MS Parameters: Employ reversed-phase C18 column (2.1 × 100 mm, 1.7 μm) with mobile phase A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile). Use gradient elution: 0-2 min 5% B, 2-15 min 5-95% B, 15-18 min 95% B, 18-18.1 min 95-5% B, 18.1-21 min 5% B. Flow rate: 0.3 mL/min. MS detection in both positive and negative ionization modes with mass range m/z 50-1200.
NMR Parameters: Acquire 1D 1H NMR spectra at 298K using NOESYGPPR1D pulse sequence with water suppression. Typical parameters: spectral width 20 ppm, acquisition time 2.5 s, relaxation delay 2 s, number of scans 128. Reference spectra to internal standard (TSP-d4 at 0.0 ppm).
Proteomic profiling provides critical insights into this compound-induced alterations in protein expression and pathway regulation, complementing metabolomic findings to offer a more comprehensive understanding of its mechanisms of action. Advanced mass spectrometry-based proteomics enables quantitative assessment of protein changes in response to this compound treatment, revealing its impact on various cellular processes and signaling cascades.
The standard workflow for this compound proteomics involves protein extraction, digestion, peptide separation, and high-resolution mass spectrometry analysis, typically employing label-free quantification methods or isobaric tagging approaches (e.g., TMT, iTRAQ) for multiplexed experimental designs. This methodology has been instrumental in identifying this compound's effects on mitochondrial proteins, glycosomal enzymes, and stress response pathways, particularly in parasite models like Trypanosoma brucei.
Protein Extraction and Digestion Protocol: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using BCA assay. Reduce proteins with 5 mM DTT (30 min, 56°C), alkylate with 15 mM iodoacetamide (30 min, dark, room temperature). Digest with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C. Acidify with trifluoroacetic acid to pH <3 and desalt using C18 solid-phase extraction.
LC-MS/MS Analysis: Separate peptides using nanoflow LC system with C18 column (75 μm × 25 cm, 2 μm particles) with 120-minute gradient from 5-30% acetonitrile in 0.1% formic acid. Analyze eluting peptides using high-resolution tandem mass spectrometer operating in data-dependent acquisition mode. Settings: MS1 resolution 70,000, mass range 375-1500 m/z; MS2 resolution 17,500, HCD collision energy 30%.
Data Processing: Search raw files against appropriate protein database (e.g., UnipProt) using search engines such as MaxQuant or Proteome Discoverer. Apply false discovery rate threshold of 1% at both peptide and protein levels. Perform statistical analysis using Perseus or similar software, with ANOVA for multiple group comparisons.
Transcriptomic analysis through RNA sequencing provides a comprehensive view of this compound-induced alterations in gene expression, enabling researchers to identify key regulatory networks and pathways affected by treatment. This approach is particularly valuable for understanding the upstream regulatory events that precede metabolic and proteomic changes, completing the multi-omics picture of this compound's effects.
Recent applications of RNA-seq in this compound research have revealed its impact on critical cellular processes, including the NLRP3 inflammasome pathway in immune cells and mitochondrial metabolic pathways in trypanosomes. The technology enables detection of differentially expressed genes across the entire transcriptome, offering unbiased insights into this compound's complex mechanisms of action.
Library Preparation and Sequencing: Extract total RNA using silica membrane-based kits with DNase I treatment. Assess RNA quality (RIN >8.0) using Bioanalyzer. Prepare RNA-seq libraries using Illumina TruSeq Stranded mRNA kit following manufacturer's instructions. Sequence on Illumina platform (e.g., NovaSeq) with 150 bp paired-end reads, targeting 30-40 million reads per sample.
Bioinformatic Analysis Pipeline: Perform quality control using FastQC. Align reads to reference genome using STAR aligner. Quantify gene expression using featureCounts. Identify differentially expressed genes using DESeq2 with adjusted p-value <0.05 and |log2FoldChange| >1. Conduct pathway enrichment analysis using clusterProfiler or GSEA.
The complexity of this compound's effects necessitates sophisticated multivariate statistical approaches to integrate data from multiple analytical platforms and identify significant patterns across different biological levels. The application of advanced statistical models enables researchers to distinguish treatment-specific effects from temporal changes and experimental variations, providing robust insights into this compound's mechanisms of action.
ANOVA-simultaneous component analysis (ASCA) has emerged as a particularly powerful tool for analyzing multifactor designed omics experiments in this compound research. This method combines ANOVA principles with dimension reduction techniques, allowing researchers to separate variation attributable to different experimental factors (e.g., treatment, time, interaction) and visualize these effects in a multivariate context. When applied to this compound metabolomics data, ASCA has successfully identified distinct metabolic signatures associated with treatment, particularly in amino acid metabolism, nucleotide-sugar metabolism, and central carbon metabolism pathways including glycolysis and TCA cycle.
ASCA Implementation Protocol: Organize data into three-way matrix (samples × variables × experimental factors). Decompose data matrix using ASCA model: X = Xμ + Xβ + Xτ + Xβτ + Xε, where Xμ represents overall mean, Xβ treatment effect, Xτ time effect, Xβτ interaction effect, and Xε residuals. Validate model using permutation tests (1000 permutations). Visualize results through scores and loadings plots for each effect.
Pathway Enrichment Analysis: Conduct functional interpretation of significant features identified through multivariate analysis. Map metabolites to biochemical pathways using KEGG or MetaboAnalyst. Perform overrepresentation analysis using Fisher's exact test with FDR correction. Calculate pathway impact values using betweenness centrality in metabolic networks.
The following diagram illustrates the comprehensive experimental workflow for studying this compound's metabolic effects, integrating multiple analytical platforms and statistical approaches:
Figure 1: Comprehensive workflow for this compound metabolic pathway analysis integrating multiple analytical platforms
Research has consistently demonstrated that mitochondrial function represents a primary target of this compound action across multiple biological systems. In Trypanosoma brucei, this compound treatment triggers a complex metabolic reprogramming characterized by increased mitochondrial ATP production paradoxically coupled with an overall decrease in cellular ATP levels. This apparent contradiction reflects the profound disruption of energy homeostasis induced by this compound, which ultimately leads to cellular demise despite apparent compensatory mechanisms in drug-challenged cells.
Metabolomic studies have revealed that this compound induces partial activation of the Krebs cycle along with significant accumulation of pyruvate, indicating profound disturbances in central carbon metabolism. These findings are corroborated by proteomic data showing increased expression of mitochondrial enzymes and transporters in this compound-treated parasites. The metabolic perturbations extend to di- and tricarboxylic acids of the succinate production pathway and TCA cycle, demonstrating this compound's broad impact on mitochondrial metabolic fluxes.
As a non-selective purinergic antagonist, this compound's effects on purine metabolism represent a key aspect of its mechanism of action, particularly in neurological disorders. Metabolomic studies in both Fragile X and maternal immune activation (MIA) mouse models of autism spectrum disorder have identified purine metabolism as the top-ranked biochemical pathway affected by this compound treatment. The compound competitively inhibits ATP-mediated P2X and P2Y signaling, normalizing abnormalities in purinergic receptor expression and restoring metabolic homeostasis.
Comprehensive metabolomic analysis has revealed that this compound treatment corrects disturbances in 17 shared biochemical pathways in autism models, with purine metabolism representing a central hub in this network of improvements. The interconnected pathways include one-carbon/folate metabolism, S-adenosylmethionine, glutathione, microbiome, branched-chain amino acids, and fatty acid metabolism, illustrating the far-reaching consequences of purinergic signaling modulation.
Recent untargeted metabolomics studies have identified amino acid metabolism and nucleotide-sugar metabolism as significantly affected by this compound treatment in Trypanosoma brucei. These pathways represent critical interfaces between energy metabolism, biosynthesis, and cellular signaling, suggesting that this compound's antiparasitic effects may be mediated through disruption of multiple interconnected metabolic networks rather than a single primary target.
The impact on amino acid metabolism is particularly significant given the central role of amino acids not only as protein building blocks but also as precursors for key metabolites and signaling molecules. Similarly, alterations in nucleotide-sugar metabolism affect multiple cellular processes including glycosylation, which is essential for proper protein function and cellular recognition. These findings highlight the systems-level metabolic disruption induced by this compound treatment.
Table 1: Key Metabolic Pathways Affected by this compound Treatment
| Pathway Category | Specific Pathways Affected | Experimental Model | Analytical Technique |
|---|---|---|---|
| Energy Metabolism | Mitochondrial ATP production, Krebs cycle activation, pyruvate accumulation | T. brucei | LC-MS, NMR, proteomics |
| Purine Metabolism | Purine metabolism, purinergic signaling, ATP-mediated signaling | Mouse models of ASD | LC-MS, behavioral analysis |
| Amino Acid Metabolism | Amino acid metabolism, branched-chain amino acids | T. brucei, mouse models | LC-MS, NMR |
| Nucleotide Metabolism | Nucleotide-sugar metabolism, pyrimidine metabolism | T. brucei | LC-MS, NMR |
| Central Carbon Metabolism | Glycolysis, TCA cycle, succinate production pathway | T. brucei | LC-MS, NMR |
The comprehensive metabolic profiling of this compound has provided critical insights supporting its potential repurposing for various therapeutic applications. In autism spectrum disorder models, the demonstrated correction of purine metabolism and related pathways has supported clinical exploration of low-dose this compound, with early trials showing improved language, social interaction, and decreased restricted or repetitive behaviors. Similarly, the detailed characterization of this compound's effects on mitochondrial metabolism in parasites has informed potential applications in cancer therapy, where disruption of energy homeostasis represents a promising therapeutic strategy.
The multi-omics approach to this compound mechanism of action studies serves as a template for drug repurposing efforts, enabling researchers to identify both intended and off-target effects that may contribute to therapeutic efficacy or adverse events. This comprehensive understanding is particularly valuable for compounds like this compound that exhibit complex polypharmacology, allowing for more informed decisions about potential clinical applications.
Metabolomic and proteomic approaches have been instrumental in characterizing resistance mechanisms in this compound-treated parasites, particularly through analysis of ISG75-mediated uptake and subsequent intracellular distribution. Studies have demonstrated that this compound accumulation correlates directly with ISG75 abundance, with resistant strains showing altered expression of this invariant surface glycoprotein. The integration of metabolic phenotyping with genetic approaches has provided a more complete understanding of how parasites evade this compound's lethal effects.
The investigation of this compound resistance mechanisms highlights the power of integrated omics approaches in parasitology and antimicrobial research more broadly. By combining metabolomics with proteomics and genetics, researchers can identify not only the primary resistance mechanisms but also compensatory adaptations that may represent secondary vulnerabilities for therapeutic targeting.
Successful application of this compound metabolic pathway analysis requires careful methodological optimization across multiple dimensions of the experimental workflow. For cell-based studies, determining appropriate treatment concentrations and durations is essential, with typical this compound concentrations ranging from low micromolar levels (10-20 μM) for therapeutic effect studies to higher concentrations (50-100 μM) for mechanistic investigations in parasite models. The timing of sample collection must be optimized to capture both immediate and adaptive responses to this compound treatment.
In analytical methodology, comprehensive coverage of the metabolome requires optimization of extraction protocols to capture metabolites with diverse physicochemical properties. The use of dual extraction methods (e.g., methanol-water followed by chloroform) can improve coverage of both polar and non-polar metabolites. Similarly, LC-MS method development should include evaluation of multiple chromatographic conditions (reversed-phase, HILIC) to maximize metabolite detection.
Rigorous quality control measures are essential for generating reliable and reproducible this compound metabolomics data. Incorporating quality control samples including pooled quality control samples (injecting a mixture of all samples), process blanks, and authentic standards ensures analytical performance and identifies potential technical artifacts. System suitability tests should be performed regularly to monitor instrument performance across extended analytical sequences.
Table 2: Key Parameters for this compound Treatment in Different Experimental Models
| Experimental System | Typical this compound Concentration | Treatment Duration | Key Metabolic Effects |
|---|---|---|---|
| T. brucei (in vitro) | 35 nM - 100 μM | 3-96 hours | Decreased cellular ATP, increased mitochondrial ATP production, TCA cycle activation |
| Mouse ASD models | 20 mg/kg (ip) | Single dose to 16 weeks weekly | Normalization of purine metabolism, correction of 17 metabolic pathways |
| Cancer cell lines | 50-300 μM | 24-72 hours | Inhibition of glycolytic enzymes, growth factor receptor antagonism |
| Alveolar macrophages | 50-200 μM | 24 hours | Suppression of NLRP3 inflammasome, reduced pyroptosis |
The application of advanced analytical techniques to this compound metabolic pathway analysis has provided remarkable insights into the complex polypharmacology of this century-old drug. The integrated use of metabolomics, proteomics, and transcriptomics has revealed that this compound exerts its effects through modulation of multiple interconnected pathways rather than a single primary target, explaining its broad biological activities across diverse pathological conditions.
Future research directions will likely focus on temporal resolution of this compound's effects through time-course experiments, spatial distribution through imaging mass spectrometry, and single-cell analysis to resolve heterogeneous responses to treatment. Additionally, the integration of computational modeling with experimental data will enable more predictive understanding of this compound's systems-level effects. As these sophisticated analytical approaches continue to evolve, they will undoubtedly reveal new dimensions of this compound's pharmacology and identify additional therapeutic opportunities for this remarkable multifaceted compound.
The workflow for data analysis and integration in this compound research involves multiple steps of increasing biological complexity, as illustrated in the following diagram:
Figure 2: Data analysis workflow for multi-omics integration in this compound research
Evidence from animal models indicates that suramin can protect against kidney injury through multiple pathways. The table below summarizes its mechanisms and effects in different models of kidney injury.
| Kidney Injury Model | Proposed Nephroprotective Mechanisms | Key Observed Effects | Citations |
|---|---|---|---|
| Cisplatin-Induced Acute Kidney Injury (AKI) | Attenuates inflammatory response, endoplasmic reticulum stress, and apoptosis. Does not inhibit cisplatin's cytotoxic effect on cancer cells. | Reduced serum creatinine and BUN; decreased expression of inflammatory cytokines (TNF-α, IL-1β, IL-6) and injury markers (KIM-1, NGAL). | [1] [2] |
| Chronic Kidney Disease (CKD) & Renal Fibrosis | Inhibits activation of multiple cytokine/growth factor receptors (TGF-β, EGF, PDGF); blocks downstream signaling (Smad2/3, ERK1/2); reduces fibroblast activation. | Decreased expression of α-SMA, fibronectin, and collagen I; reduced proteinuria and tubulointerstitial damage. | [3] |
| Diabetic Nephropathy | Antagonizes P2 purinergic receptors; may reduce proteinuria and improve endothelial function in renal arteries. | Reduced total urinary protein excretion; restoration of endothelium-dependent vasorelaxation. | [4] [5] |
Here are detailed methodologies from the literature for studying this compound's effects in preclinical models of kidney injury.
This protocol is used to test if this compound can prevent or mitigate cisplatin-induced nephrotoxicity.
This protocol tests this compound's antifibrotic effects in the kidney.
This section addresses common challenges and questions that may arise during experimental work with this compound.
Q1: How do I manage this compound's exceptionally long half-life in animal studies? this compound has a terminal half-life of approximately 36 to 60 days in humans and persists for weeks in rodents due to its high protein binding (99.7%) and minimal metabolism [6] [7]. This is a critical pharmacokinetic property to consider.
Q2: What are the known toxicities of this compound I should monitor? While exploring its nephroprotective effects, be aware that this compound has known toxicities, often associated with higher cumulative doses or prolonged exposure.
Q3: Does this compound interfere with the anti-cancer efficacy of cisplatin? This is a critical consideration for the clinical translation of this compound as a renoprotective agent in oncology. Research indicates that this compound does not alter the cytotoxic effects of cisplatin on cancer cells.
The diagram below summarizes the key signaling pathways involved in kidney injury that are inhibited by this compound.
The collected evidence strongly supports this compound as a multi-targeted agent worthy of further investigation in nephroprotection. Its ability to protect kidney function without compromising the anti-tumor efficacy of cisplatin is a significant finding for oncology research [1] [2]. Future long-term preclinical studies in cancer models are justified to fully establish its potential as a renoprotective co-therapy.
| Adverse Effect | Manifestations & Risk Factors | Mitigation Strategies |
|---|
| Nephrotoxicity [1] [2] [3] | Proteinuria, elevated creatinine, casts in urine. A common and significant toxicity. | • Monitor urine protein and creatinine before each dose. • Withhold suramin if moderate proteinuria develops. • Discontinue therapy if nephrosis develops [2] [3]. | | Neurotoxicity [2] | Two primary patterns:
The following diagram illustrates the recommended monitoring and decision-making workflow for managing these risks in a clinical trial or research setting.
Diagram: Safety Monitoring and Intervention Workflow. This flowchart outlines the key pre-dose, continuous, and decision-point checks for managing this compound toxicity in a research protocol.
Integrating specific safety protocols into your research design is crucial. The SAT-1 autism trial provides a practical example of a low-dose regimen and its associated safety monitoring plan [4].
The following workflow details the safety checks used in the clinical trial, which can be adapted for rigorous preclinical research.
Diagram: Pre-emptive Screening and Monitoring Protocol. This chart shows the key exclusion criteria and ongoing monitoring steps to enhance safety in a this compound study.
Q1: What is the most critical factor in preventing this compound-induced neurotoxicity?
Q2: How should I manage renal toxicity when it appears?
Q3: Are there less toxic alternatives to this compound for blocking purinergic signaling?
Q4: Our research involves long-term dosing. What are the cumulative risks?
Suramin may cause severe immediate hypersensitivity reactions, including shock and loss of consciousness [1]. The standard management strategy is proactive prevention and vigilant monitoring.
Table 1: this compound Hypersensitivity Management Protocol
| Protocol Stage | Key Actions | Rationale & Additional Notes |
|---|---|---|
| Pre-administration Screening | Screen for history of hypersensitivity reactions and co-infections (e.g., onchocerciasis) [1]. | Use with extreme caution or avoid in patients with a history of hypersensitivity. Co-infection with onchocerciasis can increase the risk of severe adverse reactions [1]. |
| Test Dose Administration | Administer a low test dose of 4-5 mg/kg intravenously [1] [2] [3]. | The test dose is used to identify patients who may have a severe hypersensitivity to the drug. |
| Post-test Dose Monitoring | Monitor the patient closely for any signs of an adverse or anaphylactic reaction after the test dose [2]. | Signs could include rash, difficulty breathing, hypotension, or shock [1]. |
| Action in Case of Reaction | Do not administer any further this compound if a hypersensitivity reaction occurs [2]. | A patient who reacts to the test dose should never receive this compound again, as subsequent doses could provoke a more severe, potentially fatal reaction. |
| Proceeding with Treatment | If no reaction occurs, proceed with the full therapeutic dosage regimen [3]. | The standard regimen is typically 20 mg/kg (max 1 g) IV on days 1, 3, 7, 14, and 21 [1] [2]. |
The following diagram illustrates the decision-making workflow for administering this compound, centered on the initial test dose:
For researchers working with this compound in non-clinical settings, understanding its mechanism and broader toxicity profile is crucial.
Mechanism of Action: The exact mechanism of this compound's antitrypanosomal activity is not fully understood. It is believed to work by inhibiting multiple enzymes involved in the parasite's energy metabolism (e.g., glycerol-3-phosphate oxidase and dehydrogenase) [4] [5]. It is a polyanionic molecule that can bind to and inhibit a wide array of proteins, including various enzymes, growth factors, and viral envelope proteins, leading to its investigated use in cancer, viral infections, and other conditions [4].
Table 2: Other Notable this compound Toxicities & Research Insights
| Category | Details | Research Context / Mechanism |
|---|---|---|
| Other Adverse Effects | Nephrotoxicity (proteinuria), neurological effects (peripheral neuropathy), hematological disorders (agranulocytosis), skin reactions, and ocular effects [1] [2] [5]. | Toxicity is often dose-dependent. Nephrotoxicity is a common reason for monitoring urine protein. Neuropathy can be axonal or demyelinating [5]. |
| Immunomodulatory Effects | Suppresses expression of Fc receptors and MHC class II antigens on monocytes/macrophages; inhibits phagocytosis and delayed-type hypersensitivity [6] [7] [8]. | Suggests this compound can modulate immune cell function, which is relevant for research in immunology and oncology. It can protect against antibody-complement mediated cell lysis [6]. |
Q1: What is the clinical gold standard for preventing this compound hypersensitivity? The universal and mandatory clinical practice is the administration of an initial intravenous test dose (4-5 mg/kg), followed by a period of close observation for signs of anaphylaxis before proceeding with the full therapeutic course [1] [2] [3].
Q2: If a reaction occurs during the test dose, can this compound be re-challenged later? No. Medical guidelines explicitly state that if a hypersensitivity reaction occurs, the patient should never receive this compound again [2].
Q3: Besides hypersensitivity, what are the key toxicity concerns with this compound? The most frequent and significant concerns are nephrotoxicity and neurotoxicity. Regular monitoring of urine protein and neurological symptoms is essential during treatment [1] [5]. Bone marrow suppression and other hematological adverse effects can also occur [1].
Q4: How does this compound's immunomodulatory activity relate to its clinical use? While its primary use is against parasites, this compound's ability to inhibit immune responses and protect against inflammatory cell injury is a active area of research [6]. However, this immunomodulation may also contribute to its overall profile of adverse effects.
| Condition / Context | Dosing Strategy / Key Finding | Target Plasma Concentration | Observed Toxicities & Management |
|---|
| Advanced NSCLC (with chemo) [1] | Dose calculated via nomogram to achieve low, non-cytotoxic levels. | 10-50 µM Maintained in 94% of cycles | Pattern/frequency similar to paclitaxel/carboplatin alone; did not increase chemotherapy toxicity. [1] | | Prostate Cancer [2] [3] | Complex fixed dosing scheme: loading doses over 5 days, followed by maintenance infusions. [3] | 100-300 µg/mL ~150-450 µM | Dose-limiting toxicities (Grade 4 nephrotoxicity, neurotoxicity) occurred but were manageable and reversible. [3] | | Healthy Volunteers (PK Study) [4] | Single-dose study (10, 15, 20 mg/kg). | N/A (PK study) | Generally well-tolerated. Treatment-emergent adverse events (TEAEs) were generally mild. [4] | | Autism Spectrum Disorder [5] | 10 mg/kg or 20 mg/kg IV at weeks 0, 4, and 8. | N/A | Generally safe and well-tolerated over 14 weeks; most adverse events were mild to moderate. [5] |
A critical factor in suramin's toxicity is its extremely long half-life, which is dose-independent and averages around 48 days according to a recent study, though it can range widely from 28 to 105 days [4]. This leads to significant drug accumulation in the body with repeated dosing.
For researchers investigating this compound's protective effects and mechanisms in the lab, here are detailed methodologies from recent studies.
This protocol assesses this compound's anti-apoptotic and mitochondrial protective effects.
This protocol evaluates this compound's anti-pyroptotic effect.
The diagram below illustrates the molecular mechanism by which this compound inhibits pyroptosis, as identified in one study [7].
Q1: What is the most critical pharmacokinetic parameter to monitor for this compound, and why? The plasma half-life is paramount. With an average half-life of 48 days (and a wide range of 28-105 days) [4], this compound accumulates significantly. Dosing regimens must account for this to prevent plasma concentrations from rising into the toxic range (>300-350 µg/mL), which is associated with severe neurotoxicity and coagulopathy [4] [3].
Q2: My in vitro model shows this compound is cytotoxic at high doses. How can I determine a safe working concentration? Always begin with a dose-ranging cytotoxicity assay for your specific cell type. For example, in MH-S alveolar macrophages, the 24-hour half-cytotoxic concentration (CC~50~) was about 270 µM [7]. It is crucial to use concentrations well below the cytotoxic level for mechanistic studies. For protective effects, studies often use much lower doses (e.g., 20 µM or less) [6].
Q3: Are there simpler dosing schemes for this compound compared to the complex fixed-dose regimen? Earlier studies used complex, adaptive control-with-feedback dosing [2]. However, a validated, fixed dosing scheme was later developed and shown to be precise, well-tolerated, and easier to implement while maintaining concentrations within the 100–300 µg/mL target range [3]. This demonstrates that simpler regimens are feasible with careful pharmacokinetic modeling.
The table below summarizes the key interaction mechanisms and management recommendations based on available evidence.
| Interacting Drug / Class | Mechanism of Interaction | Clinical Implication & Evidence Level | Management Recommendations |
|---|
| Warfarin | Pharmacodynamic interaction; suramin may increase anticoagulant effect [1]. | Clinical Implication: Requires reduction in warfarin dose to maintain target INR [1]. Evidence: Clinical study (Phase 1) in prostate cancer patients [1]. | Monitor prothrombin time (PT) and International Normalized Ratio (INR) closely. Adjust warfarin dose as needed; the combination can be safely co-administered with appropriate monitoring [1]. | | Other Highly Protein-Bound Drugs (e.g., NSAIDs, sulfonamides, certain anticonvulsants) | Theoretical Competition: this compound has ~99.7% plasma protein binding [2] [3] [4], potentially displacing other protein-bound drugs or being displaced by them. | Clinical Implication: Increased free (unbound) concentration of either drug, potentially elevating both therapeutic effects and toxicity risks [2]. Evidence: Preclinical/Mechanistic. | Monitor for increased efficacy or adverse effects of the concomitant drug. This is a general precaution, especially when combining with other drugs with narrow therapeutic indices [5] [2]. | | Medications Cleared by Renal Secretion | this compound is eliminated slowly via the kidneys, with less than 4% of the dose excreted in urine over 7 days [3]. Potential for competition at renal transporters. | Clinical Implication: Possible alteration in the clearance of either this compound or the co-administered drug. Evidence: Preclinical/Mechanistic. | Exercise caution with drugs that are renally secreted and have a narrow therapeutic index. Monitoring of drug levels (if available) and clinical response is advised. |
For researchers aiming to investigate potential this compound drug interactions, here are detailed methodologies for key experiments.
This protocol is based on a Phase 1 study that evaluated the interaction between this compound and warfarin [1].
This experiment helps validate the theoretical risk of protein-binding displacement.
Understanding this compound's unique properties is critical for managing its use in any context. The table below summarizes key parameters.
| Parameter | Value / Description | Relevance to Interaction & Dosing |
|---|---|---|
| Protein Binding | ~99.7% [2] [3] [4] | High risk for displacing other protein-bound drugs; a primary mechanism for potential interactions. |
| Half-Life | Long terminal half-life: 36–60 days [5] [4], average 48 days (range 28–105) [3]. | Interactions could be prolonged due to persistent presence in the body. Dosing intervals are infrequent. |
| Metabolism | Little to no metabolism [2] [4]. | Low risk of interactions via metabolic enzyme inhibition or induction (e.g., CYP450). |
| Route of Elimination | Slowly via the kidneys [3] [4]. | Potential for interactions with other renally excreted drugs. |
| Therapeutic Drug Monitoring | In cancer trials, targeting plasma levels between 100–300 μg/mL reduced toxicity without compromising activity [3]. | Monitoring this compound levels is recommended where feasible, especially in the context of polytherapy. |
This compound's complex mechanism contributes to its interaction profile. The following diagram illustrates its primary molecular targets and the downstream effects that are relevant to drug interactions.
Q1: What is the most critical pharmacokinetic property of this compound that drives its drug interaction potential? A1: Its extremely high plasma protein binding (approximately 99.7%). This creates a significant risk for this compound to displace other protein-bound drugs, increasing their free, active concentration in the bloodstream and potentially leading to toxicity [2] [3].
Q2: Are there any known clinical recommendations for managing the interaction between this compound and warfarin? A2: Yes. Clinical studies indicate that when this compound and warfarin are co-administered, the dose of warfarin required to maintain a target INR typically needs to be reduced. The combination can be used safely, but it requires close monitoring of prothrombin time (PT) and International Normalized Ratio (INR) with appropriate warfarin dose adjustments [1].
Q3: Does this compound interact with cytochrome P450 (CYP450) enzymes? A3: Available evidence suggests this compound undergoes little to no metabolism, indicating a low potential for interactions via the inhibition or induction of common CYP450 enzymes [2] [4].
Q4: How long should researchers monitor for potential interactions after this compound administration? A4: Due to its exceptionally long terminal half-life (ranging from about 36 to 105 days), the potential for interactions persists for weeks to months after the last dose. Monitoring should be planned accordingly [5] [3] [4].
Q1: What are the storage conditions for this compound solutions to ensure chemical stability? this compound demonstrates excellent chemical stability under a variety of common laboratory and clinical storage conditions. The key quantitative data is summarized below [1].
| Parameter | Stability Profile |
|---|---|
| Tested Concentrations | Approximately 1 mg/mL |
| Compatible Diluents | 0.9% Sodium Chloride (NaCl), 5% Dextrose, Lactated Ringer's |
| Storage Temperatures | 4°C (in dark) & 22°C (room temperature) |
| Light Conditions | Protected from light; under normal room fluorescent light in a day-night rhythm |
| Container Material | Glass infusion bottles |
| Study Duration | 7 days |
| Stability Outcome | Stable (no significant degradation, visual changes, or pH changes) |
| Accelerated Degradation | Half-life of ~5.5 hours at 90°C in NaCl 0.9% |
Q2: What experimental protocol was used to determine this stability? The following methodology was used to generate the stability data in the table above, which can serve as a reference for your own stability testing [1].
This experimental workflow for testing this compound stability under various conditions can be visualized as follows:
Q3: Does this compound need to be protected from light? While the 1990 study found this compound to be stable even under normal room light for seven days, it is considered a best practice to protect pharmaceutical solutions from prolonged or direct light exposure unless specified otherwise [1] [2]. For long-term storage or if the solution is transferred to a container not listed in the study, protecting it from light is a simple and effective precaution.
Q4: We are investigating this compound for cartilage protection. What is a key mechanism of action? Recent research indicates that this compound's chondroprotective (cartilage-protecting) effects are primarily mediated through its interaction with Tissue Inhibitor of Metalloproteinase-3 (TIMP3) [3]. This compound binds to TIMP3, increasing its levels in the extracellular matrix. TIMP3 is a crucial endogenous inhibitor of catabolic enzymes like Matrix Metalloproteinases (MMPs) and Aggrecanases (ADAMTS). By boosting TIMP3, this compound effectively reduces the activity of these cartilage-degrading enzymes, thereby protecting the articular cartilage from breakdown [3].
The signaling pathway involved in this mechanism is illustrated below:
| Problem | Potential Cause | Recommended Action |
|---|---|---|
| Suspected degradation in solution | Storage beyond validated duration; incompatible diluent; improper conditions. | Prepare a fresh solution in a validated diluent (0.9% NaCl, 5% Dextrose, Lactated Ringer's). Ensure storage in glass and within specified temperature and light limits [1]. |
| Precipitation or cloudiness in solution | Interaction with incompatible materials (e.g., certain plastics); chemical degradation; microbial contamination. | Inspect solution visually before use. Do not use if particulates are present. Filter if necessary and ensure aseptic technique during preparation. Use glass containers [1]. |
| Inconsistent experimental results in cartilage models | Incorrect this compound concentration; variability in cell culture or animal model conditions. | Verify this compound concentration (e.g., 10 µM was used in ATDC5 micromass cultures [3]). Ensure consistent treatment protocols and confirm TIMP3 activity in your system. |
| Route | Status & Key Detail | Primary Application | Key Advantage / Rationale | Notable Considerations & Evidence |
|---|---|---|---|---|
| Intravenous (IV) | Approved & Standard [1] [2] [3] | African trypanosomiasis, River blindness [2] [4] | Ensures complete bioavailability of a highly protein-bound drug [2] [3] | Requires clinical supervision due to toxicity risk [1] [4]. |
| Intraperitoneal (IP) | Preclinical Research [5] [6] | Experimental models (e.g., colitis, trypanosomiasis) [5] [6] | Common and effective route for drug administration in rodent models [5] [6] | Not a clinical alternative for humans. |
| Topical | Preclinical Research [5] | Experimental murine trypanosomiasis [5] | Demonstrated synergy with systemic suramin for CNS infection [5] | Used in combination with IP this compound; timing of administration is crucial [5]. |
| Intranasal (IN) | Experimental (Patent Stage) [7] | Proposed for nervous system disorders (ASD, Fragile X, etc.) [7] | Potential to bypass BBB for direct CNS delivery [7] | Aims to improve safety/efficacy via targeted delivery; no published trial data yet [7]. |
For researchers designing preclinical studies, here are methodologies from the literature for non-standard administration routes.
Protocol 1: Intraperitoneal Administration in Rat Colitis Model This protocol is based on a 2025 study investigating this compound's protective effects in acetic acid-induced acute colitis [6].
Protocol 2: Combined Intraperitoneal and Topical Administration in Murine Trypanosomiasis This 2002 study demonstrates a synergistic regimen for treating CNS-stage trypanosomiasis in mice [5].
To help visualize the experimental decision process for selecting an administration route, refer to the following workflow.
The table below summarizes key pharmacokinetic parameters and established therapeutic windows for suramin in different applications.
| Parameter | Oncological Use (Historical Context) | Autism Spectrum Disorder (Investigational) |
|---|---|---|
| Target Trough | 150 µg/mL (~107 µM) [1] | Not formally established; observed efficacy at much lower exposures [2] |
| Target Peak | < 300 µg/mL (< ~214 µM) [1] | - |
| Typical Trough for Efficacy | Maintained at 150-300 µg/mL for 8 weeks [1] | Blood levels of ~12 µmol/L at 2 days post-infusion [2] |
| Toxic Concentration | >300 µg/mL associated with increased risk of side effects [1] | Well-tolerated at low doses; toxicity concerns from oncology use (e.g., adrenal insufficiency, neuropathy) are tied to sustained high levels (>150 µM for months) [2] [3] |
| Terminal Half-Life | 45 to 55 days [1] | 14.7 ± 0.7 days (low-dose study) [2] |
| Dosing Regimen (Example) | Loading: 600 mg/m² via 24-hour continuous infusion. Maintenance: Weekly infusions guided by Bayesian modeling [1] | Single or repeated IV infusions of 10 mg/kg or 20 mg/kg [2] [4] |
This protocol, derived from cancer studies, is critical for maintaining levels within a narrow therapeutic window [1].
This protocol focuses on evaluating this compound's engagement with its purinergic targets in vitro.
Q1: Why are my in vitro results inconsistent with the known inhibitory concentration of this compound against purified enzymes? A: The composition and concentration of serum in your culture medium is a critical factor. This compound has a high affinity for serum proteins like albumin and lipoproteins, which can significantly reduce its free, active concentration. Ensure your experimental medium's serum content is consistent and well-documented. The effective concentration in cells (EC50) can be orders of magnitude lower than the IC50 for purified enzymes due to active uptake mechanisms in certain cell types [5].
Q2: What is the primary mechanism of action I should be investigating for this compound in my disease model? A: this compound is known to have polypharmacology (multiple targets). The relevant mechanism is likely context-dependent [6] [5].
Q3: How can I manage this compound's long half-life in animal studies? A: The long half-life (weeks) means this compound persists in the body long after dosing stops [1] [2].
| Problem | Potential Cause | Solution |
|---|---|---|
| High variability in cellular assay results. | Variable serum protein content in culture medium affecting free this compound concentration. | Standardize the type and concentration of serum across all experiments. |
| Lack of efficacy in an in vivo model. | Dose or regimen is insufficient to achieve target tissue exposure. | Perform a PK pilot study to measure plasma/tissue levels and adjust the dosing regimen to match the target therapeutic window for your application. |
| Observed toxicity in animals. | Plasma levels have exceeded the upper limit of the therapeutic window. | Implement TDM: reduce the dose and increase the dosing interval. Monitor for known toxicities (e.g., adrenal function, peripheral neuropathy) [3]. |
The following diagrams, created with Graphviz, visualize the core concepts of the therapeutic window and the workflow for dose optimization.
Diagram 1: Core concepts of therapeutic drug monitoring for this compound, showing the relationship between concentration levels and effects, and the iterative process of dose optimization. PK: Pharmacokinetics; PD: Pharmacodynamics; TDM: Therapeutic Drug Monitoring.
The following table consolidates safety information from recent clinical trials and historical data.
| Aspect | Findings from Recent/Relevant Studies | Study Details |
|---|---|---|
| General Short-Term Tolerability | Generally well-tolerated. Treatment-emergent adverse events (TEAEs) were typically mild to moderate in severity [1] [2]. | Based on a 2023 Phase I trial in healthy Chinese volunteers and a 2023 Phase II trial in children with Autism Spectrum Disorder (ASD) [1] [2]. |
| Common Adverse Events | In ASD trials, the most common AEs were initial rash and hyperopia (farsightedness). The rash was self-limited and asymptomatic [3]. | Observed in the 2017 SAT-1 trial (single dose) and the 2023 trial (multiple doses) [2] [3]. |
| Serious & Historical Adverse Events | At high, cumulative doses (as in cancer trials), this compound is associated with several toxicities. These include adrenal insufficiency, coagulopathy, neurotoxicity, anemia, and peripheral neuropathy [4] [3]. | These dose-limiting effects were observed when blood levels were maintained above 150 μmol/L for months [3]. |
| Safety in Specific Populations | A 2023 trial in children with ASD concluded that this compound was "generally safe and well tolerated over 14 weeks" [2]. | Study involved 52 boys aged 4-15 years, receiving three IV infusions over 8 weeks [2]. |
This compound's pharmacokinetics are a critical factor in its safety profile. Its exceptionally long half-life poses a significant risk for drug accumulation.
| Parameter | Findings | Study Details |
|---|---|---|
| Plasma Half-Life (t₁/₂) | Average 48 days (range: 28 - 105 days) [1] [4]. | Based on a 2023 Phase I, single ascending dose study in healthy Chinese volunteers [1] [4]. |
| Elimination | Cumulative excretion in urine over 7 days was less than 4% of the administered dose. It can be detected in urine for more than 140 days [1] [4]. | The same 2023 study concluded that this compound is slowly eliminated, mainly by the kidneys [1] [4]. |
| Therapeutic Window | Historical data from cancer trials suggests a narrow therapeutic window. Plasma levels above 350 μg/mL (≈250 μmol/L) are linked to severe toxicity, while maintaining levels between 100-300 μg/mL (≈70-210 μmol/L) reduced toxicities without losing efficacy [4]. | This informed dosing schedules in oncology. Low-dose ASD trials achieved much lower plasma levels (e.g., ~12 μmol/L) [4] [3]. |
Understanding this compound's diverse mechanisms provides context for both its therapeutic effects and potential risks.
The antipurinergic mechanism is the primary basis for its investigation in autism and is linked to its anti-inflammatory effects [2] [3]. However, other mechanisms like apoptosis inhibition and growth factor modulation [5] [6] [7] may contribute to the toxicities observed in high-dose, long-term use (e.g., in cancer trials).
Q1: What is the most critical parameter to monitor in a long-term this compound study? A: The plasma half-life (~48 days) is the most critical safety parameter. Dosing regimens must account for significant drug accumulation. Therapeutic Drug Monitoring (TDM) is highly recommended to maintain plasma levels within a target range and avoid concentrations associated with historical toxicities (>350 μg/mL) [4].
Q2: What are the key organ systems to monitor based on historical data? A: Priorities for monitoring should include:
Q3: Are there any specific contraindications or drug interactions to consider? A: Yes. Exclude subjects with pre-existing liver, kidney, heart, or adrenal abnormalities [8] [3]. This compound has a high affinity for serum proteins and may interact with other highly protein-bound drugs. One trial specifically excluded participants taking medications like sulfonamides, chlorpromazine, and anti-coagulants [8].
Q4: My research involves a new indication for this compound. Where should I start with dose selection? A: Recent clinical trials for non-oncology indications have used significantly lower doses. For a future multiple-dose study, a 2023 Phase I trial suggested 10 mg/kg or 15 mg/kg could be appropriate [1]. Autism trials have tested both 10 mg/kg and 20 mg/kg administered via intravenous infusion intermittently (e.g., every 4 weeks) [2]. Starting with these lower-dose regimens and employing an intermittent schedule is prudent to minimize accumulation risk.
The long-term safety profile of this compound, particularly at the lower doses being investigated for new indications, is not yet fully defined. As of November 2025, at least one Phase 2 clinical trial (STAT-2A) is actively recruiting to further evaluate the safety and pharmacokinetics of repeat dosing in a pediatric population with autism [8] [9]. You should consult the latest clinical trial registries for the most current data.
Understanding suramin's core characteristics is essential for developing a control strategy. The table below summarizes key information, including a referenced HPLC method.
| Property | Description | Relevance to Analysis & Control |
|---|---|---|
| Molecular Formula | C51H40N6O23S6 [1] |
Essential for Mass Spectrometry (MS) method development. |
| Molecular Weight | 1297.261 g/mol [1] | |
| LogP | 1.17 [1] | Informs reverse-phase HPLC method development; indicates moderate hydrophobicity. |
| Chemical Structure | Polysulfonated naphthylurea; symmetrical [2] [3] | Suggests potential for related substance impurities from synthesis (e.g., incomplete reactions). |
| Color of Pure Solution | Colorless in water or saline [4] | Critical visual check: Brown color indicates impure batches that should not be used [4]. |
| Reference HPLC Method | Column: Newcrom R1 (reverse-phase) [1] | Provides a starting point for method development. |
| Mobile Phase: Acetonitrile/Water/Phosphoric Acid [1] | For MS-compatibility, replace phosphoric acid with formic acid [1]. | |
| Application: Scalable for analytics and preparative impurity isolation [1] |
Specific this compound impurities are not detailed in the available literature. However, several sources highlight critical quality risks and stability concerns that must be part of any control strategy.
| Risk Area | Evidence/Description | Control Strategy Implication |
|---|---|---|
| Color-Associated Impurities | Some this compound batches are brown, unlike the pure, colorless solution [4]. | Implement visual inspection and related substance methods to detect and quantify these colored impurities. |
| Degradation Products | This compound is stable in serum, but its long half-life (40-60 days) necessitates long-term stability studies [5] [2]. | Conduct forced degradation studies (acid, base, oxidative, thermal, photolytic) to identify degradation products and validate stability-indicating methods [6]. |
| Neurotoxic Metabolites | Neurotoxicity is linked to high plasma levels (>350 µg/ml), but the role of specific impurities is not defined [2]. | Use pharmacokinetic monitoring (e.g., HPLC) to maintain safe drug levels, which may also control impurity exposure [7] [8]. |
This section addresses common technical challenges you may face during this compound analysis.
Frequently Asked Questions
Q1: How can I adapt the provided HPLC method for Mass Spectrometry (MS) detection? You must replace phosphoric acid in the mobile phase with a volatile acid like formic acid to make it MS-compatible [1].
Q2: What is the first thing I should check if I get an anomalous analytical result? Visually inspect your this compound solution. If it is brown-colored, it likely contains impurities and should not be used, as pure this compound is colorless [4].
Q3: Why is therapeutic drug monitoring important for this compound, and how is it done? this compound has a long and variable half-life (40-60 days) [5] [2], and its toxicity (e.g., peripheral neuropathy) is correlated with high plasma concentrations (>350 µg/ml) [2]. Monitoring levels via a validated technique like HPLC ensures patient safety and dosing accuracy in clinical trials [7] [8].
Common HPLC Issues and Solutions
| Problem | Potential Cause | Troubleshooting Action |
|---|
| Poor Peak Shape | 1. Active silanol sites on column. 2. Incorrect mobile phase pH. | 1. Use a low silanol activity column (e.g., Newcrom R1) [1]. 2. Ensure mobile phase pH is appropriate for this compound's properties. | | Low Recovery | Adsorption to containers or filters. | Use appropriate container materials (e.g., silanized glassware, compatible filters). | | Irreproducible Retention Times | Unstable mobile phase or column conditioning. | Ensure mobile phase is fresh and the column is properly equilibrated. |
The following diagram outlines a systematic workflow for investigating this compound impurities, from risk assessment to control, based on regulatory guidance [6].
The available public information confirms that impurity control for this compound is critical, especially given its history of variable quality [4] and serious toxicity profile [2]. However, the exact chemical identity of its impurities remains a significant knowledge gap in the published literature.
Your research should therefore focus on:
Suramin is a large, polyanionic molecule that does not effectively cross the intact blood-brain barrier, which is a primary reason it is considered ineffective for treating the late-stage central nervous system (CNS) form of sleeping sickness [1] [2].
However, its limited distribution and potential to influence the transport of other compounds are critical factors in research design. The table below summarizes the core quantitative findings on its distribution.
| Aspect | Key Finding | Experimental Model | Implication for Research |
|---|---|---|---|
| Overall BBB Penetration | Distribution into brain parenchyma is very low and similar to the vascular marker [14C]sucrose [1]. | In situ brain perfusion in mice [1]. | Confirms this compound is unlikely to treat CNS-stage infections directly. |
| Circumventricular Organs & Choroid Plexus | Association is higher than [14C]sucrose and sensitive to endocytosis inhibitors [1]. | In situ brain perfusion and isolated incubated choroid plexus in mice [1]. | Suggests selective uptake in specific brain regions without a BBB, potentially via endocytosis. |
| Effect on Other Drugs | Co-administration improved the brain entry of eflornithine, a drug used for late-stage sleeping sickness [3]. | Murine model of trypanosomiasis [3]. | Suggests this compound may be used in combination therapies to enhance CNS delivery of other drugs. |
| Role of P-gp Efflux Transporter | Distribution was not affected in P-glycoprotein-deficient mice [1] [2]. | Comparison of wild-type and P-gp-deficient (Mdr1a/1b -/-) mice [1]. | Indicates this compound's BBB passage is not limited by the major drug efflux transporter P-gp. |
The following diagram illustrates the general concept of this compound's limited BBB penetration and its regional variation.
Here are detailed methodologies for key experiments that can be used to investigate this compound's interaction with the blood-CNS barriers.
This technique directly assesses the unidirectional uptake of a compound into the brain, independent of systemic metabolism or clearance [1].
The workflow for this protocol is visualized below:
This protocol uses a murine model of late-stage trypanosomiasis to determine if CNS infection and associated BBB disruption alter this compound's delivery [3].
| Challenge | Possible Cause | Suggested Solution |
|---|---|---|
| High background signal in brain parenchyma. | Incomplete washout of blood from cerebral vasculature, trapping of vascular marker. | Use the capillary depletion method [1] during tissue processing to separate the brain microvessels from the parenchymal tissue. |
| Unexpectedly high this compound signal in specific brain regions. | Physiological uptake in regions with a less restrictive barrier (e.g., circumventricular organs). | Carefully dissect and analyze brain regions separately. Compare signal to a vascular marker to distinguish specific uptake from non-specific vascular binding [1]. |
| No change in this compound distribution in disease model. | The BBB may remain largely intact until late stages of the specific disease model being used. | Confirm the timing and extent of BBB disruption in your model using established markers of barrier integrity [3]. |
Understanding this compound's limited BBB passage is not just a limitation but also opens avenues for research:
The table below summarizes key dosing regimens from various clinical trials to facilitate your experimental planning.
| Condition / Model | Dosing Regimen & Treatment Duration | Key Parameters & Rationale | Source (Trial/Reference) |
|---|---|---|---|
| Autism Spectrum Disorder (ASD) | STAT-2A Trial (Active): 2 IV infusions, 4 weeks apart per period. Crossover design: 8 weeks active/placebo, 8-week washout, 8 weeks placebo/active. [1] | Proof-of-concept, safety, PK. 30-week total study duration. Population: Males 5-14 years. [1] | NCT06866275 (Phase 2) [1] |
| ASD | 14-week trial: IV infusions at Baseline, Week 4, and Week 8. [2] | Testing 10 mg/kg and 20 mg/kg. Primary endpoint: ABC-Core at Week 14. [2] | South Africa DOH-27–0419-6116 [2] |
| ASD (Pilot Study) | Single IV dose of 20 mg/kg or placebo. [3] [4] [5] | Assessed over 6 weeks. Max benefit at 3 weeks, effects wore off over 5-8 weeks. Half-life: ~14.7 days. [5] | Naviaux et al., 2017 [3] [5] |
| Hormone-Refractory Prostate Cancer | Complex fixed dosing scheme: Day 1: 200 mg test dose + 1000 mg/m² loading dose. Days 2-5: 400, 300, 250, 200 mg/m². Subsequent 275 mg/m² infusions on Days 8, 11, 15, 19, 22, 29, 36, 43, 50, 57, 67, 78. [6] | Designed to maintain plasma concentration between 100-300 µg/mL. Total of 18 doses over 78 days. [6] | J Clin Oncol. 1995 [6] | | SARS-CoV-2 (In Vitro) | Single administration in cell culture assays. [7] | EC₅₀ varied by variant: Wild-type: 134 µM; Delta: 80 µM; Omicron: 3.0 µM. [7] | Communications Biology. 2023 [7] |
Here are detailed methodologies from published studies that you can adapt for your research.
This protocol is used to evaluate suramin's efficacy against viral infection in cell culture.
This method is used to study this compound's effect on growth factor-driven pathways.
The following diagram illustrates the primary molecular mechanisms of this compound, which is crucial for designing and troubleshooting experiments.
Q1: How do I adapt a human dosing schedule for a rodent model? The key is to match the target plasma exposure, not the mg/kg dose directly. The 20 mg/kg dose in the pilot ASD trial targeted blood levels of 5–15 μM [5]. For chronic rodent studies, consider the long human half-life (~14.7 days) [5] and space injections accordingly (e.g., weekly or bi-weekly) to maintain stable levels, mimicking the human PK profile.
Q2: What are the critical safety parameters to monitor in vivo? this compound-induced peripheral neurotoxicity is strongly correlated with peak plasma levels above 350 μg/mL [5]. Implement therapeutic drug monitoring (TDM) to avoid this range. Also monitor for:
Q3: The therapeutic effects in our chronic disease model seem to wear off. How can we adjust the protocol? This was observed in the single-dose ASD trial, where benefits peaked at 3 weeks and waned after 5-8 weeks [5]. Implement a repeat-dosing strategy based on the drug's half-life. The STAT-2A and the 14-week ASD trial used repeated infusions every 4 weeks [1] [2]. For your model, determine the exposure-efficacy relationship and design a dosing schedule that maintains this compound concentration above the effective threshold for the entire study period.
This compound is believed to work by targeting a proposed underlying metabolic dysfunction in ASD, known as the cell danger response (CDR) [1]. The diagram below illustrates this proposed signaling pathway.
The table below summarizes efficacy findings from key clinical trials of this compound in ASD.
| Trial Identifier | Phase & Design | Participant Details | Intervention & Dosing | Primary Efficacy Findings (vs. Placebo) | Key Secondary Outcomes |
|---|
| SAT-1 [4] [1] | Phase I/II, RCT, DB, single-dose | • N=10 • Males, 5-14 years | • Single IV infusion • This compound: 20 mg/kg • Placebo: Saline | • ADOS-2 Comparison Score: Improved by -1.6 points (P=0.0028); no change in placebo [4]. | • Improvements in language, social interaction, repetitive behaviors per ABC, ATEC, CGI [4] [1]. | | PaxMedica Trial [3] | Phase II, RCT, DB, multi-dose | • N=52 • Boys, 4-15 years, moderate-severe ASD | • IV infusions at weeks 0, 4, 8 • This compound: 10 mg/kg or 20 mg/kg • Placebo | • ABC-Core Score (S2+S3+S5):
The table below compares this compound's profile with other pharmacological interventions for ASD.
| Treatment / Intervention | Mechanism of Action | Target Symptoms in ASD | Stage of Development / Approval | Key Efficacy Data / Notes |
|---|---|---|---|---|
| This compound | Antipurinergic; inhibits P2X/P2Y receptors; modulates Cell Danger Response [3] [1]. | Core symptoms: Social communication, repetitive behaviors [3] [4]. | Clinical Stage (Phase II). Not approved for ASD [5]. | Early, small trials show signal of efficacy on core symptoms. Larger, pivotal trials are needed [3] [4]. |
| Risperidone / Aripiprazole | Atypical antipsychotics; dopamine and serotonin receptor antagonists [3]. | Associated symptom: Irritability [3]. | FDA-approved for irritability associated with autistic disorder [3]. | Do not address core social/communication deficits. Carry risk of metabolic side effects [3]. |
| Leucovorin (Folinic Acid) | Bypasses impaired folate transport to restore folate levels in the brain [6] [7]. | Symptoms of Cerebral Folate Deficiency (CFD), which can include autistic features [6] [7]. | FDA is working to approve for Cerebral Folate Deficiency (CFD), a specific, rare condition [7]. | Effective for a specific subgroup of ASD patients with CFD. Not a treatment for idiopathic ASD [6]. |
| Behavioral Interventions (e.g., ABA) | Structured teaching to reinforce skills and reduce problematic behaviors. | Core and associated symptoms; skill development. | Standard of care; non-pharmacological. | Effectiveness varies; intensity and duration are major factors. |
Understanding the methodology from key trials is crucial for interpreting the data.
SAT-1 Trial (Naviaux et al., 2017) [4]:
PaxMedica Phase 2 Trial (2023) [3]:
STAT-2A Trial (Ongoing) [5]:
The ongoing STAT-2A trial (NCT06866275) will provide more robust data on the efficacy and safety of repeated this compound dosing [5]. For the latest and most comprehensive information, monitoring the results of this and future clinical trials is essential.
The table below summarizes the core characteristics of Ivermectin and Suramin in treating onchocerciasis.
| Feature | Ivermectin | This compound |
|---|---|---|
| Current Status | Treatment of choice; recommended by CDC [1] | Not recommended; older treatment with significant toxicity [1] [2] |
| Primary Mechanism of Action | Binds to glutamate-gated chloride channels, causing parasite paralysis and death [3] | Inhibits multiple parasite enzymes; a partial macrofilaricide [4] [2] |
| Efficacy Against Microfilariae | Highly effective; kills microfilariae and sterilizes adult female worms [1] | Microfilaricidal [2] |
| Efficacy Against Adult Worms (Macrofilaricide) | Not effective; does not kill adult worms [1] | Partially effective; a partial macrofilaricide but requires prolonged dosing [4] [2] |
| Standard Dosage | 150 µg/kg orally, every 6-12 months [1] | Complex IV regimen (e.g., 10-20 mg/kg weekly for 6 weeks) [5] |
| Safety & Common Side Effects | Generally well-tolerated; Mazzotti reaction (pruritus, rash, etc.) common but manageable. Severe adverse events rare except in Loa loa co-infection [2] | High toxicity profile; includes nephrotoxicity, peripheral neuropathy, exfoliative dermatitis, and "therapeutic shock" [2] |
| Key Advantage | Oral, safe for community-wide mass drug administration [6] | Historical macrofilaricidal activity |
| Major Disadvantage | Does not kill adult parasites, requiring repeated doses | Severe, potentially fatal side effects and intravenous administration [1] [2] |
Ivermectin's efficacy stems from its potent microfilaricidal activity and ability to disrupt embryo development in female adult worms [1]. A single oral dose (150 µg/kg) leads to a significant reduction in skin microfilariae that can last over a year [1]. For patients who have left endemic areas, treatment every 6 months (or even every 3 months) can be considered to maintain symptom control [1].
Supporting Evidence: A key double-blind study in Senegalese patients demonstrated that ivermectin was as effective as diethylcarbamazine (DEC) in reducing microfilarial loads but with a significantly reduced incidence and severity of adverse reactions [7]. Long-term follow-up studies in Ghana have confirmed that while ivermectin is highly effective in most patients, there are sub-optimal responders, indicating the potential for reduced susceptibility in some parasite populations [8].
This compound is a partial macrofilaricide, meaning it can kill adult Onchocerca volvulus worms. However, its use is limited by a dangerous toxicity profile and a complex, prolonged intravenous administration schedule [2] [5].
Supporting Evidence: Studies using a bovine model (Onchocerca ochengi) demonstrated that this compound effectively penetrates the worm nodules, indicating that its failure to consistently kill adults is not due to poor distribution but likely due to intrinsic pharmacological factors [4]. Clinical use has been associated with severe and fatal adverse events, including renal toxicity, exfoliative dermatitis, and profound collapse or "therapeutic shock" [2]. Deaths have been reported with cumulative doses exceeding 6g [2].
The diagram below illustrates the distinct molecular pathways and effects of Ivermectin and this compound on the Onchocerca volvulus parasite.
For researchers and clinicians, the evidence is clear:
The table below compares this compound's mechanism, evidence, and status against other ASD treatment categories.
| Treatment Category | Mechanism of Action | Evidence for Core ASD Symptoms | Key Experimental Data & Status |
|---|---|---|---|
| This compound (APT) [1] [2] [3] | Antagonizes P2X and P2Y purinergic receptors; inhibits extracellular ATP signaling; aims to reduce cell danger response (CDR) and neuroinflammation. | Targets social deficits, repetitive behaviors, language/communication. | Clinical Trial (2023): 10 mg/kg IV showed significant improvement on CGI-I scale (2.8 ± 0.30 vs 1.7 ± 0.27 placebo; p=0.016). ABC-Core scores showed numeric but non-significant improvement[-12.5 ± 3.18 vs -8.9 ± 2.86]. Phase I/II complete; not FDA-approved for ASD [1]. |
| Oxytocin [4] | Activates PI3K/AKT signaling pathway; promotes oligodendrocyte development and differentiation; improves myelination. | Targets social interaction deficits. | Preclinical (VPA Rat Model): Intranasal oxytocin (400 μg/kg, P21-42) significantly ameliorated social deficits and repetitive behaviors. Transcriptomic analysis confirmed activation of PI3K/AKT pathway and improved myelination [4]. |
| Atypical Antipsychotics (Risperidone, Aripiprazole) [1] | Dopamine and serotonin receptor antagonists. | No effect on core symptoms; FDA-approved only for "irritability associated with autistic disorder". | Approved Drugs: Do not address core social/communication deficits or restrictive/repetitive behaviors [1]. |
| Leucovorin [5] | Bypasses impaired folate transport into the brain; acts on cerebral folate deficiency. | Reported improvements in speech and behavior. | Clinical Trials: Multiple RCTs provided supporting evidence for beneficial effects; considered a supportive treatment, not a cure [5]. |
For researchers seeking to interpret or replicate key findings, here is a detailed breakdown of the experimental methodologies from pivotal studies.
The diagrams below illustrate the distinct molecular mechanisms of this compound and oxytocin.
| Animal Model | Key Behavioral Effects of this compound | Experimental Context & Dosage |
|---|---|---|
| Maternal Immune Activation (MIA) Mouse Model of ASD [1] [2] | Reversal of social interaction deficits, improved novelty preference, reduction of repetitive behaviors. [1] [2] | Single intraperitoneal injection of 20 mg/kg. [1] |
| Fragile X (FMR1 KO) Mouse Model of ASD [2] | Restoration of normal social activity, short-term memory, and exploratory activity. [2] | Specific dosage not provided in search results (Company data on file). [2] |
| Acetic Acid-Induced Acute Colitis in Rats [3] | Significant reduction in disease activity index (not a direct behavior test, but reflects overall animal health/behavioral state). Amelioration of pain-related behaviors and general sickness behaviors associated with inflammation. [3] | Intraperitoneal injection of 10 mg/kg/day for 15 days. [3] |
The experimental approaches for studying this compound's effects involve specific protocols for modeling diseases and assessing behavior.
The following methodologies are derived from the research on this compound in animal models:
1. Maternal Immune Activation (MIA) Mouse Model of ASD [2]
2. Acetic Acid-Induced Acute Colitis in Rats [3]
The diagrams below illustrate the hypothesized mechanisms through which this compound may exert its behavioral effects, based on the reviewed studies. These pathways are primarily derived from research in ASD and inflammatory models [1] [2] [3].
Research is ongoing, including a Phase 2 clinical trial (STAT-2A) to evaluate repeat dosing of this compound in children with ASD [6]. For the most current data, searching clinical trial registries and recent publications in neuroscience and pharmacology journals is highly recommended.
| Study Model / System | Observed Effect (Protective/Toxic) | Key Findings / Proposed Mechanism | Key Experimental Metrics |
|---|
| Fibromyalgia Pain Model (Rat) [1] | Protective | Inhibited thalamic P2X4/P2X7 receptors; reduced NLRP3 inflammasome activation and microglial activation; alleviated pain. | - Dose: 100 mg/kg, i.p. (single dose).
For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key methodologies used in these studies.
In Vivo Fibromyalgia Model (Rat) [1]:
In Vitro Neural Progenitor Cell (NPC) Survival [2]:
In Vitro Calcium Influx (DRGN) [3]:
The dual role of this compound can be understood by examining its actions on different signaling pathways. The following diagrams illustrate the key mechanisms identified in the research.
In the fibromyalgia model, this compound's protective effect is primarily mediated through the inhibition of purinergic receptors in the thalamus [1].
In contrast, this compound's neurotoxic effect on sensory neurons is linked to dysregulation of calcium homeostasis [3].
Although a direct cost-effectiveness analysis for Suramin was not located, a 2024 paper provides a relevant framework for evaluating pharmaceuticals in multi-comparator settings with evolving evidence [1]. Key considerations from this framework include:
This compound is being investigated for its potential to treat the core symptoms of ASD, a area with high unmet need. The proposed mechanism involves its action as an antipurinergic agent, inhibiting abnormal cell danger response (CDR) signaling, which is hypothesized to contribute to ASD symptoms [2] [3] [4].
The diagram below illustrates this proposed mechanism of action.
Key clinical evidence includes:
For the SAT-1 Trial [3]:
The workflow of this trial is summarized in the following diagram.
The table below compares this compound with other common treatment approaches for ASD core symptoms and the conditions for which it is traditionally used.
| Treatment | Class / Type | Primary Indication(s) | Key Efficacy Findings | Notable Side Effects / Considerations |
|---|
| This compound | Antipurinergic / Antiprotozoal | Investigational: ASD [2] [5]. Approved: African Sleeping Sickness (Stage 1) [6]. | In ASD: Improved social communication, reduced repetitive behaviors in early trials [3]. | IV administration only; rash, kidney toxicity, adrenal insufficiency (often dose-related) [6] [7]. | | Balovaptan | Vasopressin Receptor Antagonist | Investigational: ASD [5]. | In ASD: Designed to improve social interaction [5]. | Not yet approved; long-term safety profile under investigation. | | ABA Therapy | Behavioral Intervention | ASD (Standard of Care) [5]. | Established efficacy for improving behaviors and skills; cornerstone of ASD treatment [5]. | No drug-like side effects; requires significant time and resource commitment. | | Ivermectin | Anthelmintic | River Blindness (standard), other parasitic infections [6]. | Effective for reducing parasite load in river blindness [6]. | Generally better tolerated than this compound for river blindness [6] [7]. | | Praziquantel | Anthelmintic | Schistosomiasis (standard) [6]. | Highly effective treatment for schistosomiasis [6]. | |
To construct a formal cost-effectiveness analysis, you would need to model the following elements based on the gathered data:
The table below summarizes the known binding affinities (Dissociation Constant, Kd) of this compound for various molecular targets. A lower Kd value indicates a stronger binding affinity.
| Target Protein | Target Type / Origin | Reported Kd (μM) | Experimental Method | Citation |
|---|---|---|---|---|
| SARS-CoV-2 N-NTD | Viral Nucleocapsid Protein | 2.74 μM | Bio-Layer Interferometry (BLI) | [1] |
| Histones | Host Cytotoxic Protein | 0.25 μM | Isothermal Titration Calorimetry (ITC) | [2] |
| SARS-CoV-2 N-CTD | Viral Nucleocapsid Protein | 3.30 μM | Bio-Layer Interferometry (BLI) | [3] |
| Monocyte Chemoattractant Protein-1 (CCL2) | Host Chemokine | 0.12 μM | NMR Titration | [4] |
| ssRNA-16 (with SARS-CoV-2 N-NTD) | Viral RNA | 8.37 μM | Bio-Layer Interferometry (BLI) | [1] |
| α1β2γ2 GABAA Receptor | Host Neuroreceptor | 12.4 μM (IC50) | Two-Electrode Voltage Clamp | [5] |
For reproducibility, here are the methodologies for key experiments cited in the binding affinity data.
1. Bio-Layer Interferometry (BLI) BLI was used to determine the affinity of this compound for the N-terminal domain of the SARS-CoV-2 Nucleocapsid protein (N-NTD) [1].
2. Bio-Layer Interferometry (BLI) for RNA-Protein Interaction The same study used BLI to quantify the interaction between N-NTD and RNA for competitive binding assessment [1].
3. Electrophoretic Mobility Shift Assay (EMSA) EMSA was employed to demonstrate this compound's ability to disrupt the pre-formed N-NTD/RNA complex [1].
4. NMR Titration for Binding Site Mapping NMR spectroscopy identified this compound's binding site on the CCL2 chemokine [4] and the N-NTD protein [1].
The following diagram synthesizes experimental findings to illustrate how this compound's multi-target binding may contribute to its antiviral and anti-inflammatory effects, particularly in the context of SARS-CoV-2 infection and related inflammatory pathways.
| Study Focus / Disease Area | Study Type & Model | Key Findings & Efficacy Outcomes | Dosage & Administration | Citation |
|---|
| Autism Spectrum Disorder (ASD) | RCT, Human (Boys, 4-15 years, n=52) | - 10 mg/kg: Significant improvement on CGI-I scale vs. placebo (p=0.016); non-significant numeric improvement on ABC-Core.
For researchers interested in the methodological details, here is a summary of the key experimental approaches from the cited studies.
The 2025 study on Hepatocellular Carcinoma (HCC) elucidates a detailed mechanism where this compound blocks a pathway that drives immunosuppression. The following diagram outlines this "Cell Danger Response" pathway and how this compound intervenes.
| Therapeutic Area | Proposed Mechanism of Action | Key Findings / Status | Relevant Citation |
|---|---|---|---|
| Autism Spectrum Disorder (ASD) | Antagonism of purinergic (P2X, P2Y) receptors; potential correction of abnormal cell danger response and mitochondrial dysfunction. [1] [2] | Two randomized controlled trials (2017 - 2023) showed promise for core symptoms; a larger Phase 2 trial (STAT-2A) is currently recruiting. [1] [2] [3] | [1] [2] [3] |
| Viral Infections (e.g., SARS-CoV-2) | 1) Binds spike protein to block virus-cell interactions (heparan sulfate & ACE2 receptor). 2) Inhibits viral RNA-dependent RNA polymerase (RdRp). [4] | In vitro studies show potent inhibition, especially against the Omicron variant (EC50: 3.0 µM). Activity is linked to its polyanionic character. [4] | [5] [4] | | Oncology (e.g., Colorectal Cancer) | Inhibition of the serine protease hepsin, which is implicated in tumor invasion and cancer-associated thrombosis. [6] | In vitro and zebrafish model studies show reduced cancer cell migration, invasion, and thrombin generation. [6] | [6] | | Inflammatory Conditions (e.g., Sepsis, Trauma) | Neutralization of cytotoxic extracellular histones released during cellular damage (e.g., from Neutrophil Extracellular Traps). Protects vascular endothelium. [7] | Preclinical studies in mice show suramin prevents histone-induced lung injury, endothelial damage, and mortality. [7] | [7] |
While full validation protocols are not available in the searched literature, the studies provide insights into common experimental approaches and critical pharmacokinetic data crucial for any biomarker or drug development program.
Common Methodologies: Research on this compound frequently employs techniques like surface plasmon resonance (SPR) to study binding affinity to targets like the SARS-CoV-2 spike protein [4], molecular docking to model interactions at atomic levels [6] [4], and standardized in vivo models to assess efficacy and survival [7]. Clinical studies heavily rely on validated behavioral scales (e.g., ADOS-2, ABC) and safety monitoring [1] [2].
Critical Pharmacokinetic Property: A key finding across studies is this compound's exceptionally long terminal half-life, ranging from approximately 14 to 105 days depending on the population and study design [1] [5]. This property is a major consideration for dosing regimen design, as it leads to significant drug accumulation.
To bridge the identified information gaps, I have outlined some logical next steps based on common research pathways. The following diagram summarizes this approach.
To advance this compound biomarker research, you could focus on:
| Aspect | Suramin 10 mg/kg | This compound 20 mg/kg | Placebo |
|---|---|---|---|
| Primary Endpoint (ABC-Core) | -12.5 ± 3.18 (numerical improvement, not statistically significant) | Did not show improvement over placebo | -8.9 ± 2.86 [1] |
| Key Secondary Endpoint (CGI-I) | 2.8 ± 0.30 (statistically significant improvement, p=0.016) | 2.0 ± 0.28 (not statistically significant vs. placebo) | 1.7 ± 0.27 [1] |
| Safety & Tolerability | Generally safe and well-tolerated over 14 weeks; most adverse events were mild to moderate [1] |
To provide context for the data above, here are the methodologies from the pivotal clinical trial and supporting non-clinical research.
The potential therapeutic effects of this compound in conditions like ASD are hypothesized to work through several pathways, illustrated in the diagram below.
The diagram above shows this compound's two-pronged theoretical mechanism. It is primarily known as an anti-purinergic agent, antagonizing P2X and P2Y receptors. This action helps reduce high levels of extracellular ATP, a key "danger signal" released by stressed cells. By blocking this signal, this compound is proposed to restore normal mitochondrial function and reduce neuro-inflammation, potentially leading to improvements in core behavioral symptoms [1].
Simultaneously, this compound demonstrates a broader anti-inflammatory effect. External stressors can trigger the release of pro-inflammatory cytokines like TNF-α. This compound has been shown to inhibit the production and activity of these cytokines, thereby reducing overall inflammation and tissue damage, as evidenced in both ASD and colitis models [1] [2] [3].
Further large-scale and long-term clinical studies are essential to determine if this compound's molecular mechanisms translate into a clinically meaningful therapy.